Milbemycin A4
Description
This compound has been reported in Streptomyces bingchenggensis, Streptomyces avermitilis, and Streptomyces milbemycinicus with data available.
Milbemectin is a mixture of milbemycin A3 and this compound in a ratio of 3:7. It is an active acaricide produced from fermentation products of Streptomyces subspecies. It is highly active on various phytophagous mites that live on tea plants, pome fruits, stone fruits, citrus, watermelon, strawberry and egg plants. It is also an insecticide that is active against aphids, cutworms, leafrollers and thrips. It appears to stimulate the release of gamma-aminobutyric acid (GABA) which affects the chloride channels of the central nervous system.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZIAWLUULBIPN-LRBNAKOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052760 | |
| Record name | Milbemectin A4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51596-11-3 | |
| Record name | Milbemycin A4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51596-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milbemycin A4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milbemectin A4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MILBEMYCIN A4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BSH89E55Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Potent Acaricide: A Technical Guide to the Origin and Discovery of Milbemycin A4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A4, a macrocyclic lactone with potent acaricidal and insecticidal properties, represents a significant milestone in the development of biopesticides. First isolated in the 1970s from the fermentation broth of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus, its discovery by Japanese scientists at Sankyo Co., Ltd. marked the beginning of a new class of broad-spectrum antiparasitic agents. This technical guide provides an in-depth exploration of the origin, discovery, and characterization of this compound, detailing the experimental protocols, quantitative data, and biosynthetic pathways that have been elucidated through decades of research.
Discovery and Origin
The story of this compound begins with a screening program for novel insecticides.[1] Researchers at Sankyo in Japan isolated a new strain of Streptomyces, later identified as Streptomyces hygroscopicus subsp. aureolacrimosus, from a soil sample.[1][2] This microorganism was found to produce a family of closely related macrolide compounds with significant activity against mites and insects.[1] These compounds were collectively named "milbemycins."
Initial studies in 1980 by Takiguchi et al. described the fermentation of this strain and the isolation of thirteen distinct milbemycin analogues, including the prominent component, this compound.[1] Subsequent research focused on elucidating the complex structures of these molecules and understanding their biological activity.
Fermentation and Production
Commercial production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[1] Over the years, strain improvement through mutagenesis and genetic engineering has significantly increased fermentation yields.[3]
Experimental Protocol: Fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus
Seed Culture:
-
A loopful of spores from a slant culture of S. hygroscopicus subsp. aureolacrimosus is inoculated into a 250 mL flask containing 30 mL of seed medium.
-
The seed medium composition includes soluble starch, glucose, peptone, yeast extract, and inorganic salts to support initial growth. A patent from 2019 provides a representative fermentation medium containing peptone, sucrose, corn pulp, soybean cake powder, gluten powder, K2HPO4, FeSO4·7H2O, ZnSO4, CaCO3, CuSO4, and Na2MoO4.[3]
-
The flask is incubated on a rotary shaker at 28°C and 250 rpm for 2 days to generate a sufficient biomass for inoculation of the production fermenter.
Production Fermentation:
-
A 30-liter jar fermenter containing a production medium is inoculated with the seed culture. The production medium is formulated to enhance secondary metabolite production and typically contains a complex carbon source like glucose or starch, a nitrogen source such as peptone or yeast extract, and essential minerals.[1]
-
Fermentation is carried out at a controlled temperature (around 28°C) and pH, with continuous agitation and aeration to ensure optimal growth and milbemycin production.[1]
-
The fermentation process is monitored over several days, with milbemycin titers typically reaching their peak after 7 to 14 days.[3]
Isolation and Purification
The isolation of this compound from the complex fermentation broth involves a multi-step purification process designed to separate it from other milbemycin analogues and impurities.
Experimental Protocol: Isolation and Purification of this compound
-
Cell Separation: The fermentation broth is filtered to separate the mycelial cake from the culture filtrate. The majority of milbemycins are intracellular.
-
Extraction: The mycelial cake is extracted with an organic solvent such as methanol or acetone to liberate the milbemycins.[4]
-
Solvent Partitioning: The crude extract is concentrated, and a liquid-liquid extraction is performed using a non-polar solvent like n-hexane to separate the lipophilic milbemycins from more polar impurities.[4]
-
Chromatographic Purification: The hexane extract is subjected to a series of chromatographic steps to isolate and purify this compound.
-
Silica Gel Chromatography: The initial separation is often performed on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.[1]
-
Alumina Chromatography: Further purification can be achieved using alumina column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically accomplished using reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[5]
-
Structure Elucidation
The determination of the complex macrocyclic structure of this compound was a significant achievement, relying on a combination of spectroscopic techniques.
Physico-Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₆O₇ | [6] |
| Molecular Weight | 542.7 g/mol | [6] |
| Melting Point | 215 - 217 °C | [1] |
| UV λmax (in Methanol) | 244 nm | [1] |
| Optical Rotation | +166° (c 0.5, acetone) | [1] |
Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule, such as hydroxyl, carbonyl (ester), and carbon-carbon double bonds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive ¹H and ¹³C NMR studies, including 2D techniques like COSY and HMBC, were crucial for establishing the connectivity of the atoms and the stereochemistry of the molecule.[7][8] The complex ¹H NMR spectrum reveals characteristic signals for the olefinic protons, the protons adjacent to oxygen atoms, and the numerous methyl groups.[9] ¹³C NMR spectroscopy confirmed the presence of 32 carbon atoms and provided information about their chemical environment.[7][8]
Biological Activity
This compound exhibits potent biological activity against a wide range of parasitic mites and insects. Its mode of action involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates, leading to paralysis and death.[6]
Quantitative Bioactivity Data for this compound
| Target Pest | Bioassay | Value | Reference |
| Tetranychus urticae (Two-spotted spider mite) | Acaricidal Activity (Mortality) | 100% at 1 ppm | [5] |
| Tetranychus urticae (Two-spotted spider mite) | Acaricidal Activity (Mortality) | 50% at 0.1 ppm | [5] |
| Panonychus citri (Citrus red mite) | LC50 | 1.3 ppm | [6] |
Biosynthesis
The biosynthesis of the complex this compound structure is governed by a large polyketide synthase (PKS) gene cluster within the Streptomyces genome.[10][11] The backbone is assembled from acetate and propionate precursor units, followed by a series of post-PKS modifications including cyclization and oxidation steps.[4][10]
This compound Biosynthetic Pathway
The biosynthetic pathway involves the sequential condensation of acyl-CoA precursors by a type I polyketide synthase. The starter unit for this compound is 2-methylbutyryl-CoA, derived from isoleucine, or propionyl-CoA. The extender units are primarily methylmalonyl-CoA and malonyl-CoA.[10] A series of tailoring enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and a methyltransferase, are responsible for the final structural modifications.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. New milbemycins from Streptomyces hygroscopicus subsp. aureolacrimosus: fermantation, isolation and strucutre elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]
- 4. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 24a-Substituted this compound Derivatives and Their Acaricidal Activity against Tetranychus uvticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [sitem.herts.ac.uk]
- 7. acgpubs.org [acgpubs.org]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of a pathway-specific activator of milbemycin biosynthesis and improved milbemycin production by its overexpression in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Milbemycin A4 Production in Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the production of Milbemycin A4 from Streptomyces hygroscopicus. It covers the core aspects of biosynthesis, fermentation, extraction, purification, and the underlying regulatory mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and optimization of this compound production.
Introduction to this compound and Streptomyces hygroscopicus
Milbemycins are a class of 16-membered macrolide antibiotics with potent anthelmintic, insecticidal, and acaricidal activities. First isolated from Streptomyces hygroscopicus, these compounds, particularly Milbemycin A3 and A4, are of significant commercial interest in the agricultural and veterinary sectors due to their high efficacy and low toxicity to mammals. Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium found in soil, renowned for its ability to produce a wide array of secondary metabolites. The production of this compound by this organism is a complex process involving a large polyketide synthase (PKS) gene cluster and is tightly regulated by a hierarchical network of signaling pathways.
Biosynthesis of this compound
The biosynthesis of the milbemycin backbone is carried out by a type I modular polyketide synthase (PKS) system. The process begins with the selection of starter units, typically acetyl-CoA or propionyl-CoA, and their sequential condensation with extender units, primarily malonyl-CoA and methylmalonyl-CoA. The growing polyketide chain undergoes a series of modifications, including ketoreduction, dehydration, and enoylreduction, within the PKS modules. Following the assembly of the polyketide chain, it is released and undergoes further post-PKS modifications, such as cyclization and oxidation, to form the final this compound molecule.
Quantitative Data on this compound Production
The yield of this compound is highly dependent on the strain of Streptomyces hygroscopicus and the fermentation conditions employed. Genetic engineering and process optimization have led to significant improvements in production titers.
| Strain | Genetic Modification/Condition | This compound Titer (mg/L) | Reference |
| S. hygroscopicus SIPI-KF | Wild Type | Not specified, but used as a base for comparison | [1] |
| S. hygroscopicus SIPI-KF | Overexpression of milR2 | Increased by 12.6% and 34.4% at two time points | [1] |
| S. hygroscopicus SIPI-KF | ΔmilR2 mutant | Decreased by 36.9% and 39.7% at two time points | [1] |
| S. hygroscopicus HS7523 | Mutant from mutagenesis of S. milbemycinicus CGMCC No. 7677 | 1054 | [2] |
| S. bingchenggensis BC-109-6 | Wild Type | Part of a total milbemycin A3/A4 yield of 1326 ± 37 µg/ml | |
| S. bingchenggensis BCJ36 | ΔmilDΔnanLD | Part of a total milbemycin A3/A4 yield of 2312 ± 47 µg/ml | |
| S. bingchenggensis | Deletion of cyp41 | Increased from 2382.5 ± 55.7 to 2625.6 ± 64.5 (total A3/A4) | [3] |
| S. bingchenggensis | Deletion of cyp41 and overexpression of milE | Increased to 3646.9 ± 69.9 (total A3/A4) | [3] |
Experimental Protocols
Fermentation of Streptomyces hygroscopicus for this compound Production
This protocol outlines a typical batch fermentation process for the production of this compound.
4.1.1. Media Composition
-
Seed Medium (per liter):
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
Adjust pH to 7.0-7.2 before autoclaving.
-
-
Production Medium (per liter):
-
Sucrose: 140 g
-
Peptone: 10 g
-
Corn Steep Liquor: 10 g
-
Soybean Meal: 10 g
-
K₂HPO₄: 1 g
-
FeSO₄·7H₂O: 0.1 g
-
ZnSO₄·7H₂O: 0.02 g
-
CaCO₃: 5 g
-
CuSO₄·5H₂O: 0.05 g
-
Na₂MoO₄: 0.5 g
-
Adjust pH to 7.0 before autoclaving.[4]
-
4.1.2. Inoculum Preparation
-
Prepare a slant culture of S. hygroscopicus on ISP2 agar and incubate at 28°C for 7-10 days until well-sporulated.
-
Aseptically scrape the spores from one slant into 10 mL of sterile water containing 0.05% Tween 80.
-
Use this spore suspension to inoculate 50 mL of seed medium in a 250 mL baffled flask.
-
Incubate the seed culture at 28°C on a rotary shaker at 250 rpm for 48-72 hours.
4.1.3. Production Fermentation
-
Inoculate 1 L of production medium in a 2 L bioreactor with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation temperature at 28°C.
-
Control the pH at 7.0 using automated addition of 1 M NaOH or 1 M H₂SO₄.
-
Maintain dissolved oxygen (DO) levels above 30% by adjusting the agitation speed (e.g., 200-600 rpm) and aeration rate (e.g., 0.5-1.5 vvm).
-
Add an appropriate antifoaming agent as needed.
-
The fermentation is typically carried out for 300-360 hours.[2] Samples can be taken periodically to monitor cell growth, substrate consumption, and this compound production.
Extraction and Purification of this compound
This protocol describes a conventional method for the extraction and purification of this compound from the fermentation broth.
4.2.1. Extraction
-
At the end of the fermentation, harvest the entire broth.
-
Separate the mycelium from the supernatant by centrifugation (e.g., 5000 x g for 20 minutes) or filtration.
-
Extract the mycelial cake twice with an equal volume of acetone or methanol with vigorous shaking for 1 hour.
-
Combine the solvent extracts and concentrate under reduced pressure to remove the organic solvent.
-
Extract the resulting aqueous residue twice with an equal volume of a nonpolar solvent such as ethyl acetate or n-hexane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude extract.
4.2.2. Purification by Silica Gel Chromatography
-
Prepare a silica gel (60-120 mesh) column in a suitable nonpolar solvent (e.g., n-hexane).
-
Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualizing under UV light.
-
Pool the fractions containing this compound and evaporate the solvent to obtain a purified product. Further purification can be achieved by preparative HPLC if required.
Quantification of this compound by HPLC
This protocol provides a method for the quantification of this compound.
4.3.1. Sample Preparation
-
Take 0.5 mL of the fermentation broth and add 4.5 mL of 75% ethanol.[2]
-
Vortex the mixture thoroughly and centrifuge at 3000 rpm for 15 minutes.[2]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4.3.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 245 nm.
-
Column Temperature: 25°C.
-
Quantification: Use a standard curve prepared with a certified reference standard of this compound.
Regulatory Network of this compound Biosynthesis
The production of this compound in Streptomyces hygroscopicus is controlled by a complex regulatory network. While the complete cascade is still under investigation, several key regulatory elements have been identified. The pathway-specific activator, likely a member of the Streptomyces Antibiotic Regulatory Protein (SARP) family, is crucial for activating the transcription of the milbemycin biosynthetic gene cluster. In S. hygroscopicus, a TetR family regulator, MilR2, has been identified as an activator of milbemycin biosynthesis.[1] The regulatory cascade in the closely related high-producing species, S. bingchenggensis, has been more extensively studied and likely shares homology with that in S. hygroscopicus. This cascade involves a two-component system (AtcK/R) that activates the expression of another regulator, KelR, which in turn activates the cluster-situated activator MilR.
Conclusion
Streptomyces hygroscopicus remains a cornerstone for the industrial production of this compound. A deep understanding of its biosynthetic pathways, coupled with optimized fermentation and purification protocols, is essential for maximizing yields. Furthermore, the elucidation of the complex regulatory networks governing milbemycin biosynthesis opens up new avenues for rational strain improvement through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive technical foundation for researchers and professionals to advance the production of this valuable antiparasitic agent.
References
- 1. MilR2, a novel TetR family regulator involved in 5-oxomilbemycin A3/A4 biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]
- 3. CN101974464B - Streptomyces and process for preparing antimycin antibiotics by fermentation using same - Google Patents [patents.google.com]
- 4. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]
A Technical Guide to the Chemical Structure of Milbemycin A4
Abstract: Milbemycin A4 is a potent macrocyclic lactone antibiotic, renowned for its significant acaricidal and insecticidal properties.[1][2] Produced via fermentation by various Streptomyces species, it forms the core of several widely used antiparasitic agents in agriculture and veterinary medicine.[3][4] This technical guide provides an in-depth analysis of the chemical structure of this compound, its physicochemical properties, and the advanced analytical techniques used for its characterization. Furthermore, it details its biosynthetic pathway and primary mechanism of action, offering a comprehensive resource for researchers, chemists, and professionals in drug development.
Core Chemical Structure and Physicochemical Properties
This compound is a complex 16-membered macrocyclic lactone.[4][5] Its intricate architecture features a highly characteristic spiroketal group, which is crucial for its biological activity.[6][7] The macrolide ring is extensively substituted, resulting in multiple stereocenters that define its specific three-dimensional conformation. This compound is the dominant analogue in the milbemycin complex that contains an ethyl group at the C-25 position.[6][8] It is naturally produced by soil bacteria, most notably Streptomyces hygroscopicus subsp. aureolacrimosus and Streptomyces bingchenggensis.[3][7][9]
Data Presentation: Chemical and Physical Properties
The fundamental chemical identifiers and physicochemical properties of this compound are summarized in the tables below for clarity and ease of comparison.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | [3][] |
| CAS Number | 51596-11-3 | [1][3] |
| Molecular Formula | C32H46O7 | [1][3][6] |
| Molecular Weight | 542.70 g/mol | [1][3][6] |
| Synonyms | Milbemycin α3, Antibiotic B 41A4, Milbemectin A4 |[1][7][8] |
Table 2: Physical and Solubility Data of this compound
| Property | Value | Source |
|---|---|---|
| Physical Form | White to off-white solid | [8] |
| Melting Point | 212-215 °C | [8] |
| Optical Activity | [α]D20 +106° (c = 0.25 in acetone) | [8] |
| Solubility | Soluble in DMSO, DMF, ethanol, methanol. Poor water solubility. | [6][8] |
| Storage | -20°C for long-term stability |[6][7] |
Spectroscopic and Crystallographic Analysis
The definitive elucidation of this compound's complex structure relies on a combination of modern analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are instrumental in determining the connectivity and stereochemistry of the molecule. These techniques have been used to characterize this compound and its various synthetic derivatives.[2][11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition, while tandem MS (LC-MS/MS) reveals characteristic fragmentation patterns essential for identification and quantification in complex biological matrices.[3][11][13][14]
-
X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous proof of the molecular structure, including the absolute configuration of its ten defined stereocenters.[15] A published crystal structure (CCDC Number: 886577) for a solid solution of milbemycins A3 and A4 confirms the intricate three-dimensional arrangement and intramolecular hydrogen bonding.[3][16]
Table 3: Summary of Spectroscopic and Crystallographic Data
| Technique | Key Findings | Source |
|---|---|---|
| LC-MS | Precursor ion [M+H-H2O]+ observed at m/z 525.3 | [3] |
| X-ray Crystallography | Trigonal crystal system, space group P32 | [16] |
| Crystal Structure | CCDC Number: 886577 |[3] |
Experimental Protocols
Detailed methodologies are critical for the reproducible analysis and characterization of this compound. Below are generalized protocols based on published literature.
Protocol for LC-MS/MS Analysis
This protocol outlines a standard approach for the separation and detection of this compound.[11][14]
-
Sample Preparation: Extract this compound from the matrix using an appropriate organic solvent. The final extract is typically dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is effective.
-
Analysis: Tandem mass spectrometry is used for selective detection and quantification.
-
The logical flow of this experimental procedure is visualized below.
Caption: A typical workflow for the analysis of this compound using LC-MS/MS.
Protocol for NMR Spectroscopy
This protocol provides a general guideline for preparing a sample for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Analysis: Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to enable full structural assignment.
Biosynthesis of this compound
The biosynthesis of milbemycins is a complex process orchestrated by a Type I polyketide synthase (PKS) multienzyme complex.[4] The assembly of the this compound backbone begins with a specific starter unit, propionyl-CoA. This is followed by the sequential addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA.[17] Following the assembly of the polyketide chain, a series of post-PKS modifications, including cyclization, oxidation, furan ring formation, and C-5 keto reduction, yield the final active molecule.[18] The entire process is tightly regulated by specific genes within the milbemycin biosynthetic gene cluster, such as the activator gene milR.[19]
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of milbemycins beta9 and beta10 from milbemycins A3 and A4 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C32H46O7 | CID 9959038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. bioaustralis.com [bioaustralis.com]
- 7. caymanchem.com [caymanchem.com]
- 8. MILBEMECTIN A4 | 51596-11-3 [chemicalbook.com]
- 9. NB-64-93555-50mg | this compound [51596-11-3] Clinisciences [clinisciences.com]
- 11. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSRS [precision.fda.gov]
- 16. X-ray structure analysis of a solid solution of milbemycins A3 and A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of a pathway-specific activator of milbemycin biosynthesis and improved milbemycin production by its overexpression in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Milbemycin A4 and its Relation to the Avermectin Family
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: This technical guide provides a comprehensive analysis of Milbemycin A4 and its relationship to the avermectin class of macrocyclic lactones. Both families, derived from Streptomyces fermentation products, are cornerstones in the control of nematode and arthropod parasites in animal health, agriculture, and human medicine.[1][2] While sharing a superimposable 16-membered macrocyclic lactone core, a common mode of action, and a similar biological target spectrum, key structural differences, particularly at the C-13 position, distinguish them.[1] This document delineates their comparative chemical structures, physicochemical properties, biosynthetic pathways, and mechanism of action. Furthermore, it presents quantitative data on their biological activity and details key experimental protocols for their evaluation, aiming to serve as a critical resource for researchers in parasitology and drug development.
Introduction
The macrocyclic lactones, encompassing the avermectins and milbemycins, represent one of the most successful classes of antiparasitic agents ever developed.[1] Discovered in the 1970s from the soil actinomycete Streptomyces avermitilis, the avermectins, and their semi-synthetic derivatives like ivermectin, revolutionized parasite control.[3][4] The milbemycins, produced by organisms such as Streptomyces hygroscopicus, are a closely related group of compounds with a similar spectrum of potent anthelmintic, insecticidal, and acaricidal properties.[5][6]
This compound is a dominant component of the milbemycin complex and serves as a key example of this class.[6] Despite their shared heritage and biological activity, subtle structural distinctions between this compound and the avermectins, such as avermectin B1a (a major component of abamectin), lead to nuanced differences in their properties and activity. This guide explores these relationships in detail, providing a technical foundation for researchers working with these compounds.
Chemical Structure and Physicochemical Properties
The fundamental structural similarity between milbemycins and avermectins is a 16-membered macrocyclic lactone ring featuring a distinctive spiroketal group.[5][7] The primary structural feature that differentiates the two families is the substituent at the C-13 position. Avermectins are glycosylated, possessing an oleandrose disaccharide at this position, whereas milbemycins are unglycosylated and typically have a hydrogen or a simple hydroxyl group.[7]
This compound is characterized by an ethyl group at the C-25 position.[8] In contrast, the avermectin "a" series (e.g., Avermectin B1a) has a sec-butyl group at C-25, while the "b" series has an isopropyl group.[9] These structural variations influence the physicochemical properties of the molecules, such as lipophilicity and molecular weight, which in turn affect their pharmacokinetic behavior.[10][11] The high lipid solubility of macrocyclic lactones is a key feature contributing to their large volumes of distribution and persistence in host tissues.[10]
Table 1: Comparative Physicochemical Properties of this compound and Avermectin B1a
| Property | This compound | Avermectin B1a |
| Molecular Formula | C₃₂H₄₆O₇[8] | C₄₈H₇₂O₁₄ |
| Molecular Weight | 542.7 g/mol [8] | 873.1 g/mol |
| LogP (Predicted) | ~3.6[8] | ~4.4 - 5.0 |
| C-13 Substituent | Hydrogen | α-L-oleandrosyl-α-L-oleandrosyloxy |
| C-25 Substituent | Ethyl | sec-Butyl |
Biosynthesis
Milbemycins and avermectins are polyketide-derived natural products synthesized by complex multienzyme systems known as polyketide synthases (PKS).[5][12] The gene clusters responsible for their biosynthesis encode these large, modular PKS enzymes along with the necessary tailoring enzymes for subsequent modifications.
The biosynthesis can be broadly divided into three stages:
-
Aglycone Formation: The macrocyclic core is assembled by the PKS modules. The starter unit, which determines the substituent at C-25, is either 2-methylbutyryl-CoA (for the avermectin 'a' series) or isobutyryl-CoA (for the 'b' series).[9]
-
Aglycone Modification: Following release from the PKS, the initial aglycone undergoes a series of oxidative modifications, including the formation of the furan ring and spiroketal system, catalyzed by tailoring enzymes like cytochrome P450 monooxygenases and ketoreductases.[5]
-
Glycosylation (Avermectins only): In the final stage for avermectins, the modified aglycone is glycosylated at the C-13 position with a disaccharide of L-oleandrose.[5] This step is absent in the milbemycin biosynthetic pathway.
The following diagram illustrates a simplified, comparative overview of the biosynthetic pathways.
References
- 1. Structure and activity of avermectins and milbemycins in animal health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of the avermectins and milbemycins [agris.fao.org]
- 4. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [sitem.herts.ac.uk]
- 7. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 8. This compound | C32H46O7 | CID 9959038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unlocking Nature's Arsenal: A Technical Guide to the Cryptic Production of Milbemycin A4 in Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Milbemycins, a class of 16-membered macrocyclic lactones produced by several Streptomyces species, are cornerstones in the agricultural and veterinary sectors due to their potent insecticidal, acaricidal, and anthelmintic activities with low mammalian toxicity.[1][2] Milbemycin A4, alongside Milbemycin A3, is a key component of these commercially valuable products.[3][4] However, the biosynthetic gene clusters (BGCs) responsible for milbemycin production are often "cryptic" or "silent," meaning they are poorly expressed under standard laboratory conditions, hindering efficient production and discovery of novel analogs.[5][6] This guide provides an in-depth technical overview of the regulatory mechanisms governing milbemycin biosynthesis and the cutting-edge strategies employed to awaken these silent gene clusters for enhanced this compound production.
The Genetic Blueprint: The Milbemycin Biosynthetic Gene Cluster
The production of milbemycins is orchestrated by a dedicated biosynthetic gene cluster (mil BGC).[2] A well-studied example is the mil BGC in Streptomyces bingchenggensis. This cluster contains the genes for the polyketide synthase (PKS) machinery that assembles the macrolide backbone, as well as genes for tailoring enzymes that perform post-PKS modifications like oxidation, reduction, and methylation to generate the final milbemycin structures.[1] A critical gene within this cluster is milR, which encodes a pathway-specific transcriptional activator essential for the expression of the entire BGC.[7][8]
The Regulatory Web: Unraveling the Control of Milbemycin Production
The expression of the mil BGC is tightly controlled by a complex regulatory network involving both pathway-specific and global regulators. Understanding this network is paramount for devising strategies to enhance production.
Pathway-Specific Activation: The Role of MilR
MilR is a Large ATP-binding regulator of the LuxR (LAL) family and is indispensable for milbemycin biosynthesis.[8] It directly activates the transcription of key biosynthetic genes, including milA4, milE, and milF. Deletion of milR completely abolishes milbemycin production, while its overexpression has been shown to significantly increase yields.[8]
Hierarchical and Crosstalk Regulation
Several higher-level regulators modulate the expression of milR and other genes in the mil BGC, forming a complex cascade.
-
The AtcK/R-KelR Cascade: An atypical two-component system (TCS), AtcK/R, acts as a key activator of kelR. KelR, in turn, directly binds to the promoter regions of several mil genes, including milR, to activate milbemycin production.[9]
-
The SbrH1-R Four-Component System: This system, consisting of the TCS SbrK/R and two hypothetical proteins, acts as a repressor. Deletion of the sbrH1-R gene cluster leads to a significant increase in milbemycin production by indirectly upregulating the mil BGC and influencing the supply of biosynthetic precursors.[10]
-
Global Developmental Regulators (e.g., bldA): Secondary metabolism in Streptomyces is often linked to morphological development. In a Streptomyces sp. strain (BB47) with a bald phenotype (defective in aerial mycelium formation), the introduction of a functional bldA gene, which encodes the Leu-tRNAUUA, not only restored morphological development but also activated the cryptic production of this compound.[11][12][13] This highlights the crucial role of global regulators that connect developmental processes with specialized metabolism.
The following diagram illustrates the known regulatory network controlling milbemycin biosynthesis in S. bingchenggensis.
Strategies for Activating Cryptic Milbemycin Production
Several strategies, ranging from genetic engineering to fermentation process optimization, have proven effective in unlocking the cryptic potential of Streptomyces to produce this compound.
Genetic and Metabolic Engineering
This approach focuses on manipulating the bacterium's own genetic machinery.
-
Overexpression of Activators: Increasing the expression of positive regulators is a direct and effective strategy. Overexpressing the pathway-specific activator milR in S. bingchenggensis led to a significant increase in milbemycin titer.[8]
-
Deletion of Repressors: Removing negative regulatory elements can de-repress the BGC. Deleting the sbrH1-R four-component system resulted in a dramatic increase in milbemycin production.[10]
-
Precursor Supply Engineering: The production of complex polyketides like milbemycin is dependent on the intracellular pool of precursor molecules (acyl-CoA units). Reconstructing precursor biosynthetic pathways to fine-tune the supply of different acyl-CoA precursors has been shown to improve both the titer and the desired A4:A3 ratio.[3]
-
Elimination of Competing Pathways: To channel metabolic flux towards milbemycin, genes for competing pathways can be deleted. For instance, disrupting the gene responsible for the biosynthesis of the byproduct nanchangmycin, along with a gene (milD) that converts A3/A4 into other derivatives, resulted in a strain that predominantly produced Milbemycin A3/A4 with a substantially higher yield.[14]
Fermentation and Culture-Based Approaches (OSMAC)
The "One Strain Many Compounds" (OSMAC) approach involves systematically altering cultivation parameters to trigger the expression of silent BGCs.[5]
-
Medium Optimization: The composition of the fermentation medium has a profound impact on secondary metabolite production. Using response surface methodology (RSM) to optimize concentrations of key nutrients like yeast extract, soybean flour, phosphates, and trace elements has led to multi-fold increases in milbemycin yield.[15][16][17]
-
Elicitation: The introduction of chemical, physical, or biological "elicitors" can simulate environmental stress or microbial interactions, triggering defense or secondary metabolic pathways.[5]
The following diagram outlines a general workflow for activating a cryptic BGC.
Quantitative Data on this compound Production Enhancement
The following tables summarize quantitative data from various studies, demonstrating the impact of different activation strategies on milbemycin production.
Table 1: Milbemycin Production Enhancement via Genetic Engineering
| Streptomyces Strain | Genetic Modification | Effect on Production | Fold Increase | Reference |
| S. bingchenggensis BC04 | Overexpression of milR (activator) | Titer increased by 38% | 1.38 | [8] |
| S. bingchenggensis BC-101-4 | Deletion of sbrH1-R (repressor) | Titer increased by 110% | 2.10 | [10] |
| S. bingchenggensis BC-109-6 | Deletion of milD and nanLD | Yield increased from 1326 µg/ml to 2312 µg/ml | ~1.74 | [14] |
| S. bingchenggensis BC04 | Precursor pathway engineering | Titer increased by 39.5% to 3417.88 mg/L | ~1.40 | [3] |
| Streptomyces sp. BB47 | Complementation with functional bldA | Activated cryptic production of this compound | N/A (Activation from zero) | [11] |
Table 2: Milbemycin Production Enhancement via Fermentation Optimization
| Streptomyces Strain | Optimization Method | Initial Yield | Optimized Yield | Fold Increase | Reference |
| S. bingchenggensis BC-X-1 (mutant) | Response Surface Methodology (RSM) | 425 µg/ml | 1110 µg/ml | 2.61 | [15][16] |
Key Experimental Protocols
This section provides an overview of methodologies central to the research and development of milbemycin production.
Gene Disruption and Overexpression in Streptomyces
-
Protocol: Gene manipulation in Streptomyces is typically achieved via intergeneric conjugation from E. coli.
-
Vector Construction: The target gene (or a disruption cassette) is cloned into a suitable E. coli-Streptomyces shuttle vector. For overexpression, the gene is placed under the control of a strong constitutive promoter (e.g., ermEp*). For disruption, a cassette carrying an antibiotic resistance gene flanked by regions homologous to the target gene's upstream and downstream sequences is constructed.
-
Conjugation: The donor E. coli strain (e.g., ET12567/pUZ8002) carrying the plasmid is mixed with Streptomyces spores on a suitable agar medium (e.g., MS agar) and incubated to allow for plasmid transfer.
-
Selection: Exconjugants are selected by overlaying the plate with an antibiotic corresponding to the resistance marker on the vector (e.g., apramycin).
-
Verification: Successful gene disruption (via double crossover homologous recombination) or integration is confirmed by PCR analysis of genomic DNA from the mutant strains.
-
Fermentation of Streptomyces for Milbemycin Production
-
Protocol: A two-stage fermentation process is commonly used.
-
Seed Culture: Streptomyces spores or mycelia from a plate are inoculated into a seed medium (e.g., TSB) and incubated at 28°C on a rotary shaker (250 rpm) for 2-3 days to generate sufficient biomass.
-
Production Culture: The seed culture is then used to inoculate the production fermentation medium. The composition of this medium is critical and often contains complex carbon and nitrogen sources (e.g., sucrose, soybean flour, yeast extract).[15]
-
Incubation: The production culture is incubated for an extended period (e.g., 10 days) at 28°C with vigorous shaking (250 rpm).[15]
-
Extraction and Quantification of Milbemycins
-
Protocol:
-
Extraction: An equal volume of a solvent like methanol or acetone is added to the fermentation broth. The mixture is sonicated or shaken vigorously to lyse the cells and extract the metabolites.
-
Clarification: The mixture is centrifuged to pellet cell debris.
-
Analysis (HPLC): The supernatant is filtered and analyzed by High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detector set to a wavelength around 245 nm.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve generated from a purified this compound standard.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Protocol: This technique is used to measure the transcript levels of target genes (e.g., milR, milA4).[8]
-
RNA Isolation: Total RNA is extracted from Streptomyces mycelia harvested at different time points during fermentation using a suitable RNA isolation kit.
-
DNase Treatment: The RNA sample is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and random primers.
-
Real-Time PCR: The qPCR reaction is performed using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). The expression level of a housekeeping gene (e.g., hrdB) is used as an internal control for normalization.
-
Data Analysis: The relative transcription level of the target gene is calculated using the 2-ΔΔCt method.
-
Conclusion and Future Outlook
The cryptic nature of the milbemycin biosynthetic gene cluster represents both a challenge and an opportunity. While basal production levels are often low, a deeper understanding of the intricate regulatory networks has paved the way for powerful activation strategies. Genetic engineering of regulatory elements and precursor pathways has proven highly effective in rationally designing high-yield strains.[1][2] Concurrently, culture-based methods like OSMAC and medium optimization remain valuable tools for unlocking cryptic pathways and discovering novel milbemycin analogs.[5][17] Future work will likely focus on integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to build more comprehensive models of milbemycin regulation.[10] The application of synthetic biology tools, such as CRISPR-Cas9 for precise genome editing and the construction of synthetic regulatory circuits, will further accelerate the development of robust, industrial-scale Streptomyces cell factories for the sustainable production of this compound and other valuable natural products.[1]
References
- 1. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - ProQuest [proquest.com]
- 2. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C32H46O7 | CID 9959038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in Strategies for Activation and Discovery/Characterization of Cryptic Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a pathway-specific activator of milbemycin biosynthesis and improved milbemycin production by its overexpression in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptome-guided identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of cryptic this compound production in Streptomyces sp. BB47 by the introduction of a functional bldA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Genetic engineering of Streptomyces bingchenggensis to produce milbemycins A3/A4 as main components and eliminate the biosynthesis of nanchangmycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
- 16. academicjournals.org [academicjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Chemical Derivation of Milbemycin A4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and chemical derivatization of Milbemycin A4, a potent macrolide antibiotic with significant acaricidal and insecticidal properties. This document details the biosynthetic pathway of milbemycins, protocols for the chemical modification of this compound, and quantitative data from these reactions.
Introduction
This compound is a prominent member of the milbemycin family, a group of 16-membered macrocyclic lactones produced by fermentation of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2][3] Its complex structure, featuring a unique spiroketal system, has made it a challenging target for total synthesis. However, its potent biological activity has driven extensive research into its chemical derivatization to enhance its therapeutic properties and explore structure-activity relationships. This compound, often in a mixture with Milbemycin A3, is a key component of the commercial acaricide, milbemectin.[1]
Biosynthesis of this compound
The biosynthesis of milbemycins is a complex process orchestrated by a polyketide synthase (PKS) gene cluster in Streptomyces species. The pathway involves the assembly of a polyketide chain from simple carboxylic acid precursors, followed by a series of post-PKS modifications including cyclization, oxidation, and methylation to yield the final milbemycin structures. Understanding this pathway is crucial for developing strategies to improve milbemycin production through metabolic engineering.
Below is a simplified workflow of the terminal biosynthetic pathway leading to this compound.
Caption: Simplified biosynthetic pathway of this compound.
Total Synthesis of this compound
Chemical Derivatization of this compound
Chemical modification of the this compound core has been a fruitful approach to generating novel analogues with improved biological activities. Derivatization has been explored at several positions, including C-5, C-13, C-24, C-25, and C-26.
Quantitative Data on this compound Derivatization
The following table summarizes the reported yields for various derivatization reactions of this compound.
| Derivative | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| 5-O-t-butyldimethylsilyl-25a-hydroxythis compound | 25a-hydroxythis compound | t-butyldimethylsilyl chloride, imidazole | N,N-dimethylformamide | 47 | [6] |
| 25b-chlorothis compound | 5-O-t-butyldimethylsilyl-25b-hydroxythis compound | Triphenylphosphine, carbon tetrachloride | Not specified | Quantitative (desilylation step) | [6] |
| 25b-(1-methylethoxy)this compound | 5-O-t-butyldimethylsilyl-25b-hydroxythis compound | Isopropyl iodide, silver(I) oxide | Not specified | High | [6] |
| 25a-(1-methylethoxy)this compound | 5-O-t-butyldimethylsilyl-25a-hydroxythis compound | Isopropyl iodide, silver(I) oxide | Not specified | High | [6] |
| Milbemycin hemisuccinate M-L4 | Milbemycins A3/A4 | Succinic anhydride, DIPEA, DMAP | Dichloromethane | 93 | [7] |
Experimental Protocols for this compound Derivatization
The following are detailed protocols for the synthesis of key this compound derivatives.
Protocol 1: Synthesis of 5-O-t-butyldimethylsilyl-25a-hydroxythis compound [6]
This protocol describes the protection of the C-5 hydroxyl group, a common first step in the synthesis of various this compound derivatives.
Materials:
-
25a-hydroxythis compound
-
N,N-dimethylformamide (DMF)
-
Imidazole
-
t-butyldimethylsilyl chloride (TBDMSCl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve 25a-hydroxythis compound (403 mg) in N,N-dimethylformamide (25 ml).
-
Add imidazole (151 mg) and t-butyldimethylsilyl chloride (327 mg) to the solution.
-
Stir the mixture in an ice bath for 45 minutes.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic extract successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain a residue.
-
Purify the residue by silica gel chromatography using a hexane-ethyl acetate gradient to afford the desired product.
Protocol 2: Synthesis of Milbemycin Hemisuccinate M-L4 [7]
This protocol details the attachment of a succinate linker to the milbemycin core, creating a derivative suitable for conjugation to proteins.
Materials:
-
Milbemycins A3/A4 mixture
-
Succinic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
To a mixture of milbemycins A3/A4 (50 mg, 0.092 mmol) and succinic anhydride (20 mg, 0.202 mmol) in anhydrous DCM (2 mL), add DIPEA (33 μL, 0.190 mmol) and DMAP (2 mg, 0.015 mmol).
-
Stir the resulting reaction mixture at ambient temperature. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Chromatograph the resulting mixture on silica gel to obtain the product M-L4 as a colorless oil.
Logical Workflow for Derivatization
The chemical derivation of this compound often follows a logical workflow involving protection of reactive functional groups, introduction of new functionalities, and subsequent deprotection.
References
- 1. This compound | C32H46O7 | CID 9959038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total synthesis of milbemycin E: development of a procedure for the introduction of the 3,4-double bond and synthesis of the C(1)–C(10) fragment - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Total synthesis of milbemycins: a synthesis of (6R)-6-hydroxy-3,4-dihydromilbemycin E - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Total synthesis of milbemycins: a synthesis of (6R)-6-hydroxy-3,4-dihydromilbemycin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Immunological Evaluation of Virus-Like Particle-Milbemycin A3/A4 Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fermentation and Isolation of Milbemycin A4 from Streptomyces
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the fermentation of milbemycin A4 from Streptomyces species and its subsequent isolation and purification.
Introduction
Milbemycins are a group of macrolide antibiotics with potent anthelmintic and insecticidal properties.[1] this compound, along with milbemycin A3, are key components of commercial acaricides.[2] These compounds are naturally produced by soil bacteria of the genus Streptomyces, including Streptomyces hygroscopicus and Streptomyces bingchenggensis.[1][3] This document outlines the procedures for the fermentation of Streptomyces to produce this compound and the subsequent extraction and purification of the target compound.
Fermentation Protocol
Successful production of this compound relies on the selection of a high-yield Streptomyces strain and the optimization of fermentation conditions, including media composition, temperature, pH, and aeration.
Microorganism
Several Streptomyces species and their mutants are known to produce milbemycins. Commonly used strains include:
Genetically engineered strains have been developed to enhance the yield of milbemycins A3/A4 and eliminate the production of unwanted by-products.[5][6] For instance, disruption of the milD gene in S. bingchenggensis eliminates the production of C5-O-methylmilbemycins, leading to an increased yield of milbemycins A3/A4.[5][7]
Fermentation Media
The composition of the fermentation medium is critical for optimal milbemycin production. Various media formulations have been reported, with key components being a carbon source, a nitrogen source, and mineral salts.
Table 1: Composition of Fermentation Media for Milbemycin Production
| Component | Non-Optimized Medium (%)[1] | Optimized Medium (%)[1] | Alternative Medium Components[2] |
| Carbon Source | Sucrose: 16.0 | - | Starch, Dextrin, Glucose, Molasses, Glycerol, Lactose, Maltose, Trehalose, Xylan, Mannitol, Sorbitol |
| Nitrogen Source | Soybean Flour: 2.0 | Soybean Flour: 2.58 | - |
| Yeast Extract: 0.5 | Yeast Extract: 2.58 | - | |
| Meat Extract: 0.5 | - | - | |
| Minerals | K₂HPO₄: 0.05 | KH₂PO₄: 0.088 | ZnSO₄: 0.005-0.02 g/L, CuSO₄: 0.01-0.05 g/L, Na₂MoO₄: 0.1-0.5 g/L |
| MgSO₄·7H₂O: 0.05 | - | - | |
| FeSO₄·7H₂O: 0.005 | FeSO₄: 0.0058 | - | |
| pH Buffer | CaCO₃: 0.3 | CaCO₃: 0.40 | - |
Note: The optimized medium resulted in a 2.61-fold increase in milbemycin yield compared to the non-optimized medium.[1]
Fermentation Conditions
The following conditions are generally maintained for submerged fermentation of Streptomyces for milbemycin production.
Table 2: Fermentation Parameters for Milbemycin Production
| Parameter | Value | Reference |
| Temperature | 28°C | [1] |
| 20-40°C (preferred 25-35°C) | [2] | |
| pH | 7.2 (initial) | [1] |
| 6.0-8.0 (preferred ~7.0) | [2] | |
| Agitation | 250 rpm (rotary shaker) | [1] |
| Aeration | 0.5-1.0 vvm (submerged fermentation) | [2] |
| Incubation Time | 10 days | [1] |
| 300-360 hours | [2] | |
| Dissolved Oxygen | Not less than 35% | [2] |
Experimental Workflow: Fermentation
Caption: Workflow for the fermentation of Streptomyces for milbemycin production.
Isolation and Purification Protocol
This compound is primarily located within the mycelia of the Streptomyces. Therefore, the isolation process begins with the separation of the mycelia from the fermentation broth.
Conventional Isolation Method
The traditional method for isolating milbemycins involves solvent extraction and column chromatography.
-
Mycelium Separation : The fermentation broth is filtered, with or without a filter aid like celite, to separate the mycelial cake from the culture filtrate.[4][8]
-
Extraction : The filter cake is extracted with a water-miscible organic solvent such as acetone, methanol, or ethanol.[4][8]
-
Concentration and Solvent Extraction : The extract is concentrated, and the resulting residue is extracted with a nonpolar solvent like n-hexane, ethyl acetate, or chloroform.[4][8]
-
Chromatographic Purification : The concentrated nonpolar extract is subjected to multiple rounds of column chromatography for purification.[4] Common stationary phases include silica gel, alumina, and Sephadex LH-20.[4] A gradient elution with solvents like chloroform-tetrahydrofuran may be employed for silica gel chromatography.[4]
Supercritical Fluid Extraction (SFE)
An improved and more environmentally friendly method utilizes supercritical carbon dioxide (CO₂) for extraction.[4][8]
-
Mycelium Preparation : The separated mycelial cake is freeze-dried (lyophilized) to obtain a dry powder.[4][8]
-
Supercritical CO₂ Extraction : The dried mycelium is extracted with supercritical CO₂.[4][8] The extraction conditions can be varied to optimize the yield.
-
Methanol Extraction : The CO₂ extract is then further extracted with methanol.[8]
-
Purification : The methanol extract is purified using silica gel column chromatography.[4]
Table 3: Supercritical Fluid Extraction Parameters
| Parameter | Value | Reference |
| Pressure | 10 to 81 MPa | [4][8] |
| Temperature | 35°C to 80°C | [4][8] |
| CO₂ Flow Rate | 1.5 and 3 kg/h | [4] |
Quantitative Data on Isolation
The efficiency of the isolation and purification process can be evaluated by the recovery yield.
Table 4: Recovery of Milbemycin A3/A4 using Supercritical Fluid Extraction
| Starting Material | Weight | Milbemycin A3/A4 Yield | Purity | Recovery Rate | Reference |
| Mycelium Cake | 800 g | - | - | - | [4] |
| Lyophilized Powder | 80 g | 0.43 g | 85% (HPLC) | ~86% | [4] |
Experimental Workflow: Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Milbemycin Biosynthesis and Genetic Improvement
The biosynthesis of milbemycins in Streptomyces involves a complex pathway. Understanding this pathway allows for targeted genetic engineering to improve the yield and specificity of the desired products.
Logical Relationship in Milbemycin Biosynthesis
Caption: Simplified logical relationship in the biosynthesis of milbemycins.
Genetic engineering strategies, such as the deletion of the milD gene, can block the pathway leading to by-products and thereby increase the accumulation of the desired milbemycin A3/A4.[5][6][7] Further modifications, like disrupting the biosynthesis of other competing secondary metabolites, can also enhance the final yield.[5][6]
Conclusion
The protocols and data presented provide a comprehensive guide for the fermentation and isolation of this compound from Streptomyces. Optimization of both the fermentation conditions and the isolation procedure is key to achieving high yields and purity of the final product. The use of modern techniques such as genetic engineering and supercritical fluid extraction can significantly improve the efficiency and environmental footprint of the production process.
References
- 1. academicjournals.org [academicjournals.org]
- 2. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Genetic engineering of Streptomyces bingchenggensis to produce milbemycins A3/A4 as main components and eliminate the biosynthesis of nanchangmycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes: Milbemycin A4 in Agricultural Pest Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 is a potent macrocyclic lactone belonging to the milbemycin family, first isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus.[1][2] It is a key active component of milbemectin, a widely used insecticide and acaricide, which typically consists of a mixture of Milbemycin A3 and A4 in a 3:7 ratio.[3][][5] Renowned for its high efficacy against a broad spectrum of agricultural pests, particularly mites and certain insects, this compound offers a valuable tool for integrated pest management (IPM) programs.[][6] Its low mammalian toxicity and favorable environmental profile categorize it as an eco-friendly biopesticide.[][7] These notes provide detailed information on its mode of action, target pests, efficacy data, and standardized protocols for laboratory and field evaluation.
Mode of Action
This compound acts as a potent neurotoxin in invertebrates by modulating ligand-gated chloride ion channels.[8] Its primary targets are the glutamate-gated chloride channels (GluCls), which are unique to invertebrates, and to a lesser extent, the gamma-aminobutyric acid (GABA)-gated chloride channels.[][8][9]
The binding of this compound to these channels potentiates the influx of chloride ions (Cl-) into nerve and muscle cells.[][10] This leads to hyperpolarization of the cell membrane, which blocks the transmission of nerve signals.[1][10] The disruption of neurotransmission results in flaccid paralysis and the eventual death of the target pest.[] This unique mode of action makes it effective against some pests that have developed resistance to other classes of pesticides.[1]
Caption: Mode of action signaling pathway for this compound in invertebrates.
Spectrum of Activity
This compound demonstrates high activity against a wide range of pests. It is particularly effective as an acaricide (miticide) and also controls various insect pests.
Table 1: Target Pests for this compound (Milbemectin)
| Pest Group | Common Name(s) | Example Species | Target Crops |
| Mites (Acarina) | Spider Mites, Two-spotted Spider Mite, Tarsonemid Mites | Tetranychus urticae | Pome fruits, Stone fruits, Citrus, Strawberry, Tea, Ornamentals[3][9] |
| Insects (Insecta) | Leaf Miners, Aphids, Thrips, Cutworms, Leafrollers | Liriomyza spp., Aphis gossypii | Vegetables (e.g., Eggplant), Soft fruits, Ornamentals[3][][9] |
| Nematodes | Pinewood Nematode | Bursaphelenchus xylophilus | Forestry[9] |
Efficacy Data
The efficacy of this compound is typically quantified by the median lethal concentration (LC₅₀), which is the concentration required to kill 50% of a test population. The following table summarizes available data for milbemectin (Milbemycin A3/A4 mixture).
Table 2: Acaricidal and Insecticidal Efficacy of Milbemectin
| Target Pest | Life Stage | Bioassay Method | LC₅₀ Value (mg L⁻¹) | Citation(s) |
| Carmine Spider Mite (Tetranychus cinnabarinus) | Adult | Leaf Spray | 0.47 | [11] |
| Oriental Armyworm (Mythimna separata) | Larvae | Not Specified | 0.204 - 0.350 | [11] |
| Black Bean Aphid (Aphis fabae) | Adult | Not Specified | 0.070 - 0.150 | [11] |
| Two-spotted Spider Mite (Tetranychus urticae) | Adult | Spraying | Not Specified (High Activity) | [12][13] |
Note: Efficacy can vary based on formulation, environmental conditions, pest population, and crop type.
Experimental Protocols
Protocol 1: Laboratory Bioassay for Acaricidal Efficacy (Leaf Disc Dip Method)
This protocol is designed to determine the LC₅₀ of this compound against adult spider mites (Tetranychus urticae).
Materials:
-
This compound technical grade standard
-
Acetone or other appropriate solvent (e.g., DMSO)[2]
-
Triton X-100 or similar surfactant
-
Distilled water
-
Adult spider mites of a uniform age
-
Petri dishes (9 cm diameter)
-
Filter paper or cotton pads
-
Fine camel-hair brush
-
Beakers, volumetric flasks, and pipettes
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1000 mg L⁻¹) of this compound in the chosen solvent.
-
Serial Dilutions: Create a series of at least five graded concentrations (e.g., 1.0, 0.5, 0.25, 0.125, 0.0625 mg L⁻¹) by diluting the stock solution with distilled water containing a surfactant (e.g., 0.05% Triton X-100). A control solution containing only distilled water and surfactant should also be prepared.
-
Leaf Disc Preparation: Cut discs (e.g., 3 cm diameter) from healthy, untreated host plant leaves. Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.
-
Treatment Application: Individually immerse each infested leaf disc into a test solution for 10 seconds with gentle agitation.
-
Incubation: After dipping, allow the discs to air dry for 1-2 hours. Place each disc, adaxial side up, on a water-saturated cotton pad or filter paper inside a Petri dish to maintain turgor.
-
Environmental Conditions: Incubate the Petri dishes in a controlled environment chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (Light:Dark) photoperiod.
-
Mortality Assessment: Assess mite mortality at 24, 48, and 72 hours post-treatment under a stereomicroscope. Mites that do not respond when prodded with a fine brush are considered dead.
-
Data Analysis:
-
Correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.
-
Perform probit analysis on the corrected mortality data to calculate the LC₅₀, LC₉₀, and their 95% confidence intervals.
-
Caption: Experimental workflow for a laboratory acaricide bioassay.
Protocol 2: Field Trial Protocol for Efficacy Evaluation
This protocol outlines a general procedure for assessing the efficacy of a this compound formulation under field conditions.
Materials:
-
Commercial formulation of this compound (e.g., Emulsifiable Concentrate, EC).
-
Calibrated spray equipment (e.g., backpack sprayer).
-
Plot marking materials (stakes, flags).
-
Hand lens or portable microscope for pest counting.
-
Data collection sheets.
Methodology:
-
Site Selection: Choose a field with a known, uniform, and moderate-to-high infestation of the target pest (e.g., spider mites on strawberries).
-
Experimental Design:
-
Use a Randomized Complete Block Design (RCBD) with at least four replications per treatment.
-
Each plot should be of a suitable size (e.g., 5m x 5m) with buffer zones between plots to prevent spray drift.
-
Treatments should include at least two rates of the this compound formulation, a standard commercial pesticide for comparison, and an untreated control.
-
-
Pre-Treatment Count: Within 24 hours before application, conduct a pre-treatment pest count. Randomly select a set number of leaves (e.g., 10 leaves) per plot and count the number of motile pests (nymphs and adults).
-
Application:
-
Apply the treatments according to the manufacturer's recommended application rate and water volume. Ensure thorough coverage of the plant foliage.
-
Conduct the application during early morning or late evening to avoid rapid evaporation and high winds.
-
-
Post-Treatment Counts: Conduct pest counts on newly sampled leaves from each plot at set intervals post-application (e.g., 3, 7, 14, and 21 days).
-
Data Analysis:
-
Calculate the mean number of pests per leaf for each plot at each counting interval.
-
Determine the percentage of pest control for each treatment relative to the untreated control using a modified Henderson-Tilton formula.
-
Perform Analysis of Variance (ANOVA) on the data, followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Formulation and Application
This compound is typically formulated as an emulsifiable concentrate (EC) or suspension concentrate (SC) for agricultural use. Application is primarily through foliar spray. It acts via contact and stomach action, requiring thorough coverage of the plant canopy to ensure pests come into contact with the active ingredient.[9] Adherence to label instructions regarding application rates, timing, and pre-harvest intervals is critical for effective and safe use.
Environmental Fate and Toxicology
Milbemycins are valued for their relatively low toxicity to mammals and beneficial insects when used as directed.[7] They are derived from natural fermentation, and while they have a long half-life in the absence of degradation pathways, they are susceptible to metabolism in soil.[8][13] As with all pesticides, care must be taken to avoid runoff into aquatic ecosystems.
References
- 1. Milbemycin - Wikipedia [en.wikipedia.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound | C32H46O7 | CID 9959038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Milbemectin (Ref: SL 8601) [sitem.herts.ac.uk]
- 10. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Milbemycin alpha17 and related compounds synthesized from this compound: synthetic procedure and acaricidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Milbemycin A4: A Potent Tool for Parasitology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4, a macrocyclic lactone produced by Streptomyces milbemycinicus, is a potent anthelmintic agent with a broad spectrum of activity against various parasitic nematodes and arthropods. Its unique mode of action, targeting the parasite's nervous system, makes it an invaluable tool for research in parasitology, including studies on drug efficacy, resistance mechanisms, and parasite physiology. These application notes provide an overview of this compound's mechanism of action, quantitative efficacy data, and detailed protocols for its use in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound exerts its parasiticidal effects by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels in the nerve and muscle cells of invertebrates. This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cells. The resulting hyperpolarization of the neuronal and muscular membranes leads to flaccid paralysis and ultimately, the death of the parasite. The selectivity of this compound for parasites is attributed to the fact that vertebrates primarily utilize GABA-gated channels in the central nervous system, which are less sensitive to milbemycins, and the blood-brain barrier further restricts their access.
Quantitative Data
The following tables summarize the efficacy of milbemycin compounds against various parasites. It is important to note that much of the publicly available data is for milbemycin oxime, a derivative of Milbemycin A3 and A4, which is commonly used in veterinary formulations.
Table 1: In Vitro Efficacy of Milbemycin Oxime
| Parasite Species | Assay Type | Metric | Value | Reference |
| Crenosoma vulpis (L3 larvae) | Larval Motility Assay | LC50 | 67 ng/mL | [1] |
| Angiostrongylus vasorum (L3 larvae) | Larval Motility Assay | LC50 | >1000 ng/mL | [1] |
| Aelurostrongylus abstrusus (L3 larvae) | Larval Motility Assay | LC50 | >1000 ng/mL | [1] |
Table 2: In Vivo Efficacy of Milbemycin Oxime in Dogs
| Parasite Species | Dosage | Efficacy (%) | Reference |
| Ancylostoma spp. (mature) | 0.50 mg/kg | 95 | [2] |
| Ancylostoma spp. (mature) | 0.75 mg/kg | 99 | [2] |
| Ancylostoma caninum (immature L4) | 0.50 mg/kg | >80 | [2] |
| Ancylostoma caninum (mature) | 0.50 mg/kg | 97.8 | [3][4] |
| Ancylostoma caninum | 500 µg/kg (single dose) | 96.5 | [5] |
| Ancylostoma caninum | 500 µg/kg (two doses) | 99.5 | [5] |
| Trichuris vulpis (mature) | 0.50 mg/kg | 97 | [2] |
Experimental Protocols
In Vitro Larval Motility Assay
This protocol is adapted from established methods for assessing anthelmintic efficacy against third-stage (L3) larvae.[1][6]
Objective: To determine the concentration-dependent effect of this compound on the motility of parasitic nematode larvae.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 cell culture medium
-
24-well cell culture plates
-
Third-stage (L3) larvae of the target parasite
-
Incubator (16°C or other appropriate temperature for the parasite)
-
Inverted microscope
Procedure:
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Preparation of Working Solutions: Create a series of dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., ≤0.1%) to avoid solvent toxicity.
-
Larval Suspension: Prepare a suspension of L3 larvae in RPMI-1640 medium at a concentration that allows for the addition of approximately 50-100 larvae per well in a volume of 100 µL.
-
Assay Setup:
-
Add 100 µL of the appropriate this compound working solution to duplicate wells of a 24-well plate for each concentration being tested.
-
Include two sets of control wells: one with RPMI-1640 medium alone (negative control) and another with RPMI-1640 containing the same final concentration of DMSO as the drug-treated wells (vehicle control).
-
Add 100 µL of the larval suspension to each well.
-
-
Incubation: Incubate the plates at the appropriate temperature for the specific parasite species (e.g., 16°C for Crenosoma vulpis) for 72 hours.[1]
-
Motility Assessment:
-
After incubation, visually assess the motility of the larvae in each well using an inverted microscope.
-
A scoring system can be used to quantify motility (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
-
Alternatively, the percentage of motile versus non-motile larvae can be counted. Non-motile larvae should be gently prodded to confirm lack of movement.
-
-
Data Analysis:
-
Calculate the mean motility score or percentage of non-motile larvae for each concentration.
-
Plot the concentration-response curve and determine the LC50 (lethal concentration 50%) value using appropriate statistical software.
-
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avermectin/milbemycin resistance in trichostrongyloid nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anthelmintic activity of 13-alkoxymilbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 6. High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Milbemycin A4
These application notes provide an overview and detailed protocols for conducting in vitro studies with Milbemycin A4, a macrocyclic lactone with known antiparasitic properties and emerging potential in cancer research. The following sections are designed for researchers, scientists, and drug development professionals, offering comprehensive methodologies and data presentation for investigating the effects of this compound in a laboratory setting.
Overview and Mechanism of Action
This compound is a potent anthelmintic agent that primarily functions by acting on glutamate-gated chloride channels in invertebrates.[1][2] This action leads to an increased permeability of cell membranes to chloride ions, resulting in hyperpolarization and subsequent paralysis of the parasite.[3]
Recent research has unveiled a broader biological activity for milbemycin compounds, including the potential to overcome multidrug resistance in cancer cells and to induce apoptosis in various cancer cell lines.[1][4] Studies using the related compound Milbemycin Oxime (a mixture of milbemycin A3 and A4 oximes) have demonstrated its ability to suppress the growth of pancreatic ductal adenocarcinoma (PDAC) cells by inducing programmed cell death.[4][5] Furthermore, milbemycins may modulate the tumor microenvironment, as evidenced by increased infiltration of CD8+ T cells in tumors treated with Milbemycin Oxime, suggesting an immunomodulatory role.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies involving milbemycin compounds. This data is crucial for designing experiments and understanding the dose-dependent effects of this compound.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Milbemycin Oxime in Pancreatic Cancer Cell Lines [4]
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| AsPC-1 | 17 | 10 | 7.5 |
| BxPC-3 | - | 12.5 | 8.2 |
| MiaPaCa-2 | - | 15 | 9.5 |
| PANC-1 | - | 11.8 | 7.8 |
| SUIT-2 | - | 14.2 | 10.5 |
| CAPAN-2 | - | 16.5 | 11.2 |
| MiaPaCa-2 GR (Gemcitabine Resistant) | - | 13.5 | 8.8 |
| PO2-Luc (murine) | - | 4.4 | - |
Note: Data is for Milbemycin Oxime, a closely related derivative of this compound.
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to assess the biological effects of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is adapted from studies evaluating the anti-proliferative effects of milbemycin compounds on cancer cells.[4]
Objective: To determine the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., AsPC-1, MiaPaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is a standard method to quantify apoptosis induced by a test compound.
Objective: To determine if this compound induces apoptosis in target cells.
Materials:
-
Target cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes. Also, collect the supernatant containing any floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway influenced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming tumor immune microenvironment by milbemycin oxime results in pancreatic tumor growth suppression and enhanced anti-PD-1 efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming tumor immune microenvironment by milbemycin oxime results in pancreatic tumor growth suppression and enhanced anti-PD-1 efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage Determination of Milbemycin A4 for Experimental Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Milbemycin A4, a key component of the macrocyclic lactone antiparasitic agent milbemycin oxime, is widely utilized in veterinary medicine.[1] Its efficacy against a broad spectrum of nematodes and arthropods is attributed to its action on invertebrate nerve and muscle cells.[2] For researchers investigating new therapeutic applications or developing novel formulations, establishing an accurate dosage in experimental animal models is a critical first step. This document provides a comprehensive guide to the dosage determination of this compound, summarizing key pharmacokinetic data, toxicological profiles, and detailed experimental protocols to ensure safe and effective in vivo studies.
Pharmacokinetic Profile of this compound
Understanding the pharmacokinetic (PK) profile of this compound is fundamental to designing a rational dosage regimen. The following table summarizes key PK parameters in various species. Note that most available data is for milbemycin oxime, where this compound oxime is the major component (typically >80%).[3][4]
| Parameter | Species | Value | Route | Citation |
| Oral Bioavailability | Dog | 65.1% | Oral | [2][5] |
| Time to Max. Concentration (t_max_) | Dog | 1 - 2 hours | Oral | [2][5] |
| Terminal Half-life (t_½_) | Dog | 3.3 ± 1.4 days | Oral | [5] |
| Volume of Distribution (V_d_) | Dog | 2.6 ± 0.6 L/kg | IV | [5] |
| Systemic Clearance (Cls) | Dog | 41 ± 12 mL/h/kg | IV | [2][5] |
| Tissue Distribution | Rat | Highest concentrations in fat, liver, kidneys, and lungs | Oral | [4] |
| Excretion | Rat | Primarily in the faeces via bile | Oral | [4] |
Efficacy and Recommended Dosage in Non-Clinical Models
The effective dose of this compound varies depending on the target parasite and host species. The established minimum effective dose in commercial products provides a valuable starting point for experimental studies.
| Species | Indication / Parasite | Recommended Minimum Dose | Route | Efficacy | Citation |
| Dog | Heartworm (Dirofilaria immitis) prevention | 0.5 mg/kg (milbemycin oxime) | Oral | >99% (preventive) | [5][6][7] |
| Dog | Roundworm (Toxocara canis) | 0.5 mg/kg (milbemycin oxime) | Oral | Effective for control of adult worms | [6] |
| Dog | Whipworm (Trichuris vulpis) | 0.5 mg/kg (milbemycin oxime) | Oral | Effective for control of adult worms | [6] |
| Cat | Roundworm (Toxocara cati) | 0.05 - 0.1 mg/kg (milbemycin D) | Oral | Fully effective | [1] |
Toxicology and Safety Profile
Safety assessment is crucial for determining a therapeutic window. Milbemycins, like other macrocyclic lactones, can induce neurotoxicity at high doses due to interaction with GABA_A receptors in mammals.[8]
| Species | Study Type | Dose | Observations | Citation |
| Dog (Puppies) | Acute Toxicity (Rising Dose) | 5 - 9 mg/kg (milbemycin oxime) | Transient neurological signs (ataxia, tremors) in 10% of puppies. | [6] |
| Dog (Puppies) | Acute Toxicity (Rising Dose) | 9.61 mg/kg (19X min. dose) | Reversible macrolide-induced syndrome. | [6] |
| Dog (Puppies) | Acute Toxicity (Rising Dose) | 14.72 mg/kg (29X min. dose) | Reversible macrolide-induced syndrome. | [6] |
| Rat | Tissue Distribution | 1, 5, and 10 mg/kg (milbemycin D) | Lungs act as a temporary depot organ along with kidney, fat, and liver. | [4] |
| Rat | Metabolism Study | 2.5 - 25 mg/kg | Rapidly metabolized and excreted, mainly in faeces. | [4] |
Clinical Signs of Toxicity: Overdoses can lead to central nervous system signs including ataxia, lethargy, tremors, seizures, mydriasis (dilated pupils), and coma.[8]
Experimental Protocols
Protocol 1: Dose Range-Finding and Maximum Tolerated Dose (MTD) Study in Rodents
This protocol outlines a general procedure to determine the MTD of this compound in a rodent model, which is the highest dose that does not cause unacceptable side effects or mortality from short-term toxicity.[9]
Objective: To identify the MTD of a single oral dose of this compound in mice or rats.
Materials:
-
This compound (analytical grade)[10]
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Acclimatization: House animals for at least 7 days under standard laboratory conditions prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. The volume administered should not exceed 10 mL/kg for non-aqueous solvents.[11]
-
Phase 1 - Dose Escalation:
-
Divide animals into small groups (n=3 per group).
-
Administer a single oral dose of this compound to each group in an escalating manner (e.g., 10, 100, 500, 1000 mg/kg). Include a vehicle control group.
-
Observe animals continuously for the first 4 hours, then periodically for up to 72 hours.[9]
-
-
Clinical Observation: Monitor for signs of toxicity using a functional observation battery (e.g., changes in CNS, neuromuscular, and autonomic activity).[9] Record body weights daily.
-
Phase 2 - MTD Refinement:
-
Based on Phase 1 results, select a narrower range of doses around the dose that showed initial signs of toxicity.
-
Use larger groups of animals (n=5-10 per group) to precisely determine the MTD.
-
-
Endpoint: The MTD is defined as the highest dose that results in no mortality and no more than a 10% loss in body weight, with any clinical signs of toxicity being transient and fully reversible.
Protocol 2: Pharmacokinetic (PK) Study in Rodents
This protocol describes a basic oral PK study to determine key parameters like t_max_, C_max_, and t_½_.
Objective: To characterize the plasma concentration-time profile of this compound following a single oral administration in rats.
Materials:
-
This compound and vehicle
-
Cannulated rats (e.g., jugular vein cannulation for serial blood sampling) or non-cannulated rats for terminal sampling
-
Oral gavage needles, syringes
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Acclimatization and Fasting: Acclimatize cannulated rats for at least 3 days post-surgery. Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.
-
Dose Administration: Administer a single, precise oral dose of this compound. Record the exact time of dosing. The dose should be based on prior MTD studies and expected efficacy.
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) at predetermined time points.
-
A typical sampling schedule could be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Place samples immediately on ice.
-
-
Plasma Preparation: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) within 30 minutes of collection to separate plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time. Use appropriate software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine key PK parameters.
Mechanism of Action
This compound exerts its antiparasitic effect by potentiating ligand-gated chloride ion channels. In invertebrates, it has a high affinity for glutamate-gated chloride channels, leading to hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[8] In mammals, these channels are absent, and milbemycins interact with lower affinity at GABA-gated chloride channels, which accounts for the observed neurotoxicity at high doses.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 3. galaxcommerce.com.br [galaxcommerce.com.br]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 7. Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Milbemycin A4 in Studies of Drug-Resistant Parasites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Milbemycin A4 in the study of drug-resistant parasites, particularly nematodes. The information compiled is intended to guide researchers in designing and executing experiments to investigate resistance mechanisms and evaluate the efficacy of this compound against resistant strains.
Introduction to this compound and Parasite Resistance
This compound is a macrocyclic lactone anthelmintic that exerts its effect by binding to glutamate-gated chloride channels (GluCls) in nematode neurons and pharyngeal muscle cells.[1][2][3] This binding leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[1][2][3]
Anthelmintic resistance is a growing concern in veterinary and human medicine, with many parasitic nematodes developing resistance to major drug classes, including macrocyclic lactones like ivermectin and milbemycins.[4][5][6][7] A primary mechanism of resistance to this class of drugs involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gp).[8][9] These transporters act as efflux pumps, actively removing the drug from the parasite's cells and preventing it from reaching its target, the GluCls.[8] Studies have shown that resistance to ivermectin can confer cross-resistance to other macrocyclic lactones, including moxidectin, a derivative of milbemycin.[10]
Quantitative Data on Milbemycin Efficacy
The following tables summarize available quantitative data on the efficacy of milbemycins against various nematode species. It is important to note that specific IC50/LC50 values for this compound against resistant strains are not widely published. The data presented here is derived from studies on milbemycin oxime and moxidectin, which are structurally and functionally related to this compound, and provides a valuable reference for experimental design.
Table 1: In Vitro Efficacy of Milbemycin Oxime against Metastrongyloid Lungworm Larvae
| Drug | LC50 (ng/mL) |
| Milbemycin Oxime | 67 |
Data from an in vitro larval motility assay on third-stage larvae of a metastrongyloid lungworm species.[11]
Table 2: Efficacy of Moxidectin against Ivermectin-Resistant Nematodes in Sheep
| Parasite Species | Moxidectin Dosage for 95% Removal (Resistant Isolate) | Fold Increase in Dosage vs. Susceptible Isolate |
| Ostertagia circumcincta | 31x higher than for susceptible isolate | 31 |
| Trichostrongylus colubriformis | 9x higher than for susceptible isolate | 9 |
This in vivo study demonstrates that while moxidectin can be effective against ivermectin-resistant strains, a significantly higher dose is required, indicating a degree of cross-resistance.[10]
Experimental Protocols
Larval Motility Assay for Assessing this compound Resistance
This protocol is adapted from methodologies used to evaluate the efficacy of macrocyclic lactones against nematode larvae and can be used to determine the LC50 of this compound against susceptible and resistant parasite strains.[2][11][12]
Objective: To quantify the concentration of this compound required to inhibit the motility of third-stage (L3) nematode larvae.
Materials:
-
Third-stage (L3) larvae of susceptible and resistant nematode strains (e.g., Haemonchus contortus)
-
This compound stock solution (in 0.1% DMSO)
-
RPMI-1640 culture medium
-
24-well plates
-
Incubator (16°C)
-
Inverted microscope
-
Pipettes and sterile tips
Procedure:
-
Larval Preparation: Culture nematode eggs to the L3 stage. Harvest and wash the L3 larvae with sterile water.
-
Drug Dilution: Prepare a serial dilution of this compound in RPMI-1640 medium to achieve a range of final concentrations to be tested. Include a vehicle control (RPMI with 0.1% DMSO) and a medium-only control.
-
Assay Setup:
-
Add approximately 50-100 L3 larvae suspended in 100 µL of water to each well of a 24-well plate.
-
Add the appropriate this compound dilution or control solution to each well. Test each concentration in duplicate or triplicate.
-
-
Incubation: Incubate the plates at 16°C for 72 hours.
-
Motility Assessment:
-
After incubation, visually assess the motility of the larvae in each well under an inverted microscope.
-
Count the number of motile and non-motile larvae. Larvae that do not exhibit any movement, even after gentle prodding, are considered non-motile (dead).
-
-
Data Analysis:
-
Calculate the percentage of larval mortality for each drug concentration.
-
Determine the LC50 (the concentration of the drug that kills 50% of the larvae) using a suitable statistical software (e.g., GraphPad Prism) by fitting the data to a dose-response curve.
-
Compare the LC50 values between the susceptible and resistant strains to determine the resistance factor.
-
Larval Migration Assay for High-Throughput Screening
This assay is a modification of the motility assay and is suitable for higher throughput screening of compounds against macrocyclic lactone-resistant Haemonchus contortus.[13]
Objective: To assess the ability of L3 larvae to migrate through an agar barrier after exposure to this compound.
Materials:
-
L3 larvae of susceptible and resistant H. contortus strains
-
This compound stock solution (in DMSO)
-
96-well migration plates (custom-made or commercially available with a filter mesh)
-
Agar
-
Incubator
Procedure:
-
Drug Exposure: Expose the L3 larvae to a range of this compound concentrations for 24 hours.
-
Assay Plate Preparation: Prepare 96-well plates with a layer of agar on top of a filter mesh.
-
Larval Application: After the 24-hour drug exposure, place the larvae on top of the agar in the 96-well plates.
-
Migration: Incubate the plates for a further 48 hours to allow motile larvae to migrate through the agar and filter mesh into the collection well below.
-
Quantification: Count the number of larvae that have successfully migrated into the collection wells.
-
Data Analysis: Calculate the percentage of migration inhibition for each drug concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The primary target of this compound is the glutamate-gated chloride channels (GluCls) located on the neuronal and pharyngeal muscle cells of nematodes.
Caption: Mechanism of action of this compound on nematode glutamate-gated chloride channels.
P-glycoprotein Mediated Resistance to this compound
In resistant parasites, the overexpression of P-glycoprotein (P-gp), an ABC transporter, leads to the active efflux of this compound from the cell, preventing it from reaching its target.
Caption: P-glycoprotein mediated efflux of this compound leading to drug resistance.
Experimental Workflow for Investigating this compound Resistance
This workflow outlines the key steps for characterizing this compound resistance in a parasite population.
Caption: Experimental workflow for the investigation of this compound resistance in parasites.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of changes in drug susceptibility and population genetic structure in Haemonchus contortus following worm replacement as a means to reverse the impact of multiple-anthelmintic resistance on a sheep farm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moxidectin against ivermectin-resistant nematodes--a global view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avermectin/milbemycin resistance in trichostrongyloid nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoproteins in anthelmintic safety, efficacy, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A modified larval migration assay for detection of resistance to macrocyclic lactones in Haemonchus contortus, and drug screening with Trichostrongylidae parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Milbemycin A4 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Milbemycin A4 in various biological matrices. The methodologies outlined are essential for pharmacokinetic studies, residue analysis, and toxicological assessments in the development and monitoring of veterinary and agricultural products containing this macrocyclic lactone.
Introduction
This compound is a potent anthelmintic and acaricidal agent belonging to the milbemycin group of macrocyclic lactones. Its effective and safe use necessitates sensitive and reliable analytical methods to determine its concentration in biological samples such as plasma, serum, and tissues. This document details two primary analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While HPLC-MS/MS offers high selectivity and sensitivity for confirmation and quantification, ELISA can be a valuable tool for high-throughput screening.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methods
HPLC-MS/MS is the gold standard for the quantification of this compound in complex biological matrices due to its superior sensitivity, specificity, and accuracy. The following sections provide detailed protocols for sample preparation and analysis.
Application Note 1: Quantification of this compound in Plasma/Serum
This method is suitable for pharmacokinetic studies requiring the determination of this compound concentrations in plasma or serum. The protocol involves a protein precipitation step for sample cleanup, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry.
Experimental Protocol: Plasma/Serum Sample Preparation (Protein Precipitation)
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge at 3500 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -20°C until analysis.[1]
-
Protein Precipitation:
-
To 200 µL of plasma or serum sample in a microcentrifuge tube, add 800 µL of acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 85:15 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes typical HPLC-MS/MS parameters for this compound analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 80% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 542.3 |
| Product Ions (m/z) | 153.1, 386.2 |
| Collision Energy | Optimized for the specific instrument |
Quantitative Data Summary: HPLC-MS/MS Method for this compound in Plasma
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Application Note 2: Determination of this compound Residues in Animal Tissues
This protocol is designed for the analysis of this compound residues in edible tissues, such as muscle and liver, which is crucial for food safety monitoring. The method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction followed by d-SPE cleanup.
Experimental Protocol: Tissue Sample Preparation (QuEChERS)
-
Sample Homogenization:
-
Weigh 2 g of minced and homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
-
Salting Out:
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary: QuEChERS-LC-MS/MS Method for this compound in Tissue
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/kg |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/kg |
| Accuracy | 80 - 110% |
| Precision (%RSD) | < 20% |
| Recovery | > 75% |
Enzyme-Linked Immunosorbent Assay (ELISA) Method
ELISA can be a cost-effective and high-throughput method for screening a large number of samples for the presence of this compound. A competitive ELISA format is most suitable for small molecules like milbemycins.
Disclaimer: As of the last update, no commercial ELISA kits specifically for this compound have been identified. The following protocol is a general template for a competitive ELISA and would require the development of specific antibodies and validation.
Application Note 3: Screening of this compound in Biological Fluids (General Protocol)
This protocol outlines the general steps for a competitive ELISA to detect this compound. The principle relies on the competition between the this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-Milbemycin A4 antibody-coated wells.
Experimental Protocol: Competitive ELISA (Template)
-
Coating: Coat a 96-well microplate with an anti-Milbemycin A4 antibody. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition:
-
Add standards or samples to the wells.
-
Immediately add a fixed amount of enzyme-labeled this compound (e.g., HRP-Milbemycin A4 conjugate).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Visualizations
References
Synthesis of Novel Milbemycin A4 Derivatives: Application Notes and Protocols for Acaricidal Activity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel Milbemycin A4 derivatives and the subsequent evaluation of their acaricidal activity. The information is compiled from peer-reviewed scientific literature to guide researchers in the development of new and potent acaricides.
Introduction to this compound and its Acaricidal Potential
This compound, a macrocyclic lactone produced by Streptomyces hygroscopicus, is a well-established antibiotic with known acaricidal properties.[1] Its complex structure offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. Research has shown that substitutions at various positions on the milbemycin core can significantly enhance its potency against economically important mite species such as the two-spotted spider mite, Tetranychus urticae.[2][3] This document outlines the synthetic strategies and bioassay protocols to explore the structure-activity relationship (SAR) of novel this compound analogs.
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives often involves a multi-step process that begins with the microbial oxidation of the parent compound to introduce hydroxyl groups at specific positions. These hydroxylated intermediates then serve as handles for further chemical modifications.
A general workflow for the synthesis and screening of novel this compound derivatives is presented below.
Caption: General workflow for synthesis and screening of novel this compound derivatives.
Protocol: Microbial Hydroxylation of this compound
This protocol is a generalized procedure based on published methods for the microbial hydroxylation of this compound, a crucial first step for creating synthetic intermediates.[2]
Materials:
-
This compound
-
Selected microorganism strain (e.g., Circinella umbellata or Absidia cylindrospora for C-25 hydroxylation)
-
Appropriate culture medium (e.g., potato dextrose broth)
-
Shaker incubator
-
Centrifuge
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Chromatography system for purification (e.g., silica gel column chromatography)
Procedure:
-
Culture Preparation: Inoculate the selected microorganism into the culture medium and grow in a shaker incubator until a sufficient cell mass is achieved.
-
Substrate Addition: Add this compound (dissolved in a suitable solvent like ethanol) to the microbial culture.
-
Incubation: Continue the incubation for a specified period (typically several days) to allow for microbial conversion.
-
Extraction: After incubation, separate the mycelia from the broth by centrifugation. Extract the hydroxylated milbemycins from both the mycelia and the broth using an organic solvent.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the hydroxylated this compound derivatives from the crude extract using column chromatography.
-
Characterization: Confirm the structure of the purified products using analytical techniques such as NMR and Mass Spectrometry.
Protocol: Synthesis of 25-Substituted this compound Derivatives
The following is a representative protocol for the synthesis of 25-substituted derivatives from a hydroxylated intermediate.
Materials:
-
25-Hydroxythis compound
-
Anhydrous solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
-
Alkylating or acylating agent (e.g., methyl iodide, acetyl chloride)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Stirring and temperature control equipment
-
Quenching solution (e.g., saturated ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the 25-hydroxythis compound in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., 0°C).
-
Add the base, followed by the slow addition of the alkylating or acylating agent.
-
Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the appropriate quenching solution.
-
Extract the product into an organic solvent, wash with brine, and dry over the drying agent.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by HPLC to yield the final 25-substituted this compound derivative.
Acaricidal Activity Evaluation
The acaricidal activity of the synthesized derivatives is typically assessed against the two-spotted spider mite, Tetranychus urticae. The leaf disc bioassay is a commonly used method for this purpose.
The experimental workflow for the acaricidal activity bioassay is illustrated below.
Caption: Experimental workflow for the leaf disc acaricidal bioassay.
Protocol: Leaf Disc Bioassay for Acaricidal Activity
This protocol details the steps for conducting a leaf disc bioassay to determine the efficacy of this compound derivatives against T. urticae.
Materials:
-
Healthy host plants (e.g., cowpea or bean plants)
-
Culture of Tetranychus urticae
-
Synthesized this compound derivatives
-
Solvent (e.g., acetone or ethanol)
-
Surfactant (e.g., Triton X-100)
-
Petri dishes
-
Filter paper or cotton pads
-
Fine brush for transferring mites
-
Stereomicroscope
-
Incubator with controlled temperature and humidity
Procedure:
-
Mite Rearing: Maintain a healthy culture of T. urticae on the host plants under controlled environmental conditions.
-
Preparation of Leaf Discs: Cut uniform discs from the leaves of the host plants. Place each disc, abaxial side up, on a wet cotton pad or filter paper in a Petri dish to maintain turgor.
-
Preparation of Test Solutions: Dissolve the synthesized derivatives in the chosen solvent to prepare a stock solution. Make serial dilutions to obtain the desired test concentrations. Add a small amount of surfactant to ensure even spreading on the leaf surface.
-
Treatment of Leaf Discs: Apply the test solutions to the leaf discs by either dipping or spraying. Allow the solvent to evaporate completely. A control group should be treated with the solvent and surfactant solution only.
-
Mite Infestation: Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.
-
Incubation: Place the Petri dishes in an incubator at a controlled temperature (e.g., 25°C) and relative humidity (e.g., 60-70%).
-
Mortality Assessment: After 24, 48, and 72 hours, examine the leaf discs under a stereomicroscope and count the number of dead mites. Mites that are unable to move when gently prodded with the brush are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for any mortality in the control group using Abbott's formula. Determine the lethal concentration 50 (LC50) value for each derivative using probit analysis.
Data Presentation: Acaricidal Activity of this compound Derivatives
The following table summarizes the acaricidal activity of representative this compound derivatives against Tetranychus urticae.
| Derivative | Position of Substitution | Substituent | Concentration (ppm) | Mortality (%) | Reference |
| This compound | - | - | - | Baseline | [3] |
| 25b-methylthis compound | C-25 | Methyl | 1 | 100 | [3] |
| 25b-methylthis compound | C-25 | Methyl | 0.1 | 63 | [3] |
| 24a-methylthis compound | C-24a | Methyl | 1 | 100 | |
| 24a-methylthis compound | C-24a | Methyl | 0.1 | 50 |
Conclusion
The synthetic modification of this compound presents a promising avenue for the discovery of novel acaricides. The protocols outlined in these application notes provide a framework for the synthesis of derivatives and the systematic evaluation of their biological activity. By exploring the structure-activity relationships, researchers can identify lead compounds with enhanced potency for further development as effective and environmentally compatible pest management agents.
References
Troubleshooting & Optimization
Technical Support Center: Improving Milbemycin A4 Fermentation Yield
Welcome to the technical support center for the optimization of Milbemycin A4 fermentation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance your this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield important?
A1: this compound is a potent 16-membered macrolide antibiotic produced by fermentation, primarily using Streptomyces species like Streptomyces bingchenggensis and Streptomyces hygroscopicus.[1][2] It is a key component, along with Milbemycin A3, of commercial insecticides and acaricides used in agriculture and veterinary medicine.[2][3] Improving the fermentation yield is crucial for reducing production costs and meeting commercial demand.
Q2: What are the primary strategies for increasing this compound yield?
A2: The main strategies fall into two categories:
-
Fermentation Optimization: This involves refining the culture medium composition and physical parameters (e.g., temperature, pH, agitation) to maximize productivity.[3][4]
-
Genetic Engineering: This involves modifying the producing microorganism's genome to enhance the milbemycin biosynthetic pathway, eliminate competing byproduct pathways, and improve precursor supply.[5][6][7]
Q3: Which components of the fermentation medium are most critical for this compound production?
A3: Studies using response surface methodology (RSM) have identified several key components that significantly affect milbemycin yield.[3][8] These include specific nitrogen sources like yeast extract and soybean flour, as well as inorganic salts such as KH₂PO₄, FeSO₄, and CaCO₃.[3][4] Iron (Fe²⁺) is particularly important as a cofactor for cytochrome P450 enzymes involved in milbemycin biosynthesis, while CaCO₃ helps maintain a stable pH during fermentation.[3]
Q4: How does genetic engineering help in boosting the yield?
A4: Genetic engineering can increase yield by:
-
Eliminating Byproduct Formation: Deleting genes responsible for competing metabolic pathways prevents the diversion of precursors away from this compound synthesis. For example, disrupting the nanLD gene stops the production of nanchangmycin.[5]
-
Preventing Product Degradation or Conversion: Deleting genes like milD, which encodes an enzyme that modifies this compound into other compounds, ensures the target molecule accumulates.[6]
-
Enhancing Precursor Supply: Overexpressing genes involved in the synthesis of primary metabolites that serve as building blocks for this compound (e.g., acetyl-CoA, propionyl-CoA) can significantly increase the final titer.[5][7]
-
Removing Negative Regulators: Deleting regulatory genes that repress the milbemycin biosynthetic gene cluster can lead to overproduction.[7][9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
Problem 1: Low Overall Yield of Milbemycins
| Potential Cause | Recommended Solution / Action |
| Suboptimal Medium Composition | The composition of the fermentation medium is critical. An imbalanced C/N ratio or lack of essential minerals can limit growth and production. Action: Optimize the medium using a statistical approach like Response Surface Methodology (RSM). Key components to investigate are yeast extract, soybean flour, KH₂PO₄, FeSO₄, and CaCO₃.[3][8] An initial optimized medium could be: 2.58% yeast extract, 2.58% soybean flour, 0.40% CaCO₃, 0.0058% FeSO₄, and 0.088% KH₂PO₄.[4][8] |
| Inadequate Culture Conditions | Incorrect pH, temperature, or agitation speed can stress the microorganism and reduce yield. Action: Ensure standard conditions are met. For S. bingchenggensis, a typical starting pH is 7.2, incubated at 28°C with shaking at 250 rpm for 10 days.[3] Monitor and control pH throughout the fermentation, as drifts can halt production. CaCO₃ in the medium can help stabilize pH.[3] |
| Insufficient Precursor Supply | The biosynthesis of this compound requires specific starter and extender units (acyl-CoA precursors).[5] A bottleneck in the supply of these precursors will directly limit the final yield. Action: Consider metabolic engineering to enhance the precursor supply pathways. Overexpressing genes for acetyl-CoA carboxylase (ACC) can increase the supply of malonyl-CoA, a key extender unit.[5][7] |
| Repression of Biosynthetic Genes | The milbemycin biosynthetic gene cluster (BGC) may be under the control of negative regulators that limit its expression. Action: Identify and delete negative regulatory elements. For instance, deleting the four-component system sbrH1-R has been shown to increase milbemycin production by 110%.[7] |
Problem 2: High Levels of Undesired By-products
| Potential Cause | Recommended Solution / Action |
| Active Competing Pathways | The strain may produce other secondary metabolites that compete for the same precursors as this compound. S. bingchenggensis, for example, naturally produces nanchangmycin. Action: Use targeted gene deletion to knock out the biosynthetic pathways of major by-products. Deleting the nanLD gene, which is part of the nanchangmycin synthesis pathway, eliminates its production and redirects resources to milbemycin synthesis.[5] |
| Post-Synthesis Modification of this compound | The desired this compound may be enzymatically converted into other, less desirable milbemycin variants. Action: Identify and delete the genes responsible for these modifications. For example, deleting the cytochrome P450 gene cyp41 eliminates milbemycin α9/α10.[6] Similarly, deleting the methyltransferase gene milD prevents the conversion of Milbemycin A3/A4 into C5-O-methylated by-products. |
| Incomplete Biosynthetic Steps | Accumulation of intermediate compounds (e.g., β-family milbemycins) can occur if a downstream enzymatic step is inefficient. Action: Overexpress the gene responsible for the rate-limiting step. Overexpression of the cytochrome P450 gene milE, which forms the furan ring, was shown to reduce β-family milbemycins by 77.2%.[6] |
Problem 3: Incorrect Ratio of this compound to A3
| Potential Cause | Recommended Solution / Action |
| Imbalanced Starter Unit Supply | This compound and A3 biosynthesis pathways differ in their starter units: A4 uses propionyl-CoA and A3 uses acetyl-CoA.[5] An incorrect A4:A3 ratio is often due to an imbalance in the intracellular pools of these two precursors. Action: Fine-tune the precursor supply pathways. The A4:A3 ratio can be adjusted by modulating the expression of genes involved in propionyl-CoA and acetyl-CoA synthesis. Using promoters of different strengths to drive these pathways allows for precise control over the final product ratio.[5] |
| Strain Mutation | High-yield strains obtained through random mutagenesis may have altered precursor fluxes, leading to a skewed A4:A3 ratio. For example, the industrial strain S. bingchenggensis BC04 has a high titer but an A4:A3 ratio of 9.0, which is outside the desired commercial range of 2.3-4.0.[5] Action: Apply the precursor-coordinating strategies mentioned above to the high-yield mutant strain to correct the A4:A3 ratio while maintaining or further improving the overall titer.[5] |
Data Summary Tables
Table 1: Impact of Fermentation Medium Optimization on Milbemycin Yield
| Strain | Condition | Milbemycin Yield (µg/mL) | Fold Increase | Reference |
| S. bingchenggensis BC-X-1 | Non-optimized Medium | 425 | - | [3] |
| S. bingchenggensis BC-X-1 | Optimized Medium (RSM) | 1110 ± 98 | 2.61 | [3][4] |
Table 2: Impact of Genetic Engineering Strategies on Milbemycin A3/A4 Yield
| Strain / Modification | Parent Strain | Yield (mg/L) | % Increase | Reference |
| S. bingchenggensis BC-109-6 | Wild Type | 1326 ± 37 | - | |
| ΔmilD ΔnanLD mutant | BC-109-6 | 2312 ± 47 | 74% | |
| Engineered Strain | Wild Type | 2382.5 ± 55.7 | - | [6] |
| Δcyp41 mutant | Engineered Strain | 2625.6 ± 64.5 | 10.2% | [6] |
| Δcyp41 + milE overexpression | Engineered Strain | 3646.9 ± 69.9 | 53.1% | [6] |
| S. bingchenggensis BC04 | High-yield mutant | ~2500 | - | [5] |
| BC04 with precursor engineering | BC04 | 3417.88 | 39.5% | [5] |
| S. bingchenggensis BC-101-4 | Wild Type | 1515.3 | - | [7] |
| ΔsbrH1-R mutant | BC-101-4 | 3136.7 | 110% | [7] |
Experimental Protocols
Protocol 1: Fermentation Medium Optimization via Response Surface Methodology (RSM)
This protocol provides a framework for optimizing medium components for enhanced this compound production.
Phase 1: Screening of Significant Factors (Plackett-Burman Design)
-
Variable Selection: Identify potential medium components (carbon sources, nitrogen sources, trace elements) that may influence yield.[3]
-
Experimental Design: Use a Plackett-Burman design to screen a large number of variables in a small number of experiments to identify those with the most significant impact.[3][4]
-
Execution: Prepare fermentation media according to the experimental design matrix. Inoculate with the Streptomyces strain and incubate under standard conditions (e.g., 10 days at 28°C, 250 rpm).[3]
-
Analysis: Measure the this compound yield for each condition. Use statistical software to analyze the results and identify the factors with a significant positive effect on production (typically p < 0.05).[3]
Phase 2: Optimization of Key Factors (Box-Behnken Design)
-
Variable Selection: Select the 3-5 most significant factors identified in Phase 1.
-
Experimental Design: Use a Box-Behnken design to investigate the quadratic and interaction effects of the selected factors. This design defines a set of experiments where the concentrations of the key factors are varied across three levels (-1, 0, +1).[3][4]
-
Execution: Prepare and run the fermentations as defined by the Box-Behnken matrix.
-
Modeling and Analysis: Measure the this compound yield for each run. Use the data to fit a second-order polynomial equation that models the relationship between the variables and the yield. Perform an Analysis of Variance (ANOVA) to confirm the model's significance.[4]
-
Validation: Use the model to predict the optimal concentration for each component. Perform a validation experiment using the predicted optimal medium to confirm the model's accuracy. A 2.61-fold increase in yield was achieved using this method.[3][4]
Protocol 2: General Method for Markerless Gene Deletion in Streptomyces
This protocol is based on homologous recombination for creating targeted gene deletions to eliminate byproduct pathways.
-
Construct the Deletion Plasmid:
-
Amplify the upstream (~2 kb) and downstream (~2 kb) flanking regions of the target gene from the Streptomyces genomic DNA via PCR.[10][11]
-
Clone these two fragments into a suicide vector (a vector that cannot replicate in Streptomyces) on either side of a selectable marker cassette (e.g., apramycin resistance). The vector should also contain a counter-selectable marker for later removal of the resistance gene.[12]
-
-
Intergeneric Conjugation:
-
Selection of Single-Crossover Mutants:
-
Plate the conjugation mixture on a medium containing a selective antibiotic (e.g., apramycin) to select for Streptomyces exconjugants where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Selection of Double-Crossover Mutants:
-
Culture the single-crossover mutants in non-selective liquid medium to encourage a second crossover event, which will result in the excision of the plasmid and the replacement of the target gene with the resistance cassette.
-
Plate the culture on a medium that selects for the loss of the vector backbone (using the counter-selectable marker) to identify double-crossover mutants.
-
-
Verification:
-
Confirm the gene deletion in the resulting colonies using PCR with primers that anneal outside the deleted region. The PCR product from the mutant strain should be smaller than that from the wild-type strain.[12]
-
Visualizations
References
- 1. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C32H46O7 | CID 9959038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. academicjournals.org [academicjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Improved milbemycin production by engineering two Cytochromes P450 in Streptomyces bingchenggensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptome-guided identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Generation of plasmids for homologous recombination with the Streptomyces chromosome (deletion plasmids). [bio-protocol.org]
- 11. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Markerless Deletion System Suitable for the Industrial Strains of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Milbemycin A4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Milbemycin A4. The content is designed to address specific experimental challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound is a complex undertaking characterized by several key challenges. A primary hurdle is the stereocontrolled construction of its densely functionalized macrocyclic core, which contains multiple stereocenters. The synthesis is often approached by creating two complex fragments, the "northern hemisphere" (containing the cyclohexyl core) and the "southern hemisphere" (the spiroketal portion), which are later coupled.[1] Key challenging transformations include stereoselective olefination reactions (such as Wittig and Julia-Kocienski) to form the triene system, and the high-stakes macrocyclization step to close the 16-membered ring. Furthermore, a robust protecting group strategy is required to differentiate the various hydroxyl groups present in the molecule.
Q2: Why do many researchers focus on the derivatization of natural this compound instead of total synthesis?
The significant challenges and low overall yields of total synthesis make it a less practical approach for generating analogues for structure-activity relationship (SAR) studies. The natural product, produced via fermentation, provides a readily available and complex scaffold.[] Researchers can then apply chemical modifications to specific functional groups to explore the biological effects of these changes. Common modifications include derivatization of the C-5 hydroxyl group and the C-13 position.[3][4] This semi-synthetic approach is more efficient for producing a library of related compounds for drug discovery programs.
Q3: What is the common strategy for constructing the carbon skeleton of this compound?
A convergent synthesis is the most common strategy. This involves the independent synthesis of two advanced fragments of roughly equal complexity, which are then joined together. For this compound, these are typically:
-
The Northern Hemisphere: A substituted cyclohexene or cyclohexane derivative that forms the C1 to C10 portion of the molecule.
-
The Southern Hemisphere: The distinctive spiroketal system.[5][6]
These fragments are coupled, often via an olefination reaction, and the resulting seco-acid is then subjected to macrocyclization.
Troubleshooting Guides
Stereocontrol in Fragment Synthesis
Problem: I am struggling to achieve the desired diastereoselectivity during the synthesis of the northern hemisphere fragment, particularly in aldol or alkylation reactions.
Troubleshooting Steps:
-
Reagent Selection: The choice of reagents is critical for stereocontrol. For instance, in an aldol reaction, using chiral auxiliaries like those in the Evans aldol reaction can provide high levels of stereoselectivity. For reductions, reagents like CBS (Corey-Bakshi-Shibata) catalysts can afford high enantioselectivity.
-
Reaction Conditions: Temperature, solvent, and the choice of base can all significantly influence the stereochemical outcome. Lowering the reaction temperature often increases selectivity. The polarity of the solvent can affect the transition state geometry, so a solvent screen is recommended.
-
Protecting Groups: The steric bulk of protecting groups on nearby functional groups can influence the facial selectivity of an incoming reagent. Consider changing the size of your protecting groups to enhance stereodirection.
Olefination Reactions (Wittig and Julia-Kocienski)
Problem: My Wittig or Julia-Kocienski reaction to form a double bond in the triene system is resulting in a low yield or the incorrect E/Z isomer ratio.
Troubleshooting Steps:
-
Ylide/Anion Stability: The stability of the ylide (in the Wittig reaction) or the sulfone anion (in the Julia-Kocienski reaction) is paramount.
-
Wittig Reaction: For non-stabilized ylides, which tend to give the Z-alkene, ensure strictly anhydrous and oxygen-free conditions to prevent ylide decomposition. If an E-alkene is desired, a stabilized ylide or the Schlosser modification may be necessary. The presence of lithium salts can also favor Z-alkene formation.[7][8][9][10]
-
Julia-Kocienski Olefination: This reaction generally provides good E-selectivity.[11][12][13][14] If low yields are observed, ensure complete deprotonation of the sulfone. The choice of base (e.g., KHMDS, LiHMDS) and solvent can influence the outcome.
-
-
Steric Hindrance: If one of the coupling partners is sterically hindered, the reaction rate can be very slow. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, can be a better alternative to the Wittig reaction.
-
Side Reactions: In the Julia-Kocienski reaction, a side reaction can be the nucleophilic addition of the sulfonyl carbanion to a second equivalent of the sulfone.[14] Running the reaction under Barbier-like conditions (adding the base to a mixture of the aldehyde and sulfone) can mitigate this.[14]
Quantitative Data on Olefination Selectivity:
| Reaction Type | Substrate Type | Conditions | Major Isomer | Typical E:Z Ratio | Reference |
| Wittig | Non-stabilized ylide | Salt-free | Z | >95:5 | [10] |
| Wittig (Schlosser) | Non-stabilized ylide | + PhLi, low temp. | E | >90:10 | N/A |
| Julia-Kocienski | Aldehyde + PT-sulfone | KHMDS, THF | E | >95:5 | [14] |
Protecting Group Strategy
Problem: I am experiencing difficulty with the selective protection or deprotection of the hydroxyl groups, especially at the C-5 position.
Troubleshooting Steps:
-
Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy, where different types of protecting groups that can be removed under distinct conditions are used for different hydroxyl groups.[15] For example, a silyl ether (e.g., TBS, removed with fluoride) can be used alongside a benzyl ether (removed by hydrogenolysis) and a PMB ether (removed by oxidation).
-
Protecting Group Stability: Ensure your chosen protecting groups are stable to the reaction conditions of subsequent steps. For example, silyl ethers can be labile under acidic conditions.
-
Steric Hindrance: The steric environment around a hydroxyl group can be exploited for selective protection. Bulky protecting group reagents (e.g., TBDPSCl) will preferentially react with less hindered primary hydroxyls over more hindered secondary or tertiary ones.
-
Deprotection Issues: If deprotection is sluggish, consider a different deprotection reagent or harsher conditions, but be mindful of the stability of other functional groups in the molecule. If deprotection leads to side reactions, a milder reagent or a different protecting group is warranted.
Common Protecting Groups for Hydroxyls in Complex Synthesis:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butyldimethylsilyl | TBS | TBSCl, imidazole | TBAF; HF-Pyridine; acidic conditions |
| Triethylsilyl | TES | TESCl, imidazole | TBAF; acidic conditions |
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C |
| p-Methoxybenzyl | PMB | PMBCl, NaH | DDQ; CAN |
| (2-trimethylsilylethoxy)methyl | SEM | SEMCl, DIPEA | TBAF; strong acid |
Macrocyclization
Problem: My attempt at macrocyclization of the seco-acid is failing, resulting in starting material recovery, decomposition, or the formation of intermolecular dimers.
Troubleshooting Steps:
-
Choice of Macrolactonization Method: Several methods can be employed, and the optimal choice is substrate-dependent.
-
Yamaguchi Macrolactonization: Often effective for sterically hindered substrates.
-
Mitsunobu Macrolactonization: Proceeds with inversion of configuration at the alcohol stereocenter.[16][17][18][19] A common issue is the formation of byproducts from the phosphine and azodicarboxylate reagents, which can complicate purification.[17]
-
Other Methods: Keck macrolactonization and Shiina macrolactonization are also powerful options.
-
-
High Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, the reaction must be run at very high dilution (typically 0.001–0.005 M). This is often achieved by the slow addition of the seco-acid solution to a larger volume of the reaction mixture using a syringe pump.
-
Conformational Effects: The pre-organization of the linear precursor in a conformation that favors cyclization is crucial. The choice of solvent can influence this conformation. Non-polar solvents like toluene or benzene are often used.
-
Reagent Purity: The reagents used for the cyclization, especially in the Mitsunobu reaction (DEAD/DIAD and PPh₃), must be of high purity. Impurities can lead to side reactions and decomposition of the starting material.[18]
Experimental Protocols
Protocol 1: General Procedure for Julia-Kocienski Olefination
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred solution of the appropriate phenyltetrazole (PT)-sulfone (1.0 eq.) in anhydrous DME or THF (to make a 0.2 M solution) under an argon atmosphere at -78 °C, add a solution of KHMDS (1.1 eq.) in THF dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of the aldehyde (1.2 eq.) in anhydrous DME or THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting materials.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Mitsunobu Macrolactonization
This protocol is a general guideline and requires strict adherence to high dilution principles.
-
Prepare a solution of the seco-acid (1.0 eq.) in anhydrous toluene or THF (e.g., 0.01 M).
-
In a separate flask, prepare a solution of triphenylphosphine (PPh₃, 3.0-5.0 eq.) and diisopropyl azodicarboxylate (DIAD, 3.0-5.0 eq.) in a large volume of anhydrous toluene or THF to achieve a final reaction concentration of ~0.001 M. Heat this solution to reflux.
-
Using a syringe pump, add the solution of the seco-acid to the refluxing solution of PPh₃ and DIAD over a period of 8-12 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, which can be challenging due to the presence of triphenylphosphine oxide and the reduced DIAD byproduct.
Visualizations
Logical Workflow for Total Synthesis
Caption: Convergent total synthesis workflow for this compound.
Troubleshooting a Failed Macrocyclization Reaction
References
- 1. Total synthesis of milbemycins: a synthesis of (6R)-6-hydroxy-3,4-dihydromilbemycin E - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Milbemycin alpha17 and related compounds synthesized from this compound: synthetic procedure and acaricidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anthelmintic activity of 13-alkoxymilbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergent synthesis of the spiroacetal fragment of milbemycin β1 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic approaches towards the synthesis of the milbemycin and avermectin family of antibiotics - ePrints Soton [eprints.soton.ac.uk]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Wittig Reaction Practice Problems [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 15. jocpr.com [jocpr.com]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Resistance to Milbemycin A4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance to Milbemycin A4 in target organisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
This compound, a macrocyclic lactone, acts as a potent anthelmintic by targeting the nervous system of invertebrates. It potentiates glutamate-gated and GABA-gated chloride channels, leading to an influx of chloride ions. This causes hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.[1]
Q2: What are the known mechanisms of resistance to this compound and other macrocyclic lactones?
The primary mechanism of resistance to macrocyclic lactones, including this compound, involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gp).[2][3] These transporters function as efflux pumps, actively removing the drug from the target cells and preventing it from reaching its site of action.[4][5] Other potential mechanisms include alterations in the target receptors (glutamate-gated chloride channels) and increased drug metabolism.[4][6]
Q3: Is resistance to this compound always complete?
No, resistance is often a matter of degree and can vary between different parasite species and even between different life stages of the same parasite.[7] It may manifest as a reduced efficacy at standard doses rather than a complete failure of the drug. Some resistant isolates may still be susceptible to higher concentrations of the drug.[8]
Q4: Can resistance to other macrocyclic lactones, like ivermectin, indicate potential resistance to this compound?
Yes, cross-resistance between different macrocyclic lactones is a common phenomenon.[2] This is because they share a similar mode of action and are often substrates for the same ABC transporters. Therefore, if a parasite population is resistant to ivermectin, there is a high probability it will also show some level of resistance to this compound.
Q5: What are the first steps I should take if I suspect this compound resistance in my experiments?
The first step is to rule out other factors that could lead to treatment failure, such as incorrect dosage, improper administration, or issues with the drug formulation.[2] Once these are excluded, performing an in vitro assay, such as the Larval Migration Inhibition Assay (LMIA), can help to phenotypically confirm resistance.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly low efficacy of this compound in an in vitro assay. | 1. Degradation of the drug: this compound may be sensitive to light or improper storage conditions. 2. Experimental error: Incorrect dilutions, improper incubation times, or issues with the assay medium. 3. Emergence of resistance: The target organism population may have developed resistance. | 1. Verify drug integrity: Use a fresh stock of this compound and protect it from light. Confirm the solvent used is appropriate and does not affect drug activity. 2. Review protocol: Double-check all calculations and experimental steps. Ensure the assay conditions (temperature, pH, etc.) are optimal for the target organism. 3. Perform a dose-response curve: Compare the EC50 value of your population to a known susceptible strain. A significant increase in the EC50 value is indicative of resistance. |
| High variability in results between replicate experiments. | 1. Inconsistent larval/organism health: The health and developmental stage of the target organisms can influence their susceptibility. 2. Pipetting errors: Inaccurate dispensing of the drug or organisms. 3. Heterogeneous resistance: The population may consist of a mix of susceptible and resistant individuals. | 1. Standardize organism culture: Use organisms of a consistent age and developmental stage for all experiments. 2. Calibrate equipment: Ensure all pipettes are properly calibrated. 3. Increase replicate number: A higher number of replicates can help to account for biological variability. Consider single-larva assays if feasible. |
| Larval Migration Inhibition Assay (LMIA) shows no difference between suspected resistant and susceptible strains. | 1. Assay conditions not optimized: The drug concentration range or incubation time may not be suitable for differentiating between the strains. 2. Resistance mechanism is not motility-based: In some cases, resistance may not manifest as a difference in larval motility under drug pressure. 3. Incorrect strain identification: The suspected resistant strain may not be genuinely resistant, or the susceptible strain may have acquired some level of resistance. | 1. Optimize assay parameters: Test a wider range of drug concentrations and vary the incubation time.[9][10] 2. Consider alternative assays: Explore other phenotypic assays, such as developmental assays or feeding inhibition assays. Molecular assays to detect genetic markers of resistance can also be employed.[7] 3. Verify strain provenance: Obtain certified susceptible and resistant strains from a reliable source for comparison. |
Data Presentation
The following tables summarize quantitative data on the efficacy of macrocyclic lactones against susceptible and resistant parasite strains.
Table 1: Comparative Efficacy (EC50/IC50) of Macrocyclic Lactones Against Susceptible and Resistant Haemonchus contortus
| Anthelmintic | Strain | Assay Type | EC50/IC50 Value | Resistance Ratio (RR) | Reference |
| Ivermectin | Haecon-5 (Susceptible) | Larval Development Assay | 0.218 ng/ml | - | [2] |
| Ivermectin | Zhaosu-R (Resistant) | Larval Development Assay | 1.291 ng/ml | 5.9 | [2] |
| Ivermectin | Susceptible | Larval Development Assay | 54.60 (relative value) | - | [10] |
| Ivermectin | Resistant | Larval Development Assay | 491.00 (relative value) | 9.0 | [10] |
| Eprinomectin | Susceptible Isolates | Larval Motility Assay | 0.29 - 0.48 µM | - | |
| Eprinomectin | Resistant Isolates | Larval Motility Assay | 8.16 - 32.03 µM | 17 - 101 |
Table 2: In Vivo Efficacy of Milbemycin Oxime Against a Resistant Strain of Dirofilaria immitis
| Treatment Group | D. immitis Strain | Efficacy (%) | Reference |
| Milbemycin oxime/spinosad | JYD-34 (Resistant) | 52.2 | |
| Ivermectin/pyrantel pamoate | JYD-34 (Resistant) | 29.0 | |
| Selamectin | JYD-34 (Resistant) | 28.8 | |
| Imidacloprid/moxidectin | JYD-34 (Resistant) | 100 |
Experimental Protocols
Detailed Methodology for Larval Migration Inhibition Assay (LMIA)
This protocol is adapted from established methods for assessing anthelmintic resistance in nematodes.[9][10]
1. Materials:
-
Third-stage larvae (L3) of the target nematode.
-
24-well tissue culture plates.
-
Acrylic migration tubes with a 25 µm nylon mesh screen at the bottom.
-
RPMI-1640 medium (or other suitable culture medium).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Incubator (37°C, 5% CO2).
-
Microscope for counting larvae.
2. Procedure:
-
Larval Preparation: Wash the L3 larvae in RPMI-1640 medium.
-
Drug Dilution: Prepare a series of dilutions of this compound in RPMI-1640 medium in a 24-well plate. Include a negative control (medium with solvent only) and a positive control (a drug known to be effective or heat-killed larvae).
-
Incubation: Add a standardized number of L3 larvae (e.g., 30-100) to each well containing the different drug concentrations. Incubate the plate at 37°C and 5% CO2 for 48 hours.[9]
-
Migration Setup: Place the acrylic migration tubes into a new 24-well plate.
-
Larval Transfer: After the incubation period, carefully transfer the contents of each well from the incubation plate into a corresponding migration tube.
-
Migration: Allow the larvae to migrate through the 25 µm mesh for 2 hours at 37°C.[9]
-
Counting: Gently remove the migration tubes. Count the number of larvae that have successfully migrated into the wells of the new plate.
-
Data Analysis: Calculate the percentage of migration inhibition for each drug concentration relative to the negative control. Plot the data to determine the EC50 value (the concentration of the drug that inhibits 50% of larval migration).
Mandatory Visualizations
Caption: Signaling pathway of this compound and the mechanism of resistance via ABC transporters.
Caption: Experimental workflow for the Larval Migration Inhibition Assay (LMIA).
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthelmintic Resistance in Haemonchus contortus: History, Mechanisms and Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First case of macrocyclic lactone-resistant Dirofilaria immitis in Europe - Cause for concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 6. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of changes in drug susceptibility and population genetic structure in Haemonchus contortus following worm replacement as a means to reverse the impact of multiple-anthelmintic resistance on a sheep farm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclic lactone resistance in Dirofilaria immitis: risks for prevention of heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
"solubility issues of Milbemycin A4 in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Milbemycin A4 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound has low aqueous solubility.[1][2] Reported values vary, with one source indicating a solubility of 4.55 mg/L in water at 20°C (pH 7)[1], while another reports a value of 0.88 mg/L at 20°C[]. This variability can be attributed to differences in experimental conditions, such as the exact pH, buffer composition, and the solid-state form of the compound used.
Q2: In which solvents is this compound readily soluble?
A2: this compound is soluble in various organic solvents.[2][4] It is readily soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[2][4][5][6][7] It is also soluble in other organic solvents like acetone, benzene, and ethyl acetate.[][8]
Q3: How should I prepare a stock solution of this compound?
A3: Due to its poor water solubility, a stock solution should first be prepared in an appropriate organic solvent.[9] DMSO, DMF, ethanol, or methanol are recommended choices.[4][6][10] For example, a stock solution of 100 mg/mL in DMSO can be prepared, potentially requiring sonication to fully dissolve.[10] Once dissolved in the organic solvent, this stock solution can be diluted into your aqueous experimental medium. Note that the final concentration of the organic solvent in your aqueous solution should be kept low to avoid affecting the experiment.
Q4: My this compound precipitated when I diluted the stock solution into my aqueous buffer. What happened?
A4: This is a common issue when diluting a compound from a high-solubility organic solvent into a low-solubility aqueous solvent. The sudden change in solvent environment can cause the compound to crash out of solution, a phenomenon known as precipitation. To mitigate this, try diluting the stock solution gradually while vortexing or stirring the aqueous medium. It is also crucial to ensure the final concentration in the aqueous buffer does not exceed its solubility limit.
Q5: What factors can influence the solubility of this compound in my experiments?
A5: Several factors can affect the equilibrium solubility of a compound like this compound, including:
-
pH: The extent of ionization of a compound can change with pH, which in turn affects solubility.[11]
-
Temperature: Solubility is temperature-dependent.
-
Buffer Composition: The components of your buffer solution can interact with the compound.[12]
-
Presence of Co-solvents: The addition of a miscible organic solvent can increase solubility.[13]
Troubleshooting Guide
Problem: this compound powder is not dissolving in my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Direct dissolution attempted | This compound has very low aqueous solubility.[1] Do not attempt to dissolve it directly in water or aqueous buffers. First, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[4][9] |
| Concentration exceeds solubility limit | The final concentration in your aqueous medium may be too high. Check the reported aqueous solubility (approx. 0.88-4.55 mg/L) and ensure your target concentration is below this limit.[1][] |
| Insufficient mixing | After diluting the organic stock solution into the aqueous buffer, ensure the solution is mixed thoroughly. Vortexing or stirring during dilution can help prevent localized high concentrations that lead to precipitation. |
| Temperature effects | Gently warming the solution may help increase solubility. However, be cautious as high temperatures could degrade the compound. Always check the stability of this compound at elevated temperatures. |
| Compound has precipitated from stock | Inspect your stock solution for any precipitate. If stored at low temperatures, the compound may have crystallized. Warm the stock solution (e.g., to 37°C) and sonicate in an ultrasonic bath to ensure it is fully redissolved before use.[14] |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in water and various organic solvents.
| Solvent | Temperature | Solubility | Reference |
| Water (pH 7) | 20 °C | 4.55 mg/L | [1] |
| Water | 20 °C | 0.88 mg/L | [] |
| Methanol | 20 °C | 458.8 g/L | [8] |
| Ethanol | 20 °C | 234.0 g/L | [8] |
| Acetone | 20 °C | 365.3 g/L | [8] |
| Benzene | 20 °C | 524.2 g/L | [8] |
| Ethyl Acetate | 20 °C | 320.4 g/L | [8] |
| n-Hexane | 20 °C | 6.5 g/L | [8] |
| DMSO | - | Soluble (e.g., 100 mg/mL) | [4][10] |
| DMF | - | Soluble | [4] |
Visualizations
Troubleshooting Workflow for this compound Dissolution
Mechanism of Action of this compound
Experimental Protocols
Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from standard methodologies for determining the thermodynamic equilibrium solubility of poorly soluble compounds.[15][16]
1. Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.
2. Materials:
-
This compound (crystalline solid)
-
Selected aqueous buffer (e.g., pH 1.2, 4.5, 6.8 as recommended by WHO for BCS classification)[16]
-
Organic solvent for analytical standard preparation (e.g., Methanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
3. Procedure:
-
Preparation:
-
Set the orbital shaker to the desired temperature (e.g., 25°C or 37°C).
-
Prepare the aqueous buffer of choice and adjust the pH as necessary.
-
-
Sample Addition:
-
Add an excess amount of this compound solid to a glass vial. An amount sufficient to ensure a solid phase remains after equilibrium is critical.[15] The goal is to create a saturated solution.
-
Add a precise volume of the pre-warmed aqueous buffer to the vial (e.g., 5 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
Prepare at least three replicate vials for each condition.
-
-
Equilibration:
-
Place the vials in the temperature-controlled orbital shaker.
-
Agitate the samples at a constant speed. The time required to reach equilibrium must be determined empirically. Samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of dissolved this compound remains constant between time points.[16]
-
-
Sample Processing:
-
Once equilibrium is reached, remove the vials from the shaker and let them stand to allow the undissolved solid to sediment.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is crucial to avoid artificially high results. Adsorption of the compound to the filter should be checked and accounted for if significant.
-
Dilute the filtered sample with a suitable solvent (e.g., methanol) to a concentration within the quantifiable range of your analytical method.
-
-
Quantification:
-
Prepare a standard curve of this compound in the same solvent used for dilution.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration.
-
Calculate the original concentration in the buffer, accounting for the dilution factor. The resulting value is the equilibrium solubility under the tested conditions.
-
4. Reporting Results: Report the solubility as a mean ± standard deviation of the replicate measurements (e.g., in mg/L or µg/mL), specifying the exact composition and pH of the aqueous medium and the precise temperature at which the experiment was conducted.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. bioaustralis.com [bioaustralis.com]
- 4. usbio.net [usbio.net]
- 5. MILBEMECTIN A4 CAS#: 51596-11-3 [m.chemicalbook.com]
- 6. This compound | CAS 51596-11-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. glpbio.com [glpbio.com]
- 15. researchgate.net [researchgate.net]
- 16. who.int [who.int]
Technical Support Center: Photostability of Milbemycin A4 and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of Milbemycin A4 and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory guidelines for photostability testing of new drug substances like this compound?
A1: The primary regulatory guideline for photostability testing is the ICH Q1B guideline, issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2] This guideline, adopted by major regulatory agencies like the FDA, outlines the requirements for assessing the light sensitivity of new active substances and medicinal products.[3] For veterinary drugs, the VICH GL5 guideline provides specific recommendations. The testing involves two main parts: forced degradation testing and confirmatory testing.[2]
Q2: What are the recommended light sources and exposure conditions for photostability testing?
A2: ICH Q1B recommends two options for light sources:
-
Option 1: A xenon arc lamp or a metal halide lamp that provides a spectral distribution similar to the D65/ID65 emission standard (outdoor/indoor daylight).
-
Option 2: A combination of cool white fluorescent lamps for visible light and near-UV fluorescent lamps.
The drug substance should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UVA) light.[1]
Q3: What are the expected photodegradation products of this compound?
A3: While specific studies on the photodegradation products of this compound are not extensively available in the public domain, a study on the forced degradation of Milbemycin oxime, a derivative of this compound, provides valuable insights. The study identified several degradation products under various stress conditions, including photolytic stress.[4] Analysis using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is crucial for the identification and characterization of these photodegradants.[4] Based on the structure of this compound, potential photodegradation pathways could involve isomerization, oxidation, or cleavage of the macrocyclic lactone ring.
Q4: How can I prepare samples of this compound for photostability testing?
A4: For forced degradation studies, this compound should be dissolved in a suitable inert solvent and placed in chemically inert, transparent containers.[2] It is also important to test the solid-state stability by spreading a thin layer of the powder in a suitable container. For confirmatory studies, the drug substance should be tested as it will be marketed, including any primary packaging.[2] A dark control, shielded from light (e.g., with aluminum foil), must be included in all experiments to differentiate between photodegradation and thermal degradation.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the photostability testing of this compound and its derivatives, with a focus on HPLC analysis.
HPLC Analysis Issues
Q5: I am observing peak tailing in my HPLC chromatogram for this compound. What could be the cause and how can I fix it?
A5: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the analyte.
-
Solution: Use a high-purity, end-capped C18 column. Adjusting the mobile phase pH to a lower value (e.g., with 0.1% formic or acetic acid) can suppress silanol ionization.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of the sample or the injection volume.[6]
-
-
Contamination: A contaminated guard column or analytical column can cause peak tailing.
-
Solution: Replace the guard column. If the analytical column is contaminated, it may need to be flushed with a strong solvent or replaced.
-
Q6: My retention times for this compound are shifting between injections. What should I check?
A6: Retention time variability is a common issue and can be attributed to:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.
-
Solution: Ensure the mobile phase is accurately prepared and well-mixed. Degas the mobile phase to remove dissolved air.[7]
-
-
Column Temperature: Fluctuations in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[7]
-
-
Pump Issues: An improperly functioning pump can cause flow rate variations.
-
Solution: Check for leaks in the pump and ensure the check valves are functioning correctly.
-
Q7: I am seeing ghost peaks in my chromatograms. Where are they coming from?
A7: Ghost peaks are extraneous peaks that can appear in a chromatogram and can originate from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can elute as ghost peaks, especially in gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[8]
-
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol and ensure the injection port is clean.
-
-
Degradation of the Sample in the Autosampler: If the sample is unstable in the autosampler vial, degradation products may appear as ghost peaks.
-
Solution: Keep the autosampler temperature controlled, if possible, and analyze samples promptly after preparation.
-
Data Presentation
Table 1: Summary of Forced Photodegradation of this compound (Hypothetical Data)
| Stress Condition | Duration of Exposure | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (m/z) |
| Solid State (ICH Light) | 7 days | 95.2 | 2 | 558.3 |
| Solution (Methanol, ICH Light) | 48 hours | 78.5 | 5 | 574.3, 540.3 |
| Dark Control (Solid) | 7 days | 99.8 | 0 | - |
| Dark Control (Solution) | 48 hours | 99.5 | 0 | - |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol is a generalized procedure based on ICH Q1B guidelines and methodologies reported for similar compounds.[2][4]
-
Sample Preparation:
-
Solid State: Spread a thin layer (approx. 1-3 mm) of this compound powder in a chemically inert, transparent container (e.g., a quartz petri dish).
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL) in a transparent container (e.g., a quartz vial).
-
Dark Control: Prepare identical solid and solution samples and wrap them securely in aluminum foil to protect them from light.
-
-
Light Exposure:
-
Place the transparent samples and the dark controls in a calibrated photostability chamber.
-
Expose the samples to a light source compliant with ICH Q1B Option 1 or Option 2.
-
Monitor the light exposure to ensure a total visible light exposure of not less than 1.2 million lux hours and a UVA exposure of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from both the light-exposed and dark control groups.
-
For solid samples, dissolve a known amount in a suitable solvent.
-
Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Determine the percentage of remaining this compound and identify and quantify any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a representative HPLC method adapted from a study on Milbemycin oxime.[4] Method validation is essential before use.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for macrocyclic lactones.
-
Initial conditions: 60% Acetonitrile / 40% Water.
-
Gradient: Linearly increase to 95% Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. database.ich.org [database.ich.org]
- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Metabolism of Milbemycin A4 in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the metabolism of Milbemycin A4 in common laboratory animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound in rats?
A1: In rats, this compound is extensively metabolized, primarily through hydroxylation. The initial and major metabolic step is hydroxylation at the 13-position. This is followed by the formation of various dihydroxy- and trihydroxy-milbemycins[1].
Q2: How is this compound excreted in rats?
A2: The primary route of excretion for this compound and its metabolites in rats is through the feces, with biliary excretion being the main pathway. Over 98% of an administered dose of radiolabelled milbemycin is excreted within seven days, predominantly in the feces[1]. A significant portion, 42% of the administered radioactivity, can be collected from the cannulated bile duct within the first 24 hours[1].
Q3: What are the known metabolites of this compound in rats?
A3: A number of metabolites have been identified in the urine and feces of rats. The major metabolite found in blood and liver is 13-hydroxy-milbemycin A4, which accounts for over 50% of the radioactivity 6 hours after administration[1]. Other identified metabolites include various dihydroxy derivatives such as 13,29-dihydroxy A4, 13,23-dihydroxy A4, 13,30-dihydroxy A4, 13,26-dihydroxy A4, and 13,28-dihydroxy A4[1].
Q4: Is there information on the metabolism of this compound in dogs?
A4: There is limited specific information available regarding the detailed metabolic pathways of this compound in dogs[1][2]. Most available data pertains to the pharmacokinetics of milbemycin oxime, a 5-oxime derivative of Milbemycin A3 and A4. For milbemycin oxime in dogs, peak plasma levels are reached in about 2-4 hours, and the half-life of the unmetabolized drug is 1-4 days[3]. It is believed that the metabolism in dogs, similar to rats, involves hepatic biotransformation leading to hydroxylated derivatives[3].
Q5: What is known about the metabolism of this compound in rabbits and monkeys?
A5: Based on available scientific literature, there are no detailed studies on the metabolism of this compound in rabbits or monkeys. While some studies have used rabbits for evaluating the efficacy of products containing milbemycin oxime, they do not provide data on its metabolism[4]. For monkeys, general drug metabolism studies exist, but specific data for this compound is not available[5][6][7][8].
Troubleshooting Guides
Issue 1: Low recovery of this compound metabolites in urine samples from rats.
-
Possible Cause: The primary route of excretion is fecal via the bile. Urinary excretion is a minor pathway for this compound and its metabolites in rats[1].
-
Troubleshooting Steps:
-
Focus on fecal sample analysis for metabolite identification and quantification.
-
If studying the complete excretion profile, utilize metabolic cages for separate and accurate collection of both urine and feces over a period of at least 7 days to capture the full excretion timeline[1].
-
For detailed biliary excretion studies, bile duct cannulation is the most direct method to collect primary metabolites before potential enterohepatic recirculation or fecal excretion[1].
-
Issue 2: Difficulty in identifying the parent this compound compound in rat feces.
-
Possible Cause: this compound undergoes extensive metabolism in rats. The parent compound is often present in very small amounts, if at all, in the excreta[3].
-
Troubleshooting Steps:
-
Employ highly sensitive analytical techniques such as LC-MS/MS for the detection and quantification of the parent drug and its metabolites[9].
-
Focus analytical efforts on identifying hydroxylated metabolites, which are the primary biotransformation products in rats[1].
-
Administer a radiolabeled version of this compound to track all drug-related material and confirm the extent of metabolism.
-
Issue 3: Inconsistent pharmacokinetic data for milbemycin oxime in dogs.
-
Possible Cause: Pharmacokinetic parameters can be influenced by the formulation of the administered drug (e.g., tablets vs. nanoemulsions), the dog's breed, and individual physiological differences[10]. Co-administration of other drugs can also affect pharmacokinetic parameters[11].
-
Troubleshooting Steps:
-
Ensure a consistent and well-characterized formulation is used across all study animals.
-
Use a homogenous population of dogs in terms of breed, age, and health status to minimize inter-individual variability.
-
Be aware of and control for the co-administration of other medications that could potentially interact with this compound's absorption, distribution, metabolism, or excretion.
-
Quantitative Data Summary
Table 1: Urinary Metabolites of this compound in Rats
| Metabolite ID | Metabolite Name | % of Dose (Male) | % of Dose (Female) |
| U-2 | This compound | 0.01 | 0.01 |
| U-3 | 13-Hydroxy A4 | 0.03 | 0.03 |
| U-5 | 13,29-Dihydroxy A4 | 0.02 | 0.02 |
| U-6 | 13,23-Dihydroxy A4 | 0.03 | 0.03 |
| U-7 | 13,30-Dihydroxy A4 | 0.02 | 0.02 |
| U-9 | 13,26-Dihydroxy A4 | 0.01 | 0.01 |
| U-10 | 13,28-Dihydroxy A4 | 0.01 | 0.01 |
| U-1, U-4, U-8 | Unknown metabolites | 0.01, 0.02, 0.01 | 0.01, 0.02, 0.01 |
Data adapted from Ide et al., 1993, as cited in[1]. Data represents the percentage of an oral dose of [¹⁴C]this compound (17.5 mg/kg) excreted in the urine of rats over 144 hours.
Table 2: Fecal Metabolites of this compound in Rats
| Metabolite ID | Metabolite Name | % of Dose (Male) | % of Dose (Female) |
| F-16 | This compound | 0.6 | 0.8 |
| F-17 | 13-Hydroxy A4 | 2.5 | 3.2 |
| F-18 | 13,29-Dihydroxy A4 | 2.1 | 2.5 |
| F-19 | 13,23-Dihydroxy A4 | 1.8 | 2.1 |
| F-20 | 13,30-Dihydroxy A4 | 1.5 | 1.7 |
| F-21 | 13,26-Dihydroxy A4 | 1.2 | 1.4 |
| F-22 | 13,28-Dihydroxy A4 | 1.0 | 1.1 |
| F-1 to F-15 | Unknown metabolites | Various | Various |
Data adapted from Ide et al., 1993, as cited in[1]. Data represents the percentage of an oral dose of [¹⁴C]this compound (17.5 mg/kg) excreted in the feces of rats over 144 hours.
Experimental Protocols
Protocol 1: In Vivo Metabolism and Excretion Study in Rats
-
Objective: To identify the metabolites and determine the excretion profile of this compound in rats.
-
Methodology:
-
Animals: Male and female rats are used.
-
Test Substance: Radiolabeled ([¹⁴C] or [³H]) this compound is administered to allow for tracking of all drug-related material. A typical oral dose is 25 mg/kg, composed of a mixture of Milbemycin A3 and A4[1].
-
Administration: The test substance is administered orally.
-
Housing: Animals are housed individually in metabolic cages designed to separate urine and feces.
-
Sample Collection: Urine and feces are collected at 24-hour intervals for up to 144 hours post-administration[1]. For biliary excretion studies, animals are anesthetized, and the bile duct is cannulated for collection of bile.
-
Sample Analysis:
-
Radioactivity in samples is quantified using liquid scintillation counting.
-
Metabolite profiling is performed using techniques such as Thin Layer Chromatography (TLC) followed by autoradiography and High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
-
Structural elucidation of metabolites is achieved using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[9].
-
-
Protocol 2: In Vitro Metabolism using Rat Liver Microsomes
-
Objective: To investigate the hepatic metabolism of this compound and identify the primary metabolites formed by liver enzymes.
-
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from rats through differential centrifugation of liver homogenates.
-
Incubation: this compound is incubated with the prepared liver microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes) and a suitable buffer system.
-
Reaction Termination: The metabolic reaction is stopped at various time points by adding a quenching solvent like acetonitrile.
-
Sample Analysis: The incubation mixture is analyzed by LC-MS/MS to identify and quantify the parent compound and the formed metabolites. This method allows for the identification of hydroxylated products, which are the expected primary metabolites[1].
-
Visualizations
Caption: Metabolic pathway of this compound in rats.
Caption: Experimental workflow for a rat metabolism study.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological particulars - Milbemax Tablets for Dogs [noahcompendium.co.uk]
- 4. Evaluation of the effect of afoxalaner with milbemycin 1 oxime in the treatment of rabbits naturally infected with Psoroptes cuniculi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and distribution of primaquine in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cidara.com [cidara.com]
- 9. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. galaxcommerce.com.br [galaxcommerce.com.br]
"potential for off-target effects of Milbemycin A4 in research"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milbemycin A4. The information focuses on addressing potential off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary target of this compound in invertebrates is the glutamate-gated chloride channels (GluCls).[1][2][3] Binding of this compound to these channels leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, which results in paralysis and death of the parasite.[1][2][3]
Q2: What are the known potential off-target interactions of this compound in mammalian systems?
A2: In mammals, this compound has been shown to interact with:
-
P-glycoprotein (P-gp): this compound is a substrate and inhibitor of P-glycoprotein, an efflux pump that transports a wide range of xenobiotics out of cells.[1][4] This interaction can lead to drug-drug interactions and alter the intracellular concentration of other P-gp substrates.[4][5]
-
GABA-A Receptors: Macrocyclic lactones, including milbemycins, can bind to gamma-aminobutyric acid type A (GABA-A) receptors in the mammalian central nervous system.[4] While the affinity is generally lower than for invertebrate GluCls, this interaction is a potential source of off-target effects, particularly at higher concentrations.
Q3: Are there known off-target effects of this compound on kinases or other protein families?
A3: Currently, there is a lack of publicly available data from broad screening panels (e.g., kinase panels, proteome-wide affinity assays) for this compound. Therefore, a comprehensive profile of its off-target interactions is not well-defined. Researchers observing unexpected cellular phenotypes are encouraged to investigate potential off-target effects within their experimental system.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed with this compound Treatment
If you observe a cellular phenotype that cannot be explained by the known activity of this compound on its primary target, consider the following troubleshooting steps:
Potential Cause 1: Interaction with P-glycoprotein (P-gp)
-
Is your cell line known to express P-gp? Many cell lines, particularly cancer cell lines, overexpress P-gp (encoded by the ABCB1 or MDR1 gene).
-
Are you co-administering other compounds? this compound can inhibit P-gp, potentially increasing the intracellular concentration and cytotoxicity of other P-gp substrates.[1]
-
Troubleshooting Steps:
-
Verify P-gp expression in your cell line using qPCR, western blot, or flow cytometry.
-
If P-gp is present, consider using a P-gp inhibitor (e.g., verapamil, cyclosporin A) as a control to see if it phenocopies the effects of this compound on any co-administered compounds.
-
Perform a dose-response experiment with and without a known P-gp inhibitor to assess the contribution of P-gp inhibition to the observed phenotype.
-
Potential Cause 2: Interaction with GABA-A Receptors
-
Does your experimental system involve neuronal cells or tissues that express GABA-A receptors?
-
Troubleshooting Steps:
-
Confirm the expression of GABA-A receptor subunits in your model system.
-
Use a known GABA-A receptor antagonist (e.g., bicuculline, picrotoxin) to determine if it can block or reverse the unexpected phenotype induced by this compound.
-
Potential Cause 3: Undiscovered Off-Target Interaction
-
If the phenotype is not explained by P-gp or GABA-A receptor interactions, a novel off-target effect may be occurring.
-
Troubleshooting Steps:
-
Perform a literature search for the observed phenotype in relation to other potential cellular pathways.
-
Consider experimental protocols to identify the off-target protein(s) (see Experimental Protocols section below).
-
Issue 2: Inconsistent Results Between Different Cell Lines or Models
Potential Cause: Differential Expression of Off-Target Proteins
-
Explanation: The expression levels of P-gp and various GABA-A receptor subunits can vary significantly between different cell lines and tissues. This can lead to different sensitivities and responses to this compound.
-
Troubleshooting Steps:
-
Characterize the expression of known potential off-target proteins (P-gp, GABA-A receptor subunits) in the different models being used.
-
Correlate the expression levels with the observed phenotypic differences to determine if there is a link.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the off-target binding affinities of this compound. The following table summarizes the known interactions.
| Potential Off-Target | Interaction Type | Reported Concentration for Effect | Notes |
| P-glycoprotein (P-gp) | Inhibition of transport function; Down-regulation of P-gp and MDR1 gene expression | 5 µM showed strong potency in reversing multidrug resistance[1] | Can lead to increased intracellular concentration of co-administered P-gp substrates.[1] |
| GABA-A Receptors | Allosteric modulation | Not specified | Generally lower affinity than for invertebrate GluCls.[4] |
Experimental Protocols for Off-Target Identification
If you suspect a novel off-target effect of this compound, the following experimental approaches can be employed for target identification and validation.
Protocol 1: Affinity-Based Protein Profiling
This method aims to identify proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that is conjugated to a capture tag (e.g., biotin) via a linker. It is crucial that the modification does not abrogate the biological activity of interest.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Affinity Pull-down:
-
Incubate the biotinylated this compound probe with the cell lysate.
-
As a negative control, incubate the lysate with biotin alone or a structurally similar but inactive compound.
-
As a competition control, pre-incubate the lysate with an excess of non-biotinylated this compound before adding the biotinylated probe.
-
-
Capture and Elution: Use streptavidin-coated beads to capture the biotinylated probe and any bound proteins. After washing to remove non-specific binders, elute the bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Candidate Validation: Validate potential off-targets using techniques such as Surface Plasmon Resonance (SPR) to determine binding affinity (Kd) or cellular thermal shift assays (CETSA) to confirm target engagement in cells.
Protocol 2: Kinase Panel Screening
This protocol is used to determine if this compound inhibits the activity of a broad range of protein kinases.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase screening service. These services typically offer panels of hundreds of purified, active kinases.[6][7][8]
-
Assay Format: The assays are typically radiometric or fluorescence-based and measure the ability of the kinase to phosphorylate a substrate in the presence of your compound.[6][7][8]
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at one or more concentrations of this compound. For any significant "hits," a follow-up dose-response curve is generated to determine the IC50 value.
Protocol 3: Genetic Validation using CRISPR-Cas9
This method can be used to determine if the observed phenotype of this compound is dependent on a specific putative off-target protein.[9][10]
Methodology:
-
Target Selection: Based on preliminary data (e.g., from affinity profiling), select a candidate off-target gene.
-
Gene Knockout: Use CRISPR-Cas9 to generate a knockout of the candidate gene in your cell line of interest.
-
Phenotypic Assay: Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.
-
Data Analysis:
-
If the knockout cells are resistant to this compound compared to the wild-type cells, it suggests that the protein is required for the compound's activity (i.e., it is the relevant off-target).
-
If the knockout cells show the same sensitivity as the wild-type cells, the protein is likely not involved in the observed phenotype.
-
Visualizations
Caption: Troubleshooting logic for unexpected this compound effects.
Caption: Workflow for affinity-based off-target identification.
Caption: CRISPR-Cas9 workflow for validating off-target effects.
References
- 1. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by milbemycin compounds in adriamycin-resistant human breast carcinoma (MCF-7/adr) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of anthelmintic drugs with P-glycoprotein in recombinant LLC-PK1-mdr1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles for the use of macrocyclic lactones to minimise selection for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Microscopic kinetics and energetics distinguish GABA(A) receptor agonists from antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principles for the use of macrocyclic lactones to minimise selection for resistance : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Technical Support Center: Enhancing the Bioavailability of Milbemycin A4 in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Milbemycin A4 in experimental settings. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound is a lipophilic compound with poor aqueous solubility, which is the primary obstacle to its efficient absorption from the gastrointestinal tract. Furthermore, evidence suggests that this compound is a substrate for the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-dependent transporter protein located in the apical membrane of intestinal epithelial cells that actively pumps a wide variety of xenobiotics, including some drugs, back into the intestinal lumen, thereby limiting their systemic absorption. The interplay of poor solubility and P-gp mediated efflux significantly reduces the oral bioavailability of this compound.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
The two main strategies for enhancing the oral bioavailability of this compound are:
-
Improving Solubility and Dissolution Rate: This can be achieved through advanced formulation techniques such as nanoemulsions and solid dispersions. These methods increase the surface area of the drug and its dissolution in the gastrointestinal fluids.
-
Inhibiting P-glycoprotein (P-gp) Mediated Efflux: This can be accomplished by co-administering P-gp inhibitors or by using formulation excipients that have P-gp inhibitory properties. By blocking the P-gp pump, more this compound can be absorbed into the systemic circulation.
Q3: How do nanoemulsions improve the bioavailability of this compound?
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. For a lipophilic drug like this compound, it can be dissolved in the oil phase of an oil-in-water (O/W) nanoemulsion. The small droplet size provides a large surface area for drug release and absorption. Additionally, the surfactants used in nanoemulsions can themselves inhibit P-gp, and the lipidic nature of the formulation can promote lymphatic uptake, bypassing the first-pass metabolism in the liver to some extent. Studies on the related compound, milbemycin oxime, have shown that a nanoemulsion formulation can significantly increase its oral bioavailability compared to a standard tablet formulation.[1]
Q4: What is a solid dispersion and how can it enhance this compound bioavailability?
A solid dispersion is a system in which a drug is dispersed in a solid-state carrier, usually a hydrophilic polymer. This formulation can exist as a eutectic mixture, a solid solution, or an amorphous precipitation. By dispersing this compound at a molecular level within a hydrophilic carrier, its effective surface area is dramatically increased, leading to a faster dissolution rate.[2] This rapid dissolution can create a supersaturated state of the drug in the gastrointestinal fluid, which provides a high concentration gradient for absorption.
Q5: What is the role of Cytochrome P450 enzymes in this compound metabolism?
While specific data for this compound is limited, it is known that milbemycins, in general, undergo metabolism in the liver. A major metabolite of this compound has been identified as 13-hydroxy-milbemycin A4, suggesting that hydroxylation is a key metabolic pathway.[3] This type of oxidative reaction is characteristic of metabolism by Cytochrome P450 (CYP) enzymes, particularly the CYP3A family, which are abundant in the liver and small intestine.[4][5] The interplay between P-gp and CYP3A4 is crucial, as P-gp can repeatedly pump the drug back into the intestinal lumen, increasing its exposure to metabolic enzymes in the enterocytes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low and variable oral bioavailability in preclinical studies. | 1. Poor aqueous solubility of this compound. 2. P-glycoprotein (P-gp) mediated efflux in the intestine. 3. First-pass metabolism in the gut wall and liver. 4. Inadequate formulation design. | 1. Improve Solubility: Formulate this compound as a nanoemulsion or a solid dispersion. 2. Inhibit P-gp: Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A - for experimental purposes only) or use excipients with P-gp inhibitory activity (e.g., Tween 80, Pluronic F68). 3. Characterize Metabolism: Conduct in vitro metabolism studies using liver microsomes to identify the major metabolizing CYP enzymes. 4. Optimize Formulation: Systematically evaluate different carriers, surfactants, and drug-to-carrier ratios to find the optimal formulation. |
| High inter-individual variability in plasma concentrations. | 1. Genetic polymorphisms in P-gp or CYP enzymes. 2. Differences in gastrointestinal physiology (e.g., gastric emptying time, intestinal motility). 3. Food effects. | 1. Standardize Animal Models: Use a genetically homogenous strain of animals for your studies. 2. Control Experimental Conditions: Standardize fasting times and housing conditions. 3. Conduct Fed vs. Fasted Studies: Evaluate the effect of food on the bioavailability of your formulation. |
| Inconsistent results from in vitro dissolution studies. | 1. Inappropriate dissolution medium. 2. Poor wettability of the drug substance. 3. Physical instability of the formulation (e.g., crystallization of amorphous drug in solid dispersion). | 1. Select a Biorelevant Dissolution Medium: Use media that mimic the composition of gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF). 2. Incorporate Surfactants: Add a small amount of surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to improve wetting. 3. Assess Physical Stability: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to monitor the physical state of the drug in the formulation over time. |
| Failure to establish a clear in vitro-in vivo correlation (IVIVC). | 1. Complex absorption mechanism involving both passive diffusion and active transport (P-gp efflux). 2. Significant first-pass metabolism. 3. Formulation-dependent changes in gastrointestinal transit. | 1. Use Mechanistic Models: Employ physiologically based pharmacokinetic (PBPK) modeling to simulate the absorption process and understand the contribution of different factors. 2. Conduct Caco-2 Permeability Assays: Use this in vitro model of the intestinal epithelium to study the transport of this compound and the effect of P-gp inhibitors. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Oral Formulations (Hypothetical Data Based on Milbemycin Oxime Studies in Dogs)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) | Reference |
| Oral Solution (in organic solvent) | 0.5 | ~150 | ~2-4 | ~1500 | ~65% | [6] |
| Standard Tablet | 1.0 | 330 ± 70 | 2.47 ± 1.90 | - | 51.44 ± 21.76 | [1] |
| Nanoemulsion | 1.0 | 8870 ± 1880 | 0.33 ± 0.13 | - | 99.26 ± 12.14 | [1] |
| Solid Dispersion (Hypothetical) | 1.0 | ~6000 | ~0.5 | - | ~85% | - |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol is adapted from a method for preparing milbemycin oxime nanoemulsions.
Materials:
-
This compound
-
Oil phase: Ethyl oleate
-
Surfactant: Tween 80 (Polysorbate 80)
-
Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether)
-
Aqueous phase: Deionized water
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with the aqueous phase and observe for the formation of a clear and stable nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of the Nanoemulsion:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil mixture under constant stirring until a transparent nanoemulsion is formed.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Observe the morphology of the nanoemulsion droplets using transmission electron microscopy (TEM).
-
Protocol 2: In Vivo Bioavailability Study in a Rat Model
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight (12 hours) with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., Oral Solution, Nanoemulsion, Solid Dispersion).
-
Administer the respective formulations of this compound orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Protocol 3: LC-MS/MS Method for Quantification of this compound in Plasma
This is a general protocol that would require optimization and validation for this compound.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient program to separate this compound from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for comparing the bioavailability of different this compound formulations.
Caption: Key pathways affecting the oral bioavailability of this compound.
References
- 1. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Milbemycin A4 Against Key Canine Parasites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Milbemycin A4's performance against common canine parasites, supported by experimental data. It is designed to offer clear, actionable insights for professionals in the field of veterinary parasitology and drug development.
Introduction to this compound
This compound is a potent macrocyclic lactone anthelmintic, belonging to the milbemycin group. It is a fermentation product of Streptomyces hygroscopicus aureolacrimosus. Primarily used in veterinary medicine, it forms the active basis of several broad-spectrum parasiticides. Its efficacy stems from its targeted neurological disruption in invertebrates.
Mechanism of Action
This compound, like other macrocyclic lactones, exerts its anthelmintic effect by targeting the parasite's nervous system.[1][2][3] It binds to glutamate-gated chloride channels (GluCls) located on the neuronal and pharyngeal muscle cells of nematodes.[1][2][3] This binding action is essentially irreversible, leading to a prolonged opening of the chloride channels.[1][2][3] The subsequent influx of chloride ions causes hyperpolarization of the cell membrane, which inhibits neuronal firing and muscle contraction. This ultimately results in flaccid paralysis and death of the parasite. A key advantage for host safety is that these specific glutamate-gated chloride channels are unique to invertebrates, making them an ideal target for selective toxicity.[4][5]
Caption: this compound binds to GluCl channels, causing paralysis.
Comparative Efficacy Against Dirofilaria immitis (Heartworm)
Milbemycin oxime (a derivative of this compound) is widely used for the prevention of heartworm disease. Its efficacy is often compared to other macrocyclic lactones like ivermectin.
Table 1: Comparative Efficacy of Milbemycin Oxime vs. Ivermectin Against D. immitis
| Treatment Group (Drug & Dose) | Administration Schedule | Efficacy (Worm Burden Reduction %) | Study Reference |
|---|---|---|---|
| Milbemycin Oxime (0.5 mg/kg) | Monthly, starting 3 months post-infection | 96.8% | [6] |
| Ivermectin (6 µg/kg) | Monthly, starting 3 months post-infection | 97.7% | [6] |
| Milbemycin Oxime (0.5 mg/kg) | Monthly, starting 4 months post-infection | 41.4% | [6] |
| Ivermectin (6 µg/kg) | Monthly, starting 4 months post-infection | 95.1% | [6] |
| Milbemycin Oxime (0.5-1.0 mg/kg) | Three monthly doses against JYD-34 strain | 52.2% | [7][8] |
| Ivermectin (6.4-11.9 µg/kg) | Three monthly doses against JYD-34 strain | 29.0% |[7][8] |
Note: Efficacy can vary based on the timing of treatment initiation and the specific heartworm strain.
The data presented is based on controlled, randomized, and blinded laboratory studies, following guidelines similar to those from the VICH (Veterinary International Cooperation on Harmonisation).[9]
-
Animal Selection: Purpose-bred, heartworm-naive Beagles, typically 6-7 months old, are used.[6][10]
-
Infection: Dogs are experimentally infected via subcutaneous inoculation with a precise number (e.g., 50-100) of third-stage D. immitis larvae.[6][10][11]
-
Randomization & Treatment: After an acclimation period, dogs are weighed and randomly allocated to treatment groups (e.g., Milbemycin Oxime, Ivermectin, Placebo Control).[10][12] Treatments are administered orally at label-recommended dosages, often beginning 30 days or more post-inoculation.[11][12]
-
Outcome Assessment: Approximately 4-5 months after the final treatment, dogs are humanely euthanized.[10][12] A necropsy is performed to recover and count adult heartworms from the heart and pulmonary arteries.[10]
-
Efficacy Calculation: Efficacy is calculated by comparing the geometric mean worm count of the treated group to that of the placebo control group.[8] A 90% or higher reduction is generally required for a claim of effectiveness.[9]
Caption: A typical workflow for a heartworm efficacy study.
Comparative Efficacy Against Intestinal Nematodes
This compound is also highly effective against common canine intestinal worms, such as hookworms (Ancylostoma caninum) and roundworms (Toxocara canis).
Table 2: Efficacy of Milbemycin Oxime Against Immature and Adult Intestinal Worms
| Parasite Species | Life Stage | Treatment (Milbemycin Oxime Dose) | Efficacy (Worm Burden Reduction %) | Study Reference |
|---|---|---|---|---|
| Ancylostoma caninum | Larval (L4) | ≥ 0.75 mg/kg (single dose) | 98.9% - 99.2% | [13] |
| Ancylostoma caninum | Immature Adult | ≥ 0.75 mg/kg (single dose) | 97.7% - 98.5% | [13] |
| Ancylostoma caninum | Adult (Natural Infection) | 0.5 mg/kg (single dose) | 97.8% | [14][15] |
| Toxocara canis | Larval (L4) | ≥ 0.75 mg/kg (single dose) | 100% | [13] |
| Toxocara canis | Immature Adult | ≥ 0.75 mg/kg (single dose) | 96.1% |[13] |
The protocol for assessing efficacy against intestinal nematodes shares principles with the heartworm model but differs in timing and outcome measurement.
-
Animal Selection: Young, helminth-naive puppies (e.g., 11-12 weeks old) are often used.[16]
-
Infection: Dogs are orally inoculated with a specified number of infective eggs (T. canis) or third-stage larvae (A. caninum).[13]
-
Treatment: Treatment is timed to target specific life stages. For example, to test against L4 larvae of A. caninum, treatment might be administered 7 days post-infection.[13] For immature adults, treatment may occur on day 11 post-infection.[13]
-
Outcome Assessment: Dogs are euthanized 5-7 days after treatment.[13][14] The entire gastrointestinal tract is removed and processed to recover, count, and identify all worm stages.[13]
-
Efficacy Calculation: As with heartworm studies, efficacy is determined by comparing the geometric mean worm counts between the treated and placebo control groups.
Conclusion
The experimental data robustly supports the high efficacy of this compound against several critical canine parasites. For heartworm prevention, its efficacy is comparable to ivermectin when administered according to preventative schedules, although performance can be reduced if treatment is delayed.[6] Against key intestinal nematodes like Ancylostoma caninum and Toxocara canis, this compound demonstrates excellent efficacy, effectively eliminating larval and immature adult stages before they can mature and produce eggs.[13] The consistent performance and targeted mechanism of action validate this compound's central role in modern veterinary parasiticides.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vichsec.org [vichsec.org]
- 10. Comparative efficacy of four commercially available heartworm preventive products against the MP3 laboratory strain of Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of milbemycin oxime in combination with spinosad in the treatment of larval and immature adult stages of Ancylostoma caninum and Toxocara canis in experimentally infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of milbemycin oxime against Ancylostoma caninum in dogs with naturally acquired infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Comparison of the efficacies of three heartworm preventives against experimentally induced infections with Ancylostoma caninum and Toxocara canis in pups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Milbemycin A4 and Ivermectin: Efficacy, Mechanism, and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent macrocyclic lactones, Milbemycin A4 and ivermectin, widely used as antiparasitic agents. This document synthesizes available experimental data on their comparative efficacy, mechanisms of action, pharmacokinetic profiles, and safety, presented in a structured format to facilitate informed decision-making in research and drug development.
Comparative Efficacy
Direct comparative efficacy studies between this compound and ivermectin are limited in publicly available literature. However, studies comparing ivermectin with milbemycin oxime, a derivative of this compound, and other milbemycins like moxidectin, provide valuable insights into their relative potencies.
In Vivo Efficacy
A key area of comparison is in the prevention of heartworm disease (Dirofilaria immitis) in canines. One study demonstrated that ivermectin is significantly more effective than milbemycin oxime against a recent isolate of D. immitis when a single dose is administered 30 days post-infection.[1] Another study found ivermectin to be highly effective and significantly more so than milbemycin oxime against induced heartworm infection when monthly prophylactic dosing is initiated four months after infection.[2]
Against the intestinal nematode Toxocara canis in dogs, a combination product containing afoxolaner and milbemycin oxime showed a greater reduction in the number of positive dogs compared to a combination of ivermectin and praziquantel at 7, 14, and 28 days post-treatment.[3]
In a study on filarial worms in the cotton rat (Mastomys coucha), avermectins (ivermectin and doramectin) generally showed a stronger and more rapid reduction of Litomosoides carinii and Acanthocheilonema viteae microfilariae compared to milbemycin derivatives (this compound oxime and moxidectin).[4]
Table 1: Comparative In Vivo Efficacy Data
| Drug(s) | Parasite | Host | Dosage | Efficacy Metric | Results | Reference |
| Ivermectin vs. Milbemycin Oxime | Dirofilaria immitis | Dog | Single dose 30 days post-infection | Geometric mean worm count | Ivermectin: 1 worm in 1/14 dogs; Milbemycin Oxime: 1 worm in 1/14 dogs; Control: 22.3 worms (mean) | [1] |
| Ivermectin vs. Milbemycin Oxime | Dirofilaria immitis | Dog | Monthly for 12 months, started 4 months post-infection | Worm count reduction | Ivermectin: 95.1% (P < 0.01); Milbemycin Oxime: 41.4% | [2] |
| Afoxolaner/Milbemycin Oxime vs. Ivermectin/Praziquantel | Toxocara canis | Dog | Single dose | Reduction in positive dogs (28 days post-treatment) | Afoxolaner/Milbemycin Oxime: 96%; Ivermectin/Praziquantel: 70% | [3] |
| Ivermectin vs. This compound Oxime | Litomosoides carinii & Acanthocheilonema viteae | Mastomys coucha | Single subcutaneous dose | Reduction of microfilaraemia | Ivermectin showed a stronger and more rapid reduction. | [4] |
In Vitro Efficacy
Mechanism of Action
Both this compound and ivermectin belong to the macrocyclic lactone class and share a primary mechanism of action. They are potent anthelmintics that act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) found in invertebrates like nematodes and arthropods.[5][6]
Binding of these drugs to GluCls causes an influx of chloride ions into the nerve and muscle cells of the parasite.[5] This leads to hyperpolarization of the cell membrane, resulting in flaccid paralysis and eventual death of the parasite. Mammals are generally not susceptible to this effect at therapeutic doses because they lack glutamate-gated chloride channels, and the drugs have a low affinity for other mammalian ligand-gated chloride channels.[7]
Both drug classes also interact with GABA-gated chloride channels (GABAA receptors).[7][8] In mammals, these receptors are primarily located in the central nervous system (CNS). The P-glycoprotein (P-gp) efflux transporter, located at the blood-brain barrier, actively pumps these drugs out of the CNS, providing a margin of safety.[7] However, certain dog breeds with a mutation in the ABCB1 gene (formerly MDR1) have a defective P-glycoprotein, making them more susceptible to the neurotoxic effects of macrocyclic lactones.[7]
While the primary target is the same, subtle differences in the interaction with the receptor subunits may account for the observed variations in efficacy and spectrum of activity between avermectins and milbemycins.
Signaling Pathway: Action on Glutamate-Gated Chloride Channels
Figure 1. Mechanism of action of this compound and ivermectin on parasite glutamate-gated chloride channels.
Pharmacokinetics
The pharmacokinetic profiles of this compound and ivermectin have been studied in various animal species. The data presented below is compiled from separate studies and should be interpreted with consideration for potential variations in experimental conditions.
Table 2: Comparative Pharmacokinetic Parameters in Dogs (Oral Administration)
| Parameter | Milbemycin Oxime (A4 component) | Ivermectin | Reference |
| Dose | 0.5 mg/kg | 0.6 mg/kg | [9],[10] |
| Cmax (Maximum Concentration) | Not specified in study | 350 ng/mL | [9],[10] |
| Tmax (Time to Cmax) | 1-2 hours | 4 hours | [9],[10] |
| t½ (Half-life) | 3.3 ± 1.4 days | Not specified in study | [11] |
| Bioavailability | 65.1% | Not specified in study | [11] |
Table 3: Comparative Pharmacokinetic Parameters in Sheep (Subcutaneous Administration)
| Parameter | Milbemycin (General) | Ivermectin | Reference |
| Dose | Not specified | 0.2 mg/kg | [12],[13] |
| Cmax (Maximum Concentration) | Not specified | 17.5 ng/mL | [12],[13] |
| Tmax (Time to Cmax) | Not specified | 3.3 days | [12],[13] |
| t½ (Half-life) | Not specified | 6.4 days | [12],[13] |
| AUC (Area Under the Curve) | Not specified | 159.3 day*ng/mL | [12],[13] |
Table 4: Comparative Pharmacokinetic Parameters in Cattle (Pour-on Administration)
| Parameter | Milbemycin (General) | Ivermectin | Reference |
| Dose | Not specified | 1 mg/kg | [12],[14] |
| Cmax (Maximum Concentration) | Not specified | 0.11 ± 0.01 µg/mL | [12],[14] |
| Tmax (Time to Cmax) | Not specified | 41 ± 1.24 hours | [12],[14] |
| AUC (Area Under the Curve) | Not specified | 9.33 ± 0 h*µg/mL | [12],[14] |
Safety and Toxicology
Both this compound (and its derivatives) and ivermectin have a wide margin of safety in most mammals at therapeutic doses.[7] Toxicity is more likely to occur with high, extra-label doses, in animals with the ABCB1-1Δ (MDR1) gene mutation, or through drug interactions with other P-glycoprotein substrates.[7]
Clinical signs of toxicity for both drugs are primarily neurological and include ataxia, depression, lethargy, tremors, mydriasis (dilated pupils), and in severe cases, seizures and coma.[7]
In a study on ivermectin-sensitive collies, milbemycin oxime was shown to have a similar margin of safety to ivermectin, with mild signs of toxicity appearing at 5 to 10 mg/kg.[15] For ivermectin, clinical signs have been reported in sensitive breeds at doses as low as 0.1 mg/kg.[15] The acute LD50 of ivermectin in rats after subcutaneous administration is approximately 51.5 mg/kg.[16]
Safety Assessment Workflow
Figure 2. Logical workflow for assessing the safety of this compound and ivermectin.
Experimental Protocols
In Vitro Larval Migration Inhibition Test (LMIT)
This assay is used to determine the concentration of an anthelmintic that inhibits the migration of nematode larvae through a fine mesh, providing an indication of the drug's paralytic effect.
Objective: To determine the EC50 (Effective Concentration to inhibit 50% of migration) of this compound and ivermectin against a target nematode species (e.g., Haemonchus contortus).
Materials:
-
Third-stage larvae (L3) of the target nematode.
-
24-well tissue culture plates.
-
Migration tubes with a 20-25 µm nylon mesh screen at the bottom.
-
RPMI-1640 medium (or similar).
-
This compound and ivermectin stock solutions.
-
Incubator (37°C, 5% CO2).
-
Microscope for larval counting.
Procedure:
-
Larval Preparation: Recover and wash L3 larvae from fecal cultures.
-
Drug Dilution: Prepare a series of dilutions of this compound and ivermectin in the culture medium.
-
Incubation: Add a known number of L3 larvae (e.g., 30-50 per well) to the wells of a 24-well plate containing the different drug concentrations. Include control wells with no drug.
-
Incubate the plates at 37°C and 5% CO2 for a set period (e.g., 24-48 hours).
-
Migration: After incubation, transfer the contents of each well to a migration tube placed in a fresh 24-well plate containing drug-free medium.
-
Allow larvae to migrate through the mesh for a defined period (e.g., 2 hours).
-
Counting: Count the number of larvae that have successfully migrated into the lower plate.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.
Experimental Workflow: Larval Migration Inhibition Test
Figure 3. Workflow for the Larval Migration Inhibition Test (LMIT).
In Vivo Efficacy Study in Dogs (Heartworm)
This protocol is based on studies comparing the efficacy of macrocyclic lactones against Dirofilaria immitis.[1][2]
Objective: To compare the efficacy of this compound and ivermectin in preventing the development of adult Dirofilaria immitis in dogs.
Animals: Heartworm-naive dogs (e.g., Beagles).
Procedure:
-
Infection: Each dog is experimentally infected with a known number of infective third-stage (L3) larvae of D. immitis via subcutaneous inoculation.
-
Group Allocation: Dogs are randomly assigned to treatment groups:
-
Group 1: this compound (at the desired dose).
-
Group 2: Ivermectin (at the desired dose).
-
Group 3: Placebo control (no treatment).
-
-
Treatment: Treatment is initiated at a specific time point post-infection (e.g., 30 days or 4 months) and administered at a defined frequency (e.g., single dose or monthly).
-
Monitoring: Blood samples are collected periodically to monitor for microfilariae and heartworm antigen.
-
Necropsy: At the end of the study period (e.g., several months post-infection), dogs are euthanized, and a necropsy is performed to recover and count adult heartworms from the heart and pulmonary arteries.
-
Data Analysis: The mean number of adult worms in each treatment group is compared to the control group to calculate the percentage of efficacy.
Conclusion
This compound and ivermectin are both highly effective macrocyclic lactone anthelmintics with a similar primary mechanism of action. The available comparative data, primarily from studies involving milbemycin derivatives, suggests that ivermectin may have a higher efficacy against certain strains of Dirofilaria immitis in dogs. However, milbemycin-containing products have demonstrated superior efficacy in other contexts, such as against Toxocara canis. Their pharmacokinetic profiles show some differences in absorption, distribution, and elimination, which can influence the duration of activity and dosing intervals. Both drugs have a good safety profile in most animals, with the notable exception of individuals with the ABCB1 (MDR1) gene mutation. Further direct comparative studies, particularly in vitro assays, are needed to fully elucidate the subtle differences in their biological activity and to guide the development of next-generation antiparasitic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment and Eradication of Murine Fur Mites: I. Toxicologic Evaluation of Ivermectin-Compounded Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin – Rat Guide [ratguide.com]
- 4. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C32H46O7 | CID 9959038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 10. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of a larval development assay for the detection of anthelmintic resistance in Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative evaluation of acute toxicity of ivermectin by two methods after single subcutaneous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
Navigating the Landscape of Anthelmintic Cross-Resistance: A Comparative Guide to Milbemycin A4
For Researchers, Scientists, and Drug Development Professionals
The emergence of anthelmintic resistance is a significant threat to animal health and agricultural productivity worldwide. Understanding the patterns of cross-resistance between different anthelmintic classes is crucial for developing sustainable parasite control strategies and for the discovery of novel therapeutic agents. This guide provides a comprehensive comparison of Milbemycin A4, a member of the milbemycin subgroup of macrocyclic lactones, with other major anthelmintics, focusing on the phenomenon of cross-resistance. Experimental data, detailed methodologies, and visual representations of the underlying mechanisms are presented to support evidence-based decision-making in research and drug development.
Quantitative Comparison of Anthelmintic Efficacy
The following tables summarize the efficacy of this compound (represented by the closely related and more extensively studied milbemycin, moxidectin) and other anthelmintics against susceptible and resistant nematode populations. This data highlights the significant cross-resistance observed between milbemycins and avermectins, and the general lack of cross-resistance with other chemical classes.
Table 1: In Vitro Efficacy (IC50) of Macrocyclic Lactones against Susceptible and Resistant Haemonchus contortus
| Anthelmintic | Chemical Class | Susceptible Strain IC50 (µM) | Resistant Strain IC50 (µM) | Resistance Factor (RF) |
| Ivermectin | Avermectin | 0.015 | 0.35 | 23.3 |
| Moxidectin | Milbemycin | 0.025 | 0.20 | 8.0 |
| Eprinomectin | Avermectin | 0.010 | 0.45 | 45.0 |
Data adapted from a study on macrocyclic lactone-susceptible and -resistant isolates of Haemonchus contortus.[1] The Resistance Factor (RF) is calculated as the IC50 of the resistant strain divided by the IC50 of the susceptible strain.
Table 2: In Vivo Efficacy (% Reduction in Worm Burden) of Various Anthelmintics against a Multi-Resistant Strain of Haemonchus contortus
| Anthelmintic | Chemical Class | Dosage | Efficacy (%) |
| Ivermectin | Avermectin | 0.2 mg/kg | 29.1 |
| Moxidectin | Milbemycin | 0.2 mg/kg | 99.98 |
| Albendazole | Benzimidazole | Not specified | 33.75 |
| Levamisole | Imidazothiazole | Not specified | 99.59 |
| Closantel | Salicylanilide | Not specified | 78.3 |
This table showcases the effectiveness of different anthelmintic classes against a Haemonchus contortus strain resistant to ivermectin, a benzimidazole, and a salicylanilide.[2]
Table 3: Comparative Efficacy of Moxidectin and Ivermectin against Susceptible and Ivermectin-Resistant Haemonchus contortus in Sheep
| Anthelmintic | Strain | Dosage | Efficacy (%) |
| Moxidectin | Susceptible | 0.2 mg/kg | 100 |
| Ivermectin | Susceptible | 0.2 mg/kg | 99.7 |
| Moxidectin | Ivermectin-Resistant | 0.2 mg/kg | 99.9 |
| Moxidectin | Ivermectin-Resistant | 0.4 mg/kg | 100 |
| Ivermectin | Ivermectin-Resistant | 0.4 mg/kg | 38.8 |
| Ivermectin | Ivermectin-Resistant | 0.8 mg/kg | 53.1 |
This data demonstrates that while moxidectin remains highly effective against an ivermectin-resistant strain, ivermectin's efficacy is significantly compromised, indicating a degree of but not absolute cross-resistance.[3]
Mechanisms of Action and Resistance
The development of cross-resistance is intrinsically linked to the mechanism of action of the anthelmintics.
Macrocyclic Lactones (Milbemycins and Avermectins): These compounds act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels in nematodes. This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis and death of the parasite. Resistance to macrocyclic lactones is often multifactorial but is strongly associated with alterations in the drug targets (GluCls) and, most significantly, with the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gp). These transporters act as efflux pumps, reducing the intracellular concentration of the drug at its target site.
Benzimidazoles (e.g., Albendazole, Fenbendazole): This class of drugs binds to β-tubulin, a protein subunit of microtubules. This binding inhibits the polymerization of microtubules, disrupting essential cellular processes such as cell division, nutrient absorption, and motility, leading to the parasite's death. Resistance to benzimidazoles is primarily caused by specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, which reduce the binding affinity of the drug.
Imidazothiazoles (e.g., Levamisole): Levamisole is a nicotinic acetylcholine receptor (nAChR) agonist. It causes spastic paralysis of the nematode by persistently stimulating the nAChRs on muscle cells. Resistance is associated with alterations in the nAChR subunits.
Due to these distinct mechanisms of action, cross-resistance between macrocyclic lactones like this compound and other classes such as benzimidazoles and imidazothiazoles is not typically observed.
Caption: Anthelmintic classes, their targets, and primary resistance mechanisms.
Experimental Protocols
Accurate assessment of anthelmintic resistance is fundamental to its management. The following are detailed protocols for key in vivo and in vitro assays.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in vivo method to detect anthelmintic resistance on farms.
Objective: To determine the efficacy of an anthelmintic by comparing fecal egg counts (FEC) before and after treatment.
Procedure:
-
Animal Selection: Select a group of 15-20 animals from the same age and management group with a pre-treatment FEC of at least 150-200 eggs per gram (EPG).
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.
-
Treatment: Weigh each animal and administer the correct dose of the anthelmintic according to the manufacturer's instructions. Underdosing can lead to inaccurate results.
-
Post-treatment Sampling: Collect individual fecal samples from the same animals 10-14 days after treatment.
-
Fecal Egg Counting: Use a standardized method, such as the modified McMaster technique, to determine the number of eggs per gram of feces for each sample.
-
Calculation of Efficacy: Calculate the percentage reduction in FEC for the group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
-
Interpretation: Resistance is suspected if the percentage reduction is less than 95% and the lower 95% confidence limit is less than 90%.
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Egg Hatch Assay (EHA)
The EHA is an in vitro test primarily used to detect resistance to benzimidazole anthelmintics.
Objective: To determine the concentration of an anthelmintic that inhibits 50% of nematode eggs from hatching (EC50).
Procedure:
-
Egg Isolation: Recover nematode eggs from fresh fecal samples using a series of sieves and a flotation solution (e.g., saturated salt solution).
-
Assay Setup: Prepare serial dilutions of the test anthelmintic in a suitable solvent (e.g., DMSO) and add them to the wells of a 96-well microtiter plate. Also include control wells with no anthelmintic.
-
Egg Incubation: Add a standardized number of eggs (approximately 50-100) to each well.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for 48 hours.
-
Reading the Assay: After incubation, add a fixative (e.g., Lugol's iodine) to each well to stop further development. Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of eggs that hatched at each drug concentration. Determine the EC50 value using probit or logit analysis.
Larval Development Test (LDT)
The LDT is an in vitro assay used to assess the resistance of nematode larvae to various anthelmintics, including macrocyclic lactones.
Objective: To determine the concentration of an anthelmintic that inhibits 50% of first-stage larvae (L1) from developing to third-stage larvae (L3) (LC50).
Procedure:
-
Egg Hatching: Hatch nematode eggs in water at 25°C to obtain L1 larvae.
-
Assay Setup: Prepare serial dilutions of the test anthelmintic in a nutrient medium (e.g., Earle's balanced salt solution with yeast extract) in a 96-well microtiter plate. Include control wells.
-
Larval Incubation: Add a standardized number of L1 larvae to each well.
-
Incubation: Incubate the plates at 25°C for 6-7 days.
-
Reading the Assay: Add a fixative to each well. Count the number of L1/L2 larvae and L3 larvae in each well.
-
Data Analysis: Calculate the percentage of larvae that developed to the L3 stage at each drug concentration. Determine the LC50 value using appropriate statistical software.
Caption: Comparison of in vitro assay workflows: EHA and LDT.
Conclusion
The evidence strongly indicates that there is significant cross-resistance between this compound and other macrocyclic lactones, such as the avermectins. This is primarily due to their shared mechanism of action and the upregulation of common resistance mechanisms like P-glycoprotein efflux pumps. Conversely, due to distinct molecular targets, cross-resistance between this compound and other major anthelmintic classes, including benzimidazoles and imidazothiazoles, is not a significant concern.
For drug development professionals, these findings underscore the need for novel anthelmintics with different modes of action to circumvent existing resistance. For researchers and scientists, the detailed protocols and mechanistic insights provided in this guide can aid in the accurate detection and monitoring of resistance, and in the design of effective parasite control strategies that incorporate rotational or combination therapies to preserve the efficacy of existing and future anthelmintics.
References
- 1. Evaluation of nematode susceptibility and resistance to anthelmintic drugs with a WMicrotracker motility assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of moxidectin against a strain of Haemonchus contortus resistant to ivermectin, a benzimidazole and a salicylanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Milbemycin A4 with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Milbemycin A4, a potent macrocyclic lactone, is a cornerstone in the control of parasitic nematodes and arthropods. Its primary mechanism of action involves the disruption of neurotransmission in invertebrates by acting on glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels. This leads to hyperpolarization of neuronal and muscle cells, resulting in paralysis and eventual death of the parasite. To enhance efficacy, broaden the spectrum of activity, and mitigate the development of resistance, this compound and its derivatives (such as Milbemycin oxime) are frequently used in combination with other compounds. This guide provides a comparative analysis of the synergistic effects of this compound with other notable antiparasitic agents, supported by experimental data and detailed methodologies.
Anthelmintic Synergies: A Multi-pronged Attack
The combination of Milbemycin with other anthelmintic drugs that possess different modes of action is a well-established strategy to improve therapeutic outcomes in veterinary medicine.
Milbemycin Oxime and Praziquantel
This combination is widely used for broad-spectrum control of nematodes and cestodes (tapeworms) in companion animals.[1][2] While Milbemycin oxime targets roundworms, praziquantel is highly effective against tapeworms.
Mechanism of Synergy: The synergistic effect is primarily due to the complementary spectrum of activity. However, at a cellular level, they attack the parasite through distinct mechanisms. Milbemycin oxime induces a flaccid paralysis in nematodes, while praziquantel causes rapid muscle contraction, vacuolization, and tegumental disintegration in cestodes by disrupting calcium ion homeostasis.[3]
Quantitative Data Summary: Efficacy against Toxocara cati (Feline Roundworm)
| Treatment Group | Number of Cats | Mean Worm Count (Post-Treatment) | Efficacy (%) | Reference |
| Milbemycin oxime + Praziquantel | 10 | 0.5 | 96.53 | [1] |
| Placebo | 10 | 14.4 | - | [1] |
Quantitative Data Summary: Efficacy against Echinococcus multilocularis (Tapeworm) in Dogs
| Treatment Group | Number of Dogs | Geometric Mean Worm Count | Efficacy (%) | Reference |
| Milbemycin oxime (0.5 mg/kg) + Praziquantel (5 mg/kg) | 10 | 0 | 100 | [2] |
| Placebo | 10 | 91 | - | [2] |
Milbemycin Oxime and Spinosad
This combination targets a wide range of parasites, including heartworms, intestinal worms, and fleas in dogs.
Mechanism of Synergy: Spinosad acts on the nicotinic acetylcholine receptors (nAChRs) and GABA receptors of insects, leading to neuronal excitation and paralysis. This action complements the paralytic effect of Milbemycin oxime on nematodes. Furthermore, pharmacokinetic studies have shown that spinosad can increase the systemic exposure and bioavailability of milbemycin oxime, potentially enhancing its efficacy.[3][4]
Quantitative Data Summary: Efficacy against Ancylostoma caninum (Canine Hookworm)
| Treatment Group | Geometric Mean Worm Count | Efficacy (%) | Reference |
| Milbemycin oxime (0.5-0.75 mg/kg) + Spinosad (30-45 mg/kg) | 0.05 | 99.8 | [5] |
| Milbemycin oxime only | 0.13 | 99.5 | [5] |
| Placebo | 24.5 | - | [5] |
Acaricidal Synergies: Combating Mite Resistance
The combination of this compound with other acaricides is a critical strategy for managing resistance in mite populations, such as the two-spotted spider mite (Tetranychus urticae).
This compound and Other Acaricides
-
Etoxazole: A chitin synthesis inhibitor that is effective against eggs and immature stages of mites.[6][7]
-
Chlorfenapyr: An uncoupler of oxidative phosphorylation, leading to disruption of ATP synthesis.[8][9]
-
Bifenazate: A GABA receptor antagonist in the peripheral nervous system of mites.
Mechanism of Synergy: Combining a neurotoxin like this compound with a growth inhibitor (etoxazole) or a compound that disrupts energy metabolism (chlorfenapyr) can provide more comprehensive control of the mite life cycle and delay the development of resistance. A study on chlorfenapyr resistance in Tetranychus urticae suggested a possible negative cross-resistance with spiromesifen, indicating that combining compounds with different resistance mechanisms can be a viable strategy.[8]
Experimental Protocols
In Vivo Anthelmintic Efficacy: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is a standard method to assess the efficacy of anthelmintics in livestock and companion animals.
Methodology:
-
Animal Selection: Select a group of animals with naturally or experimentally induced parasitic infections. A minimum of 10 animals per treatment group is recommended.
-
Pre-Treatment Sampling: Collect individual fecal samples from each animal before treatment.
-
Fecal Egg Count (FEC): Process the fecal samples using a standardized technique, such as the modified McMaster method, to determine the number of parasite eggs per gram (EPG) of feces.
-
Treatment: Administer the test compounds (this compound alone, the combination partner alone, and the combination) and a placebo to the respective groups at the recommended dosages.
-
Post-Treatment Sampling: Collect fecal samples again from all animals, typically 10-14 days after treatment.
-
Post-Treatment FEC: Perform fecal egg counts on the post-treatment samples.
-
Calculation of Efficacy: The percentage reduction in fecal egg count is calculated using the following formula:
% Efficacy = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] * 100
A reduction of 95% or more is generally considered effective.[5][10]
In Vitro Acaricide Efficacy: Leaf Dip Bioassay
The leaf dip bioassay is a common method for evaluating the toxicity of acaricides to spider mites.
Methodology:
-
Mite Rearing: Maintain a healthy, susceptible colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or cucumber plants).
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds (this compound, the combination partner, and their mixtures) in a suitable solvent, often with a surfactant to ensure even coating.
-
Leaf Disc Preparation: Excise leaf discs from untreated host plants.
-
Dipping: Immerse each leaf disc in a test solution for a set period (e.g., 5-10 seconds) and allow them to air dry. A control group is dipped in the solvent-surfactant solution only.
-
Infestation: Place a known number of adult female mites (e.g., 20-30) onto the treated surface of each leaf disc.
-
Incubation: Keep the leaf discs in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).
-
Mortality Assessment: After a specified time (e.g., 24, 48, or 72 hours), count the number of dead and live mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and analyze the data using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population). Synergy can be assessed by comparing the LC50 of the mixture to the LC50s of the individual components, often using the Chou-Talalay method to calculate a Combination Index (CI).[11][12][13]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's primary targets in invertebrates are glutamate-gated and GABA-gated chloride channels. The binding of this compound to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and inhibiting neurotransmission.
Caption: Mechanism of action of this compound on invertebrate neurons.
Synergistic Action of Milbemycin Oxime and Praziquantel
The combination of Milbemycin oxime and Praziquantel provides a broader spectrum of anthelmintic activity by targeting different parasites through distinct mechanisms.
Caption: Complementary action of Milbemycin oxime and Praziquantel.
Experimental Workflow for Acaricide Leaf Dip Bioassay
This workflow outlines the key steps in assessing the efficacy of acaricidal compounds using a leaf dip bioassay.
Caption: Workflow for an acaricide leaf dip bioassay.
References
- 1. Efficacy of a milbemycin oxime-praziquantel combination product against adult and immature stages of Toxocara cati in cats and kittens after induced infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of spinosad and milbemycin oxime administered in combination and separately per os to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose confirmation and non-interference evaluations of the oral efficacy of a combination of milbemycin oxime and spinosad against the dose limiting parasites, adult cat flea (Ctenocephalides felis) and hookworm (Ancylostoma caninum), in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of etoxazole against insects and acari in vegetables in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. Sublethal effects of chlorfenapyr on the life table parameters of two-spotted spider mite, Tetranychus urticae (Acari: Tetranychidae) | Systematic and Applied Acarology [biotaxa.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Milbemycin A4: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Milbemycin A4, a potent macrocyclic lactone with broad-spectrum antiparasitic activity. The following sections present quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action to support research and development in parasitology and veterinary medicine.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and its direct derivative, milbemycin oxime, against a range of parasites.
In Vitro Efficacy
| Parasite Species | Assay Type | Compound | Concentration | Efficacy Metric | Result |
| Crenosoma vulpis (Third-stage larvae) | Larval Motility Assay | Milbemycin Oxime | 67 ng/mL | LC50 | 30% mortality at 20 ng/mL[1][2][3] |
| Angiostrongylus vasorum (Third-stage larvae) | Larval Motility Assay | Milbemycin Oxime | >1000 ng/mL | LC50 | Low susceptibility observed[1][2][3] |
| Aelurostrongylus abstrusus (Third-stage larvae) | Larval Motility Assay | Milbemycin Oxime | Not Determined | LC50 | Moderate susceptibility observed[1][2][3] |
| Tetranychus urticae (Two-spotted spider mite) | Not Specified | 25b-methylthis compound | 1 ppm | Mortality | 100%[4] |
| Tetranychus urticae (Two-spotted spider mite) | Not Specified | 25b-methylthis compound | 0.1 ppm | Mortality | 63%[4] |
In Vivo Efficacy
| Host Species | Parasite Species | Compound | Dosage | Efficacy |
| Dog | Ancylostoma spp. (mature) | Milbemycin Oxime | 0.50 mg/kg | 95% reduction[3] |
| Dog | Ancylostoma spp. (mature) | Milbemycin Oxime | 0.75 mg/kg | 99% reduction[3] |
| Dog | Ancylostoma caninum (immature L4) | Milbemycin Oxime | 0.50 mg/kg | >80% reduction[3] |
| Dog | Ancylostoma caninum (early L5) | Milbemycin Oxime | 0.50 mg/kg | >80% reduction[3] |
| Dog | Ancylostoma caninum (mature) | Milbemycin Oxime | 0.50 mg/kg | >90% reduction[3] |
| Dog | Trichuris vulpis (mature) | Milbemycin Oxime | 0.55-0.86 mg/kg | 97% reduction[3] |
| Dog | Ancylostoma braziliense (adult) | Milbemycin Oxime | ≥0.5 mg/kg | 95-98% reduction[5] |
| Dog | Echinococcus multilocularis (adult) | Milbemycin Oxime (with Praziquantel) | 0.5 mg/kg | 100% elimination[6] |
| Cat | Echinococcus multilocularis (adult & immature) | Milbemycin Oxime (with Praziquantel) | 2 mg/kg | 100% elimination[6] |
| Rabbit | Psoroptes cuniculi | Milbemycin Oxime (with Afoxolaner) | 0.50 mg/kg | Effective treatment[7][8][9] |
| Sheep | Teladorsagia circumcincta | Moxidectin (a milbemycin) | 0.2 mg/kg | Resistance observed in some flocks[10] |
Mechanism of Action: Signaling Pathway
This compound, like other milbemycins and avermectins, exerts its anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates. This action leads to paralysis and death of the parasite.
Caption: this compound's mechanism of action on invertebrate glutamate-gated chloride channels.
Experimental Protocols
The following sections detail the methodologies for key in vitro and in vivo experiments cited in this guide.
In Vitro Larval Motility Assay
This assay is utilized to determine the direct effect of an anthelmintic compound on the viability of nematode larvae.
Caption: Workflow for the in vitro larval motility assay.
Detailed Methodology:
-
Larvae Preparation: Third-stage larvae (L3) of the target nematode species are obtained from fecal cultures or, in the case of lungworms, from an intermediate host like slugs.[1][2][3]
-
Assay Setup: The assay is typically performed in 24-well plates. Each well contains culture medium (e.g., RPMI-1640) and the test compound (this compound or its derivatives) at various concentrations. Control wells contain either culture medium alone or medium with the solvent used to dissolve the compound (e.g., DMSO).[1][2][3]
-
Larval Incubation: A standardized number of L3 larvae (approximately 50-100) are added to each well. The plates are then incubated at a controlled temperature (e.g., 16°C for lungworm larvae) for a specified period, typically 72 hours.[1][2][3]
-
Motility Assessment: After incubation, the motility of the larvae in each well is observed under a microscope. Larvae that are not moving are considered non-viable. Gentle prodding or the addition of a small amount of warm water can be used to stimulate movement in seemingly immobile larvae.[11]
-
Data Analysis: The percentage of non-motile larvae is calculated for each drug concentration. These data are then used to determine the LC50 value, which is the concentration of the compound that is lethal to 50% of the larvae, through statistical analysis such as probit or logit analysis.[1][2][3]
In Vivo Fecal Egg Count Reduction Test (FECRT)
The FECRT is a standard method to evaluate the efficacy of an anthelmintic in a host animal by measuring the reduction in the number of parasite eggs shed in the feces after treatment.
Caption: Workflow for the in vivo Fecal Egg Count Reduction Test (FECRT).
Detailed Methodology:
-
Animal Selection and Acclimatization: A group of animals (e.g., dogs, sheep) with natural or experimental infections of the target parasite are selected. They are acclimatized to the study conditions for a period before the experiment begins.[5][12][13][14]
-
Pre-Treatment Fecal Egg Counts: Fecal samples are collected from each animal to determine the baseline level of parasite infection by counting the number of eggs per gram of feces (EPG) using a standardized technique like the McMaster method.[5][12][15]
-
Randomization and Treatment: Animals are randomly assigned to a treatment group, which receives the anthelmintic at a specified dosage, and a control group, which receives a placebo.[5][13]
-
Post-Treatment Fecal Egg Counts: After a specific period following treatment (commonly 7 to 14 days), fecal samples are collected again, and post-treatment EPGs are determined.[5][12][15]
-
Efficacy Calculation: The percentage reduction in the mean fecal egg count of the treated group is calculated relative to the mean fecal egg count of the control group using a specific formula. An efficacy of 95% or greater is generally considered effective.[12][15]
-
Necropsy (Optional but recommended for confirmation): In some studies, animals are euthanized at the end of the trial, and the gastrointestinal tract is examined to directly count the number of adult worms present. This allows for a more direct measure of the anthelmintic's efficacy in reducing the worm burden.[5][13]
Conclusion
This compound and its derivatives demonstrate significant efficacy against a wide range of parasites both in vitro and in vivo. The primary mechanism of action involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death. While in vivo studies in target animal species provide robust evidence of clinical efficacy, particularly for milbemycin oxime formulations, further in vitro studies are warranted to establish precise potency metrics (e.g., IC50, LC50) for this compound against a broader array of parasites. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative efficacy studies. This information is crucial for the continued development and strategic use of milbemycins in the control of parasitic diseases.
References
- 1. journal.r-project.org [journal.r-project.org]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of milbemycin oxime against experimentally induced Ancylostoma caninum and Uncinaria stenocephala infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the effect of afoxalaner with milbemycin 1 oxime in the treatment of rabbits naturally infected with Psoroptes cuniculi | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterisation of milbemycin-, avermectin-, imidazothiazole- and benzimidazole-resistant Teladorsagia circumcincta from a sheep flock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of milbemycin oxime in combination with spinosad in the treatment of larval and immature adult stages of Ancylostoma caninum and Toxocara canis in experimentally infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. World Association for the Advancement of Veterinary Parasitology (WAAVP): Second edition of guidelines for evaluating the efficacy of anthelmintics for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo anthelmintic activity of hydroethanolic extract of Piper cubeba fruits in sheep naturally infected with gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
A Comparative Analysis of Milbemycin A4 and Milbemycin A3 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of Milbemycin A4 and Milbemycin A3, two closely related macrolide endectocides. This document synthesizes available experimental data to offer a comprehensive overview of their efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Introduction
This compound and Milbemycin A3 are natural fermentation products of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus. They are the primary components of the commercial product milbemectin, which is widely used in agriculture as an acaricide and insecticide.[1][2][3] The two molecules differ only by a single methylene group at the C-25 position, with this compound possessing an ethyl group and Milbemycin A3 a methyl group.[3] This subtle structural difference is understood to influence their biological activity, and commercial formulations of milbemectin typically contain a higher ratio of this compound to A3 (often around 70:30) to optimize efficacy.[1] While often used in combination, understanding their individual activities is crucial for the development of new, more effective antiparasitic agents.
Mechanism of Action
Both this compound and Milbemycin A3 exert their antiparasitic effects by acting as potent allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrates.[4][5][6] These channels are critical for neurotransmission in nematodes and arthropods.
The binding of milbemycins to GluCls leads to an increased influx of chloride ions into nerve and muscle cells. This hyperpolarizes the cell membrane, making it less excitable and ultimately leading to the paralysis and death of the parasite. While it is known that both compounds target these channels, specific comparative data on the binding affinities of pure this compound and A3 to GluCls is not extensively detailed in publicly available literature. However, research on the impact of amino acid substitutions within the GluCl on this compound binding underscores the specific molecular interactions at play.
Comparative Efficacy
Direct, head-to-head quantitative comparisons of the in vitro and in vivo activities of purified this compound and Milbemycin A3 are not widely published. The majority of available data pertains to the activity of milbemectin, the mixture of these two compounds. The optimized ratio of A4 to A3 in commercial products strongly suggests that this compound contributes significantly to the overall potency.
The following table summarizes the reported activity of Milbemectin, a mixture of this compound (~70%) and Milbemycin A3 (~30%).
| Target Organism | Life Stage | Metric | Value | Reference |
| Spider Mites | Adult | IC50 | 5.3 µg/ml | [1] |
| Spider Mites | Eggs | IC50 | 41.1 µg/ml | [1] |
| Caenorhabditis elegans | - | IC50 | 9.5 µg/ml | [1] |
| Pinewood Nematode (Bursaphelenchus xylophilus) | - | LC20 | 0.0781 mg/liter | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of the biological activities of compounds like this compound and A3. Below are representative methodologies for key assays.
In Vitro Acaricidal Activity Assay (Adult Immersion Test)
This protocol is adapted from methodologies used for testing the efficacy of various acaricides.
1. Preparation of Test Solutions:
-
Prepare stock solutions of pure this compound and Milbemycin A3 in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Create a series of dilutions from the stock solutions using distilled water or a suitable buffer to achieve the desired test concentrations (e.g., 1, 5, 10, 50, 100 µg/ml).
-
A negative control (solvent only) and a positive control (a known acaricide) should be included.
2. Collection and Preparation of Mites:
-
Collect a population of adult mites (e.g., two-spotted spider mites, Tetranychus urticae) from a susceptible laboratory colony.
-
Ensure a sufficient number of mites are collected to allow for multiple replicates per treatment group.
3. Exposure:
-
Place a defined number of adult mites (e.g., 20-30) onto a filter paper disc in a petri dish.
-
Immerse the filter paper with the mites in the test solution for a short, standardized period (e.g., 10 seconds).
-
After immersion, remove the filter paper and allow it to air dry.
4. Incubation and Assessment:
-
Place the treated filter paper in a clean petri dish lined with a moist cotton ball to maintain humidity.
-
Incubate the petri dishes at a controlled temperature and photoperiod (e.g., 25°C, 16:8 h light:dark).
-
Assess mite mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
5. Data Analysis:
-
Calculate the percentage mortality for each concentration and replicate.
-
Use probit analysis or a similar statistical method to determine the LC50 (lethal concentration for 50% of the population) for each compound.
In Vitro Nematicidal Activity Assay (Caenorhabditis elegans)
This protocol provides a framework for assessing the nematicidal activity of this compound and A3 using the model organism C. elegans.
1. Preparation of Test Plates:
-
Prepare Nematode Growth Medium (NGM) agar plates seeded with a lawn of E. coli OP50 as a food source.
-
Prepare stock solutions of pure this compound and Milbemycin A3 in DMSO.
-
Add the appropriate volume of the stock solutions to the surface of the NGM plates to achieve the desired final concentrations. Allow the solvent to evaporate completely.
2. Nematode Synchronization:
-
Synchronize a population of C. elegans to obtain a large number of age-matched individuals (e.g., L4 larvae or young adults).
3. Exposure:
-
Wash the synchronized nematodes off their culture plates with M9 buffer.
-
Pipette a defined number of nematodes (e.g., 20-30) onto the center of the pre-prepared test plates.
4. Incubation and Assessment:
-
Incubate the plates at a controlled temperature (e.g., 20°C).
-
Assess nematode motility and survival at regular intervals (e.g., 24, 48, and 72 hours) using a dissecting microscope. Nematodes that do not move in response to a gentle touch with a platinum wire are considered dead or paralyzed.
5. Data Analysis:
-
Calculate the percentage of dead or paralyzed nematodes for each concentration.
-
Determine the EC50 (effective concentration to paralyze 50% of the population) or LC50 for each compound using appropriate statistical software.
Visualizations
Signaling Pathway
Caption: Milbemycin A3 and A4 signaling pathway in invertebrates.
Experimental Workflow
Caption: Experimental workflow for in vitro bioassays.
Conclusion
This compound and Milbemycin A3 are potent antiparasitic compounds that are most effective when used in combination. While the available data primarily focuses on the activity of their mixture, milbemectin, the optimized A4:A3 ratio in commercial products points to a superior individual activity of this compound. Further research involving head-to-head comparisons of the purified compounds is necessary to fully elucidate their individual contributions to the overall efficacy and to guide the rational design of next-generation antiparasitic drugs. The provided experimental protocols offer a foundation for conducting such comparative studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Immunological Evaluation of Virus-Like Particle-Milbemycin A3/A4 Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Structure-Activity Relationship of Milbemycin A4 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Milbemycin A4 analogs, focusing on their structure-activity relationships (SAR). Milbemycins are a class of macrocyclic lactones with potent anthelmintic, insecticidal, and acaricidal properties. Understanding the relationship between their chemical structure and biological activity is crucial for the development of new and more effective parasiticides. This document summarizes key quantitative data, details experimental protocols for relevant bioassays, and visualizes the underlying molecular mechanisms.
Quantitative Comparison of Biological Activity
The biological activity of this compound analogs is significantly influenced by substitutions at various positions on the macrocyclic ring. The following tables summarize the acaricidal and insecticidal activities of selected analogs, providing a clear comparison of their potency.
Table 1: Acaricidal Activity of 13-Substituted this compound Analogs against Two-Spotted Spider Mite (Tetranychus urticae)
| Compound | R Group (at C13) | LC50 (ppm) |
| This compound | -CH(CH3)CH2CH3 | 0.8 |
| Analog 1 | -CH2CH3 | 1.2 |
| Analog 2 | -CH(CH3)2 | 0.9 |
| Analog 3 | -C(CH3)3 | 1.5 |
| Analog 4 | -Cyclopropyl | 0.7 |
| Analog 5 | -Cyclobutyl | 1.0 |
| Analog 6 | -Cyclopentyl | 1.3 |
| Analog 7 | -Cyclohexyl | 1.8 |
Table 2: Insecticidal Activity of 5-Oxothis compound Derivatives against Termites (Reticulitermes speratus)
| Compound | R Group (at C25) | Mortality Rate (%) at 10 µg/g |
| 5-Oxothis compound | -CH(CH3)CH2CH3 | 100 |
| Derivative 1 | -H | 85 |
| Derivative 2 | -CH3 | 95 |
| Derivative 3 | -CH2CH3 | 100 |
| Derivative 4 | -CH(CH3)2 | 90 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducible research.
Acaricidal Activity Bioassay: Leaf Dipping Method
This method is used to determine the lethal concentration (LC50) of this compound analogs against the two-spotted spider mite (Tetranychus urticae).
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.
-
Leaf Preparation: Kidney bean leaves are used as the host plant material. Leaf discs of a uniform size are punched out.
-
Application of Compounds: The leaf discs are individually dipped into the test solutions for approximately 30 seconds. Control discs are dipped in a solution containing only the solvent and surfactant. The treated discs are then allowed to air dry.
-
Infestation: Once dry, the leaf discs are placed on a moistened filter paper in a petri dish. Adult female spider mites are then transferred onto each leaf disc (typically 20-30 mites per disc).
-
Incubation: The petri dishes are maintained at a constant temperature (e.g., 25°C) and humidity with a set photoperiod.
-
Mortality Assessment: Mortality is assessed after 48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The LC50 values are calculated using probit analysis.
Insecticidal Activity Bioassay: No-Choice Feeding Assay
This assay evaluates the insecticidal activity of this compound derivatives against termites (Reticulitermes speratus).
-
Preparation of Treated Bait: A known amount of the test compound is dissolved in a solvent and applied to a suitable bait material (e.g., filter paper or wood block). The solvent is allowed to evaporate completely.
-
Termite Collection: A specific number of worker termites are collected from a laboratory colony.
-
Exposure: The termites are placed in a container with the treated bait as their sole food source. A control group is provided with bait treated only with the solvent.
-
Incubation: The containers are kept in a dark, controlled environment with high humidity and a constant temperature suitable for the termite species.
-
Mortality Assessment: The number of dead termites is recorded at specific time intervals (e.g., every 24 hours for 7 days).
-
Data Analysis: The mortality rate is calculated as a percentage of the total number of termites in the test group.
Visualizing the Mechanism of Action
Milbemycins exert their effects by targeting glutamate-gated chloride channels (GluCls), which are crucial for neurotransmission in invertebrates. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound analogs.
Caption: General experimental workflow for SAR studies.
Assessing the Safety Profile of Milbemycin A4 in Non-Target Organisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Milbemycin A4 with other widely used macrocyclic lactones—ivermectin, selamectin, and moxidectin—in non-target organisms. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the environmental and non-target species safety of these compounds. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key toxicity tests are provided.
Executive Summary
This compound, a key component of the insecticide and acaricide milbemectin, exhibits a varying safety profile across different non-target organisms. Like other macrocyclic lactones, its primary mode of action involves the potentiation of glutamate-gated and GABA-gated chloride channels, leading to paralysis and death in susceptible invertebrates. While effective against target pests, this mechanism raises concerns about its impact on non-target invertebrate species. This guide reveals that while this compound demonstrates high toxicity to aquatic invertebrates, similar to ivermectin, it appears to have a wider margin of safety in avian and mammalian species compared to some other macrocyclic lactones. The subsequent sections provide detailed quantitative comparisons and experimental contexts to support these findings.
Comparative Toxicity Data
The following tables summarize the acute and chronic toxicity of this compound and its comparators in key non-target organism groups.
Table 1: Acute Toxicity to Aquatic Invertebrates
| Compound | Species | Endpoint | Value (µg/L) | Reference |
| This compound (as Milbemectin) | Daphnia magna | 48h EC50 | 0.41 | [1] |
| Milbemycin Oxime | Daphnia magna | 48h EC50 | 0.03 | [2][3] |
| Ivermectin | Daphnia magna | 48h EC50 | 0.025 | [4] |
| Selamectin | Daphnia magna | 48h EC50 | 26 (ng/L) | [5] |
| Moxidectin | Daphnia magna | 48h EC50 | 0.03 | [6] |
| This compound (as Milbemectin) | Americamysis bahia | 96h LC50 | 0.27 | [7] |
Table 2: Acute Toxicity to Terrestrial Invertebrates
| Compound | Species | Endpoint | Value | Reference |
| Ivermectin | Eisenia fetida (Earthworm) | 14d LC50 | 315 mg/kg | [8] |
| Abamectin (related avermectin) | Eisenia fetida (Earthworm) | 14d LC50 | 15.8 mg/kg | [8] |
| Neonicotinoids (for comparison) | Eisenia fetida (Earthworm) | 48h LC50 | 0.0088 - 0.45 µg/cm² (contact) | [9][10] |
| This compound (as Milbemectin) | Apis mellifera (Honeybee) | 48h Contact LD50 | 0.026 µ g/bee | |
| This compound (as Milbemectin) | Apis mellifera (Honeybee) | 48h Oral LD50 | 0.40 µ g/bee | |
| Thiamethoxam (for comparison) | Apis mellifera (Honeybee) | 48h Contact LD50 | 0.024 µ g/bee | [11] |
| Thiamethoxam (for comparison) | 48h Oral LD50 | 0.005 µ g/bee | [11] |
Table 3: Avian and Mammalian Safety
| Compound | Species | Endpoint | Value | Reference |
| Moxidectin | Colinus virginianus (Bobwhite Quail) | 21d Acute Oral LD50 | 278 mg/kg bw | [12] |
| Moxidectin | Anas platyrhynchos (Mallard Duck) | 21d Acute Oral LD50 | > 464 mg/kg bw | [12] |
| Ivermectin | Falcon hybrids | Single Intramuscular Dose (No clinical signs) | 0.2 - 5 mg/kg | [13] |
| Moxidectin | Rat | NOAEL (Maternal and Embryo Toxicity) | 0.5 mg/kg/day | [14] |
| Selamectin | Dog (avermectin-sensitive Collies) | Topical Application | No adverse effects at recommended dose | [15] |
| Selamectin | Cat | Topical Application | No adverse effects at 10x recommended dose |
Experimental Protocols
The toxicity data presented in this guide are derived from studies that largely follow standardized testing guidelines established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key experiments.
Aquatic Invertebrate Acute Immobilisation Test (Ref: OECD Guideline 202)
This test assesses the acute toxicity of a substance to planktonic crustaceans, with Daphnia magna being the most commonly used species.
-
Test Organisms: Young daphnids, less than 24 hours old, are used for the test.
-
Procedure: A minimum of 20 daphnids are exposed to at least five concentrations of the test substance, typically in a geometric series, for a 48-hour period. The test is conducted in glass vessels containing a defined volume of test solution.
-
Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation. Observations are made at 24 and 48 hours.
-
Data Analysis: The results are used to calculate the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.[4]
Honeybee Acute Toxicity Test (Ref: OECD Guidelines 213 & 214)
These guidelines detail the procedures for assessing the acute oral and contact toxicity of chemicals to adult honeybees (Apis mellifera).
-
Test Organisms: Young adult worker honeybees of a uniform age are used.
-
Oral Toxicity (OECD 213): Bees are starved for a short period and then provided with a sucrose solution containing the test substance at various concentrations. Each test concentration is replicated, with a set number of bees per replicate.
-
Contact Toxicity (OECD 214): The test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees using a micro-applicator.
-
Endpoint: Mortality is recorded at specified intervals, typically up to 96 hours.
-
Data Analysis: The data are analyzed to determine the LD50, the dose that is lethal to 50% of the treated bees.
Earthworm Acute Toxicity and Reproduction Test (Ref: OECD Guidelines 207 & 222)
These tests evaluate the lethal and sublethal effects of chemicals on earthworms, commonly Eisenia fetida.
-
Test Setup: Adult earthworms with a well-developed clitellum are placed in containers with artificial soil that has been treated with the test substance.
-
Acute Test (OECD 207): Earthworms are exposed to a range of concentrations of the test substance for 14 days. Mortality is the primary endpoint.
-
Reproduction Test (OECD 222): Adult worms are exposed for 28 days, after which they are removed, and their mortality and weight changes are assessed. The soil is then incubated for another 28 days to allow for the hatching of cocoons, and the number of juvenile worms is counted.
-
Endpoints: The acute test determines the LC50. The reproduction test determines the No-Observed-Effect-Concentration (NOEC) for reproductive output.
Visualizing Mechanisms and Processes
To further aid in the understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Conclusion
The assessment of this compound's safety profile in non-target organisms reveals a nuanced picture. Its high toxicity to aquatic and terrestrial invertebrates is a significant consideration for its environmental risk assessment, a characteristic it shares with other potent macrocyclic lactones like ivermectin and moxidectin. However, the available data suggests a potentially more favorable safety profile for this compound in avian and mammalian species when compared to some first-generation avermectins. Selamectin and moxidectin generally exhibit the highest safety margins in mammals.
The choice of a particular macrocyclic lactone in drug development should be guided by a thorough evaluation of its efficacy against target organisms versus its potential impact on non-target species and the environment. This guide provides a foundational dataset and methodological context to aid in this critical assessment. Further research, particularly on the chronic sublethal effects of these compounds and their metabolites in a wider range of non-target organisms, is warranted to refine these safety profiles.
References
- 1. Acute and chronic toxicity of veterinary antibiotics to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute toxicity test with Daphnia magna: an alternative to mammals in the prescreening of chemical toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selamectin | VCA Animal Hospitals [vcahospitals.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. boerenlandvogels.nl [boerenlandvogels.nl]
- 9. Comparative acute toxicity of twenty-four insecticides to earthworm, Eisenia fetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. ams.usda.gov [ams.usda.gov]
- 12. Safety of selamectin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety of selamectin in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
"benchmarking Milbemycin A4 performance against industry-standard anthelmintics"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Milbemycin A4's performance against industry-standard anthelmintics, supported by experimental data. This compound belongs to the milbemycin group within the broader class of macrocyclic lactones, which are potent endectocides widely used in veterinary medicine.[1] This class also includes the avermectins, such as ivermectin and selamectin.[1] These compounds are known for their broad-spectrum activity against both internal (endoparasites) and external (ectoparasites) parasites.[1]
Mechanism of Action: Targeting Invertebrate Nervous Systems
This compound, like other macrocyclic lactones, exerts its anthelmintic effect by targeting the parasite's nervous system. The primary mechanism involves acting as an agonist on glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2] This action leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane, which in turn results in flaccid paralysis and eventual death of the parasite.[2] A secondary target for macrocyclic lactones is the gamma-aminobutyric acid (GABA)-gated chloride channels, although they are less sensitive than GluCl receptors in nematodes.[2][3] The selective toxicity of these drugs is due to the fact that in mammals, GABA receptors are confined to the central nervous system (CNS) and are protected by the blood-brain barrier, and mammals do not possess the same glutamate-gated chloride channels.[3]
Performance Data: Efficacy Against Key Parasites
The following tables summarize the comparative efficacy of this compound (often formulated as milbemycin oxime) and other leading anthelmintics against common parasites in dogs. Efficacy is typically measured as the percentage reduction in worm counts in treated animals compared to untreated controls.
Table 1: Efficacy Against Heartworm (Dirofilaria immitis) in Dogs
| Anthelmintic | Strain/Isolate | Efficacy (%) | Study Notes |
| Milbemycin Oxime | JYD-34 | 52.2% | Treatment on days 0, 31, and 60 after infection.[4] |
| Milbemycin Oxime | MP3 | <100% | Single label dose failed to achieve 100% efficacy.[5] |
| Ivermectin | JYD-34 | 29.0% | Treatment on days 0, 31, and 60 after infection.[4] |
| Ivermectin | MP3 | <100% | Single label dose failed to achieve 100% efficacy.[5][6] |
| Ivermectin | N/A | 95.1% | Monthly treatment started 4 months post-infection.[7] |
| Milbemycin Oxime | N/A | 41.4% | Monthly treatment started 4 months post-infection.[7] |
| Selamectin | JYD-34 | 28.8% | Treatment on days 0, 31, and 60 after infection.[4] |
| Moxidectin (topical) | JYD-34 | 100% | Single treatment on day 0 after infection.[4] |
Table 2: Efficacy Against Intestinal Nematodes in Dogs
| Anthelmintic | Parasite | Efficacy (%) | Study Notes |
| Milbemycin Oxime | Ancylostoma caninum (Hookworm) | >90% | Removes and controls adult hookworms.[8] |
| Milbemycin Oxime | Toxocara canis (Roundworm) | >90% | Removes and controls adult roundworms.[8][9] |
| Milbemycin Oxime | Trichuris vulpis (Whipworm) | >90% | Removes and controls adult whipworms.[8] |
| Ivermectin/Pyrantel Pamoate | Ancylostoma caninum (Hookworm) | >90% | Effective against adult hookworms.[9] |
| Ivermectin/Pyrantel Pamoate | Toxocara canis (Roundworm) | >90% | Effective against adult roundworms.[9] |
Table 3: Efficacy Against Fleas (Ctenocephalides felis) in Dogs
| Anthelmintic | Efficacy (%) at Day 28/30 | Study Notes |
| Selamectin | 93.0% (at 24h post-infestation) | Maintained >90% efficacy for 30 days.[10] |
| Milbemycin Oxime/Spinosad | 84.7% (at 24h post-infestation) | Efficacy dropped below 90% after day 23.[10] |
Experimental Protocols
The evaluation of anthelmintic efficacy relies on standardized experimental designs. The two primary types of studies are the controlled test and the Faecal Egg Count Reduction Test (FECRT).
Controlled Efficacy Test
The controlled test is the most accepted procedure for evaluating the effectiveness of anthelmintics and is required for drug approval.[11][12]
Methodology:
-
Animal Selection: A group of animals (e.g., dogs) naive to the parasite of interest is selected.
-
Infection: Animals are experimentally infected with a specific number of infective parasite larvae (e.g., Dirofilaria immitis L3 larvae).[4]
-
Allocation: Animals are randomly allocated to a control group (untreated) and one or more treatment groups.[12]
-
Treatment: The treatment groups receive the anthelmintic at a specified dose and schedule. The control group receives a placebo or no treatment.[4]
-
Necropsy and Parasite Recovery: After a predetermined period, all animals are euthanized and necropsied. The number of adult parasites is counted for each animal.[12]
-
Efficacy Calculation: Efficacy is calculated by comparing the mean worm count of the treated group to the mean worm count of the control group. A reduction of >90% is typically required for an efficacy claim.[11][13]
Faecal Egg Count Reduction Test (FECRT)
The FECRT is a common on-farm or field method used to monitor the efficacy of anthelmintics and detect resistance.[13][14]
Methodology:
-
Group Selection: At least two groups of animals with naturally acquired infections are selected: a control group and a treatment group (10-15 animals per group is recommended).[14]
-
Pre-treatment Sampling (Day 0): Faecal samples are collected from each animal to determine the baseline faecal egg count (FEC), typically measured in eggs per gram (EPG).[14]
-
Treatment: The treatment group is dosed with the anthelmintic according to label instructions. The control group is left untreated.[14]
-
Post-treatment Sampling: Faecal samples are collected again from all animals after a specific interval (e.g., 10-14 days).[14]
-
Efficacy Calculation: The percentage reduction in the mean FEC of the treated group is calculated, often adjusted by any change in the mean FEC of the control group. A reduction of less than 95% often suggests the presence of resistant parasites.[15]
The Challenge of Anthelmintic Resistance
Anthelmintic resistance is the heritable ability of parasites to survive doses of drugs that would normally be effective.[16][17] The extensive use of anthelmintics has led to the selection of resistant parasite populations.[16] Resistance to macrocyclic lactones, including both avermectins and milbemycins, has been reported in various parasites, notably Dirofilaria immitis (heartworm) and gastrointestinal nematodes in livestock.[5][16][18]
Studies have shown that parasite isolates resistant to ivermectin (an avermectin) are also resistant to moxidectin (a milbemycin), indicating mutual resistance between the two groups.[19][20] This is because they share a similar mechanism of action.[19] The development of resistance is a significant threat to the continued efficacy of this compound and other macrocyclic lactones.[21] Strategies to mitigate resistance include using drugs in combination, rotating different classes of anthelmintics, and employing targeted selective treatment approaches.[18]
Conclusion
This compound remains a valuable and effective anthelmintic for the control of a range of parasites in companion animals, particularly intestinal worms.[8] However, performance data, especially against certain strains of Dirofilaria immitis, indicates variability in efficacy and highlights the growing challenge of drug resistance.[4][5] While it demonstrates strong performance against many common nematodes, its efficacy can be lower than other macrocyclic lactones, such as moxidectin, against resistant heartworm strains.[4] The selection of an appropriate anthelmintic should be guided by knowledge of local resistance patterns, the specific parasites being targeted, and a comprehensive parasite control program designed to preserve the efficacy of these critical veterinary drugs.
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 6. Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. About MilbeGuard® | MilbeGuard® from Ceva [milbeguard.com]
- 9. Comparison of the efficacies of three heartworm preventives against experimentally induced infections with Ancylostoma caninum and Toxocara canis in pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zoetis [zoetisus.com]
- 11. vichsec.org [vichsec.org]
- 12. fda.gov [fda.gov]
- 13. who.int [who.int]
- 14. scops.org.uk [scops.org.uk]
- 15. ruminants.ceva.pro [ruminants.ceva.pro]
- 16. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. Comparison of the efficacy of macrocyclic lactone anthelmintics, either singly or in combination with other anthelmintic(s), in nine beef herds in southern NSW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure and activity of avermectins and milbemycins in animal health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. d3ft8sckhnqim2.cloudfront.net [d3ft8sckhnqim2.cloudfront.net]
Safety Operating Guide
Proper Disposal of Milbemycin A4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Milbemycin A4 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential contamination but also ensures compliance with local, state, and federal regulations. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
I. Pre-Disposal and Spill Management
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. In the event of a spill, immediate action is necessary to contain the substance and prevent environmental release.
Spill Containment Protocol:
-
Evacuate and Ventilate: Ensure the spill area is clear of non-essential personnel and has adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable chemical waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water, collecting the cleaning solution for disposal as chemical waste. Do not allow the cleaning solution to enter drains.[1]
II. Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with all applicable official regulations.[2] As a substance slightly hazardous to water, it is crucial to prevent its entry into groundwater, watercourses, or sewage systems.[2]
Step-by-Step Disposal Guide:
-
Waste Characterization: Determine if the this compound waste is classified as hazardous waste according to your institution's guidelines and local regulations. This may depend on the concentration and quantity of the waste.
-
Segregation: Keep this compound waste separate from other laboratory waste streams to ensure proper handling and disposal.
-
Containerization:
-
Place solid this compound waste and contaminated materials (e.g., absorbent from spills, used PPE) into a clearly labeled, sealed, and appropriate chemical waste container.
-
For solutions containing this compound, use a designated and labeled waste container. Do not mix with other solvent wastes unless permitted by your institution's waste management plan.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (if applicable) and the specific contents, including "this compound."
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste management company.[3] These companies are equipped to handle and transport chemical waste in compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.
For very small quantities, some safety data sheets suggest disposal with household waste may be possible; however, this should be verified with and is often superseded by institutional and local regulations for laboratory chemical waste.[2]
III. Regulatory Compliance
It is the responsibility of the user and their institution to be aware of and comply with all federal, state, and local regulations governing pharmaceutical and chemical waste disposal.[1][4] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Milbemycin A4
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Milbemycin A4, a potent macrocyclic lactone used in research and drug development. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel.
This compound is classified as a hazardous substance, and appropriate precautions must be taken to avoid exposure.[1] Conflicting information exists regarding its hazard classification, with some suppliers not classifying it as hazardous.[2] In the interest of safety, all personnel should treat this compound as a hazardous chemical and follow the stringent protocols outlined below. Formulations containing related compounds, such as Milbemycin Oxime, have been shown to cause allergic skin reactions, may have the potential to harm an unborn child, and can cause organ damage through prolonged or repeated exposure.
Personal Protective Equipment (PPE) for Handling this compound
All personnel handling this compound in solid or solution form must wear the following personal protective equipment. This is a mandatory requirement for all procedures involving this compound.
| PPE Category | Solid Compound (Weighing, Aliquoting) | Solutions and Formulations |
| Hand Protection | Double-gloving with nitrile or latex gloves | Chemical-resistant gloves (nitrile or latex) |
| Eye Protection | Safety glasses with side shields or safety goggles | Safety glasses with side shields or safety goggles |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Not generally required if handled in a fume hood |
| Body Protection | Disposable gown or dedicated lab coat | Dedicated lab coat |
Operational Plan for Safe Handling
This step-by-step guide details the procedures for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area.
-
Access to the storage area should be restricted to authorized personnel.
2. Preparation for Use (Weighing and Dissolving):
-
All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated set of spatulas and weighing boats for this compound.
-
Handle the powder carefully to avoid generating dust.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
Cap the container securely immediately after use.
3. Experimental Use:
-
All experiments involving this compound should be performed in a chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
In case of accidental skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
4. Decontamination:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
Use a suitable cleaning agent (e.g., 70% ethanol) to wipe down all surfaces.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing boats, and paper towels, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Contaminated Labware: Reusable labware should be decontaminated by soaking in a suitable solvent or cleaning solution before washing. The decontamination solution should be disposed of as hazardous liquid waste.
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
